Synthesis and Mechanistic Evaluation of 5-Chloro-3-phenyl-2,1-benzisoxazole: A Technical Guide
Introduction & Strategic Importance 5-Chloro-3-phenyl-2,1-benzisoxazole (also known as 5-chloro-3-phenylanthranil) is a highly versatile heterocyclic building block with the molecular formula C13H8ClNO and a molecular we...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Importance
5-Chloro-3-phenyl-2,1-benzisoxazole (also known as 5-chloro-3-phenylanthranil) is a highly versatile heterocyclic building block with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol [1],. Appearing as a light yellow to brown crystalline powder with a melting point of 115–117 °C,, it serves as a critical intermediate in the synthesis of biologically active molecules. Most notably, it is an essential precursor for 2H-1,4-benzodiazepine-2-ones (potent inhibitors of HIV-1 transcription) and nitroacridinone derivatives[2],[3].
As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of steps, but as a dynamic interplay of nucleophilic attacks, electrocyclizations, and intermediate trapping. This whitepaper dissects the core synthetic methodologies, elucidating the causality behind reagent selection and reaction conditions to ensure self-validating, reproducible workflows.
Mechanistic Pathways (The Causality)
The selection of a synthetic route for 2,1-benzisoxazoles is dictated by precursor availability and the desired substitution pattern. The three primary mechanistic drivers are detailed below:
Nucleophilic Substitution of Hydrogen (
SNH
) & Cyclization
The most scalable and atom-economical route involves the base-catalyzed condensation of p-chloronitrobenzene with phenylacetonitrile[3],[4]. Unlike traditional cross-coupling, this pathway relies on the nucleophilic substitution of hydrogen (
SNH
)[5]. A strong base deprotonates phenylacetonitrile, generating a benzylic carbanion that attacks the position ortho to the nitro group on p-chloronitrobenzene. The resulting
σH
-adduct undergoes intramolecular cyclization, often facilitated by a silylating agent (like TMSCl) that traps the intermediate, driving the elimination of water/silanol to form the N–O bond of the isoxazole ring[5].
Oxidative Cyclization of 2-Aminobenzophenones
An alternative high-yielding pathway utilizes 2-amino-5-chlorobenzophenone as the primary precursor[2]. The introduction of a strong oxidant, such as Oxone, oxidizes the primary amine to a reactive nitroso or hydroxylamine intermediate[2]. This intermediate rapidly condenses with the adjacent benzophenone carbonyl group, closing the 2,1-benzisoxazole ring. This method is highly reliable but requires pre-functionalized ortho-aminoketones.
Photochemical/Thermal Nitrene Insertion
For highly specific applications, the photolysis or thermolysis of 2-azido-5-chlorobenzophenone provides a direct route to the benzisoxazole core[6]. The application of UV light or heat drives the extrusion of nitrogen gas (
N2
), generating an electron-deficient singlet nitrene[6]. This nitrene undergoes a rapid 1,5-electrocyclization with the carbonyl oxygen, forming the N–O bond[6].
Fig 1. Primary synthetic pathways to 5-Chloro-3-phenyl-2,1-benzisoxazole.
Quantitative Data & Optimization Metrics
To facilitate experimental design, the quantitative metrics of the three primary pathways are summarized below:
Synthetic Pathway
Primary Precursors
Key Reagents
Reaction Conditions
Typical Yield
Mechanistic Driver
SNH
Condensation
p-Chloronitrobenzene, Phenylacetonitrile
NaOH / t-BuOK, TMSCl
Ultrasound (30°C) + Microwave (400W)
80–90%
Carbanion attack ortho to
NO2
, followed by cyclization
Oxidative Cyclization
2-Amino-5-chlorobenzophenone
Oxone
Room Temp, 24h, MeCN/
H2O
75–85%
Amine oxidation to nitroso, condensation with carbonyl
Nitrene Insertion
2-Azido-5-chlorobenzophenone
None (Photons/Heat)
UV Light or Thermolysis
60–70%
N2
extrusion, singlet nitrene 1,5-electrocyclization
This protocol leverages green chemistry principles, utilizing physical activation to overcome the activation barriers of heterogeneous base reactions[4].
Reagent Preparation : In a reaction vessel, combine 95% ethanol, sodium hydroxide (NaOH), p-chloronitrobenzene, and phenylacetonitrile[4].
Initial Homogenization : Mechanically stir the mixture at 2000 rpm for 30 minutes to ensure uniform dispersion of the heterogeneous base[4].
Ultrasonic Activation : Transfer the vessel to an ultrasonic bath and oscillate at 25–35 °C for 1 hour. Causality: Acoustic cavitation generates localized high temperatures and pressures, dramatically increasing the surface area of the solid NaOH and accelerating the deprotonation of phenylacetonitrile[4].
Microwave-Assisted Cyclization : Subject the intermediate mixture to microwave irradiation at 200–400 W for 10 minutes. Causality: Dielectric heating directly activates the polar intermediates, driving the intramolecular cyclization and elimination steps to completion rapidly[4].
Quenching & Isolation : Quench the reaction by adding distilled water. Filter the resulting precipitate[4].
Purification : Wash the filter residue three times with cold methanol to remove unreacted starting materials and byproducts[4].
Drying : Vacuum dry the purified solid at 80 °C for 5 hours to yield 5-Chloro-3-phenyl-2,1-benzisoxazole[4].
Fig 2. Ultrasound and microwave-assisted workflow for rapid benzisoxazole synthesis.
Protocol B: Silylating Agent-Promoted Synthesis in Aprotic Media
This high-precision approach utilizes a silylating agent to trap reactive intermediates, preventing side reactions[5].
Initial Mixing : In a dry flask under an inert atmosphere, dissolve p-chloronitrobenzene and phenylacetonitrile in anhydrous solvent.
Silylating Agent : Add chlorotrimethylsilane (TMSCl) and stir for 5 minutes[5].
Base Addition : Add potassium tert-butoxide (t-BuOK) in THF. Causality: The strong base deprotonates the benzylic acid, triggering the nucleophilic attack, while TMSCl immediately traps the resulting
σH
-adduct, preventing reverse reactions and facilitating silanol elimination[5].
Cyclization : Stir the reaction mixture for 2–5 hours at room temperature[5].
Workup : Pour the mixture into dilute HCl and extract with ethyl acetate (3 × 25 mL)[5].
Purification : Dry the combined organic phases over
Na2SO4
, concentrate under reduced pressure, and purify via silica gel chromatography (hexane–ethyl acetate 5:1)[5].
Analytical Validation
To ensure the integrity of the synthesized 5-chloro-3-phenyl-2,1-benzisoxazole, the following analytical self-validation checks must be performed:
Gas Chromatography (GC) : Target purity should exceed 96.0% to 97.0%.
Melting Point Analysis : The purified crystals must exhibit a sharp melting point between 115 °C and 117 °C[2],. Deviations indicate incomplete cyclization or residual starting materials.
Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) or Electron Ionization (EI) should confirm the exact mass corresponding to the formula C13H8ClNO[1].
Safety & Handling : The compound causes skin and serious eye irritation (H315, H319) and is harmful if swallowed (H302),. Proper PPE, including N95 dust masks and face shields, must be utilized during isolation.
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC. 5
The Benzisoxazole Scaffold: A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Landscape of 5-Chloro-3-phenyl-2,1-benzisoxazole This guide provides a comprehensive technical overview of 5-Chloro-3-phenyl-2,1-benzisoxazole, a h...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Landscape of 5-Chloro-3-phenyl-2,1-benzisoxazole
This guide provides a comprehensive technical overview of 5-Chloro-3-phenyl-2,1-benzisoxazole, a heterocyclic compound of significant interest in medicinal chemistry. Rather than possessing a defined mechanism of action itself, its primary role is that of a versatile synthetic intermediate. We will explore its chemical properties, its utility as a building block, and the mechanisms of action of the pharmacologically active molecules derived from it. This document is intended for researchers, scientists, and professionals in the field of drug development.
The benzisoxazole ring system, a fusion of a benzene and an isoxazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is attributed to its recurring presence in a multitude of biologically active compounds that exhibit a broad spectrum of pharmacological activities.[2] The versatile binding properties of the benzisoxazole core enable it to interact with a wide array of biological targets, making it a valuable pharmacophore in the quest for novel therapeutics.[1] Derivatives of this scaffold have been successfully developed into anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antipsychotic agents.[1][2] The inclusion of the benzisoxazole motif in FDA-approved drugs further underscores its therapeutic importance.[1]
5-Chloro-3-phenyl-2,1-benzisoxazole, with its specific substitution pattern, serves as a key starting material for accessing a diverse range of these pharmacologically relevant molecules.[3][4][5] Its chemical structure is presented below:
Chemical Structure of 5-Chloro-3-phenyl-2,1-benzisoxazole
Synthetic Utility: A Gateway to Novel Chemical Entities
The primary significance of 5-Chloro-3-phenyl-2,1-benzisoxazole lies in its role as a versatile building block in organic synthesis.[1][3] Its reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures.
A general overview of its synthetic utility is depicted in the following workflow:
Caption: Synthetic workflow illustrating the use of 5-Chloro-3-phenyl-2,1-benzisoxazole as a precursor to bioactive molecules.
Key Synthetic Transformations
The benzisoxazole ring can undergo various transformations, providing access to a range of intermediates. For instance, it is a documented intermediate in the synthesis of novel 2H-1,4-benzodiazepine-2-ones, which have been explored for their potential as inhibitors of HIV-1 transcription.[1][4][5] It has also been utilized in the preparation of nitroacridinone derivatives.[1][4]
Pharmacological Activities of 5-Chloro-3-phenyl-2,1-benzisoxazole Derivatives
While 5-Chloro-3-phenyl-2,1-benzisoxazole itself is not marketed as a therapeutic agent, its derivatives have shown promise in several key therapeutic areas.
Antimicrobial and Antifungal Agents
The benzoxazole and benzisoxazole scaffolds are present in numerous compounds with demonstrated antimicrobial and antifungal activity.[7][8][9] The introduction of a halogen, such as the chloro group in the parent molecule, can modulate the biological activity of the resulting derivatives.[2] For instance, some benzoxazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[7]
Experimental Protocol: Screening for Antimicrobial Activity (Tube Dilution Technique)
Preparation of Stock Solutions: Dissolve the synthesized benzisoxazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration.
Bacterial and Fungal Strains: Utilize standardized strains of bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (Candida albicans).[7]
Serial Dilution: Perform serial dilutions of the stock solutions in nutrient broth to obtain a range of concentrations.
Inoculation: Inoculate each dilution with a standardized suspension of the test microorganism.
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Anticancer Activity
Derivatives of benzoxazole have been investigated for their in vitro anticancer activity against various cell lines, such as the human colorectal carcinoma (HCT116) cell line.[7][10] The mechanism of action for some of these compounds involves the disruption of microtubule dynamics.
Microtubule Inhibition Pathway
Microtubule-targeting agents can interfere with the cell cycle by either stabilizing or destabilizing microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[11]
Caption: Simplified pathway of microtubule inhibition by a benzisoxazole derivative leading to apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Cell Culture: Culture a suitable cancer cell line (e.g., MDA-MB-468) to a logarithmic growth phase.[11]
Treatment: Treat the cells with the IC50 concentration of the benzisoxazole derivative for various time points (e.g., 12, 24, 36, 48 hours).[11]
Cell Fixation: Harvest the cells and fix them in 75% ethanol.[11]
DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) in the presence of RNase A.[11]
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would indicate microtubule disruption.[11]
Antiviral and Other CNS Activities
The versatility of the benzisoxazole scaffold extends to the central nervous system. For example, chlorine substitution at the 6-position of a benzo[d]isothiazole (a related scaffold) has been shown to increase affinity for the dopamine D3 receptor while reducing affinity for the serotonin 5-HT1A receptor, highlighting the tunability of these molecules for specific CNS targets.[12] As mentioned, 5-Chloro-3-phenyl-2,1-benzisoxazole is a precursor for compounds investigated as HIV-1 transcription inhibitors.[1][4][5]
Conclusion and Future Perspectives
5-Chloro-3-phenyl-2,1-benzisoxazole is a valuable heterocyclic compound whose primary importance lies in its role as a synthetic precursor. While it does not have a defined mechanism of action on its own, it provides a gateway to a vast chemical space of pharmacologically active molecules. The derivatives synthesized from this building block have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and CNS-modulating effects. Future research will likely continue to leverage the synthetic accessibility and favorable pharmacological profile of the benzisoxazole scaffold, with 5-Chloro-3-phenyl-2,1-benzisoxazole remaining a key starting material in the development of novel therapeutics. The ability to fine-tune the properties of the final compounds through strategic chemical modifications makes this a promising area for continued investigation in drug discovery.
References
Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. Available from: [Link].
Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-183. Available from: [Link].
PubChem. 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Available from: [Link].
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available from: [Link].
Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Available from: [Link].
Kaur, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available from: [Link].
Pure Synth. 5-Chloro-3-Phenyl-21-Benzisoxazole 96.0%(GC). Available from: [Link].
Kumar, A., et al. (2017). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 7(57), 35647-35661. Available from: [Link].
NIST. 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Available from: [Link].
Taylor & Francis Online. Benzisoxazole – Knowledge and References. Available from: [Link].
Al-Zoubi, W., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 284. Available from: [Link].
Zhuang, Y., et al. (2022). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. American Journal of Cancer Research, 12(1), 223-237. Available from: [Link].
Comprehensive Technical Guide on the Physical and Chemical Properties of 5-Chloro-3-phenyl-2,1-benzisoxazole
Executive Summary 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is a highly versatile heterocyclic building block characterized by a fused benzisoxazole ring system. This whitepaper provides an in-depth analysis of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is a highly versatile heterocyclic building block characterized by a fused benzisoxazole ring system. This whitepaper provides an in-depth analysis of its physicochemical properties, spectroscopic markers, and synthetic utility. It is primarily utilized by researchers and drug development professionals as a critical intermediate in the synthesis of 1,4-benzodiazepines, HIV-1 transcription inhibitors, and nitroacridinone derivatives.
Structural Significance and Physicochemical Profile
The molecular architecture of 5-chloro-3-phenyl-2,1-benzisoxazole consists of a benzisoxazole core substituted with a chlorine atom at the 5-position and a phenyl group at the 3-position (1[1]). This specific arrangement of a halogen and an aryl group significantly modulates the electron density of the heterocyclic ring, enhancing its reactivity as a precursor for complex molecular architectures.
Accurate structural elucidation of 5-chloro-3-phenyl-2,1-benzisoxazole relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to validate the integrity of the isoxazole ring (1[1]).
¹³C NMR: A critical diagnostic signal is the resonance of the C3 carbon within the isoxazole ring, which appears at approximately 160 ppm. This significant downfield shift confirms the carbon atom's participation in a double bond and its attachment to a heteroatom (nitrogen/oxygen).
¹H NMR: Aromatic protons exhibit distinct splitting patterns in the range of δ 7.2–7.8 ppm, with the chlorine at the 5-position directly influencing the chemical shifts of adjacent protons.
Chemical Reactivity & Pharmaceutical Applications
The primary reactive site of 5-chloro-3-phenyl-2,1-benzisoxazole is the labile N-O bond within the isoxazole ring. The reductive cleavage of this bond is a foundational reaction in medicinal chemistry, yielding 2-amino-5-chlorobenzophenone . This benzophenone derivative is the direct precursor for synthesizing 1,4-benzodiazepines (such as Diazepam), a class of psychoactive drugs that modulate the GABA_A receptor (4[4]). Additionally, the scaffold is utilized in developing novel inhibitors of HIV-1 transcription and nitroacridinone derivatives.
Fig 1: Synthetic pathway from precursors to 1,4-benzodiazepines via the benzisoxazole intermediate.
Synthetic Methodologies and Experimental Protocols
To ensure high-yield synthesis and conversion of 5-chloro-3-phenyl-2,1-benzisoxazole, the following field-proven protocols leverage modern techniques such as sonochemistry and catalytic transfer hydrogenation to maximize efficiency and prevent side reactions (5[5]).
Causality & Logic: Traditional condensation methods require prolonged heating. By utilizing ultrasonic oscillation, mass transfer within the heterogeneous biphasic mixture is drastically enhanced. Subsequent microwave irradiation provides rapid, volumetric heating that accelerates the cyclization step, reducing reaction time from hours to minutes while minimizing thermal degradation byproducts.
Step-by-Step Methodology:
Reagent Mixing: In a reaction vessel, combine 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile in a mass ratio of 10:1.2:2:1.7.
Sonication: Stir the mixture at 2000 rpm for 30 minutes, followed by ultrasonic oscillation (100W, 40Hz) at 25–35 °C for 1 hour.
Microwave Cyclization: Subject the sonicated mixture to microwave irradiation (300W–400W) for exactly 10 minutes.
Work-up & Isolation: Quench the system by adding water. Filter the resulting precipitate.
Purification: Wash the filter residue three times with methanol to remove unreacted starting materials, then vacuum-dry to yield pure 5-chloro-3-phenyl-2,1-benzisoxazole.
Fig 2: Step-by-step experimental workflow for the ultrasound/microwave-assisted condensation.
Protocol B: Catalytic Transfer Hydrogenation to 2-Amino-5-chlorobenzophenone
Causality & Logic: Direct hydrogenation using H₂ gas over Palladium on Carbon (Pd/C) carries a high risk of unwanted hydrodehalogenation (removal of the essential chlorine atom). To prevent this, ammonium formate is used as an in-situ hydrogen donor. This catalytic transfer hydrogenation selectively cleaves the N-O bond of the benzisoxazole ring while preserving the aryl chloride intact (5[5]).
Step-by-Step Methodology:
Reaction Setup: Mix methanol, 5-chloro-3-phenyl-2,1-benzisoxazole, Pd/C catalyst, and ammonium formate in a mass ratio of 30:2:0.08:1.7.
Reflux: Heat the mixture to a gentle reflux at 50 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc).
Cooling & Filtration: Allow the reaction to cool naturally to room temperature. Filter the mixture through a Celite pad to safely remove the Pd/C catalyst.
Drying: Vacuum-dry the resulting filtrate residue at 50 °C for 4 hours to obtain high-purity 2-amino-5-chlorobenzophenone.
Safety, Handling, and Environmental Impact
As a halogenated heterocyclic compound, 5-chloro-3-phenyl-2,1-benzisoxazole requires strict adherence to laboratory safety protocols (2[2], ).
GHS Classification: It is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
PPE Requirements: Handlers must wear N95-equivalent dust masks, chemical-resistant gloves, and face shields to prevent mucosal or dermal exposure.
Storage: The compound should be stored in a cool, dark place (2 - 8 °C recommended) to prevent slow thermal or photochemical degradation.
5-Chloro-3-phenyl-2,1-benzisoxazole CAS number 719-64-2
An In-depth Technical Guide to 5-Chloro-3-phenyl-2,1-benzisoxazole This guide provides a comprehensive technical overview of 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS No. 719-64-2), a heterocyclic building block of signif...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 5-Chloro-3-phenyl-2,1-benzisoxazole
This guide provides a comprehensive technical overview of 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS No. 719-64-2), a heterocyclic building block of significant interest in pharmaceutical and materials science research. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, reactivity profiles, and key applications, grounding all information in authoritative references.
5-Chloro-3-phenyl-2,1-benzisoxazole, also known as 5-Chloro-3-phenylanthranil, is a crystalline solid belonging to the benzisoxazole class of heterocyclic compounds.[1][2] Its structure, featuring a phenyl group at position 3 and a chlorine atom at position 5, provides a unique scaffold for chemical modification and has made it a valuable intermediate in the synthesis of complex organic molecules.[3][4]
Molecular Structure
Caption: Chemical structure of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Structural elucidation of 5-Chloro-3-phenyl-2,1-benzisoxazole is routinely achieved through a combination of spectroscopic techniques. The data presented below are characteristic and essential for confirming the identity and purity of the compound.
Table 2: Key Spectroscopic Data
Technique
Characteristic Features
¹H NMR
Aromatic protons typically appear in the range of δ 7.2–7.8 ppm. The electron-withdrawing nature of the chlorine atom deshields adjacent protons, influencing their chemical shifts and splitting patterns.[3]
¹³C NMR
A key diagnostic signal is the resonance for the C3 carbon of the isoxazole ring, which appears significantly downfield at approximately 160 ppm. This shift is characteristic of a carbon double-bonded within the heterocyclic ring and bonded to both nitrogen and oxygen.[3]
Mass Spectrometry (HRMS)
Confirms the molecular weight with the molecular ion peak [M+H]⁺. Common fragmentation patterns include the loss of the chlorine atom and the phenyl group.[3]
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum data is available for reference via the NIST Chemistry WebBook.[3][7] |
The combined analysis of these spectra provides a definitive fingerprint for the molecule. For instance, the deshielding effect observed in the ¹H NMR spectrum for protons near the chlorine atom is a direct consequence of its electronegativity, reducing electron density and shifting the resonance to a higher frequency.[3] Similarly, the ¹³C NMR chemical shift of the C3 carbon is a textbook example of the electronic environment within the isoxazole moiety, validating the core ring structure.[3]
Synthesis and Chemical Reactivity
The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole can be accomplished through several established routes. The choice of method often depends on the desired scale, available starting materials, and required purity.
Key Synthetic Methodologies
Condensation of Nitroaromatics: A foundational and scalable method involves the condensation reaction between a suitable nitroaromatic precursor, such as p-nitrophenyl chloride, and an arylacetonitrile like benzyl cyanide.[3] This approach is well-suited for industrial production.[3] Carbanions generated from phenylacetonitriles add to the nitroarene at the ortho-position relative to the nitro group, forming an intermediate that cyclizes to the benzisoxazole product.[8]
Base-Catalyzed Cyclization of Oximes: An alternative and effective route proceeds through the formation and subsequent cyclization of an oxime intermediate.[3] This pathway begins with the reaction of an o-hydroxyketone (e.g., 2-hydroxy-5-chlorobenzophenone) with hydroxylamine to form the corresponding ketoxime.[3] This intermediate then undergoes intramolecular dehydration in the presence of a base and a dehydrating agent (such as thionyl chloride or methanesulfonyl chloride) to yield the benzisoxazole core.[3] This method requires careful temperature control (typically 60–80°C) to achieve high yields, which can exceed 80%.[3]
General Synthesis Workflow
Caption: Major synthetic pathways to 5-Chloro-3-phenyl-2,1-benzisoxazole.
Featured Synthetic Protocol: Cyclization of 2-hydroxy-5-chlorobenzophenone oxime
This protocol describes a reliable lab-scale synthesis via the oxime cyclization route, a method valued for its directness.
Objective: To synthesize 5-Chloro-3-phenyl-2,1-benzisoxazole from 2-hydroxy-5-chlorobenzophenone.
Materials:
2-hydroxy-5-chlorobenzophenone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Pyridine
Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Oxime Formation.
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-chlorobenzophenone (1 equivalent) in pyridine.
Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
Collect the precipitated solid (2-hydroxy-5-chlorobenzophenone oxime) by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Cyclization.
Suspend the dried oxime intermediate (1 equivalent) in a suitable anhydrous solvent like toluene in a new flask.
Cool the suspension in an ice bath to 0-5°C.
Slowly add the dehydrating agent, such as thionyl chloride (1.1 equivalents), dropwise while maintaining the temperature.
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C.[3]
Maintain this temperature for 12-24 hours, or until TLC indicates the consumption of the starting material.[3]
Step 3: Work-up and Purification.
Cool the reaction mixture and carefully quench it by slowly pouring it into a stirred solution of saturated aqueous sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-Chloro-3-phenyl-2,1-benzisoxazole as a crystalline solid.[1][2]
Chemical Reactivity and Derivatization
The reactivity of 5-Chloro-3-phenyl-2,1-benzisoxazole is a key aspect of its utility as a synthetic intermediate.
Nucleophilic Substitution at C-5: The chlorine atom at the C-5 position is a prime site for nucleophilic aromatic substitution reactions.[3] This allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of 3,5-disubstituted benzisoxazole derivatives.[3]
Bifunctionality in Synthesis: The presence of distinct reactive sites—the phenyl group at C-3 and the chloro group at C-5—offers powerful opportunities for constructing complex molecules.[3] For example, a derivative could be designed with a nucleophilic group at C-5 and an electrophilic handle at C-3, facilitating intramolecular cyclization to form novel fused heterocyclic systems.[3] This bifunctionality is highly valuable for precisely placing different pharmacophores on a rigid scaffold.[3]
Applications in Research and Drug Development
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and 5-Chloro-3-phenyl-2,1-benzisoxazole serves as a critical entry point to this chemical space.[9][10]
Core Scaffold to Diverse Applications
Caption: Application pathways for 5-Chloro-3-phenyl-2,1-benzisoxazole.
Pharmaceutical and Medicinal Chemistry
Versatile Building Block: The primary application of this compound is as a key intermediate or building block for synthesizing more complex, biologically active molecules.[1][3][4] Its structure is a precursor for a variety of heterocyclic systems.[8]
Synthesis of HIV-1 Inhibitors: It is a documented intermediate in the synthesis of novel 2H-1,4-benzodiazepine-2-ones, which have been investigated as potential inhibitors of HIV-1 transcription.[1][3]
Precursor to 2-Aminobenzophenones: The 2,1-benzisoxazole ring can be reductively cleaved to form 2-aminobenzophenones.[8] These are crucial intermediates for producing 1,4-benzodiazepines, a class of potent psychoactive drugs.[8]
Broad Pharmacological Potential: The broader benzisoxazole scaffold is present in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antipsychotic properties.[3][9][10] Derivatives have also been studied as monoamine oxidase (MAO) inhibitors for treating neuropsychiatric and neurodegenerative disorders.[11][12]
Material Science and Agrochemicals
Advanced Materials: The unique chemical properties of the benzisoxazole ring make it suitable for incorporation into advanced materials, such as polymers and coatings.[4] This can enhance thermal stability, durability, and resistance to environmental factors.[4]
Agrochemicals: The compound's derivatives are explored for use in agrochemicals, offering pathways to develop innovative crop protection solutions.[4]
Safety and Handling
As with any laboratory chemical, proper handling and storage of 5-Chloro-3-phenyl-2,1-benzisoxazole are essential to ensure safety.
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501 | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Dispose of contents/container to an approved waste disposal plant. |[13] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13] A dust mask (type N95 or equivalent) should be used when handling the powder.
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid breathing dust.[13] Ensure that eyewash stations and safety showers are readily accessible.[13]
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2][5] It is classified as a combustible solid (Storage Class 11).
References
Chemical Properties of 2,1-Benzisoxazole, 5-chloro-3-phenyl- (CAS 719-64-2). Cheméo. [Link]
Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PubMed. [Link]
New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. ResearchGate. [Link]
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. [Link]
Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. National Institutes of Health (NIH). [Link]
Benzisoxazole – Knowledge and References. Taylor & Francis Online. [Link]
biological activity of 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-3-phenyl-2,1-benzisoxazole Derivatives Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The 2,1-benzisoxazole scaffold,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-3-phenyl-2,1-benzisoxazole Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,1-benzisoxazole scaffold, particularly derivatives featuring 5-chloro and 3-phenyl substitutions, represents a class of heterocyclic compounds with significant and diverse pharmacological potential. This technical guide synthesizes current research to provide an in-depth analysis of the biological activities associated with these molecules. We explore the key synthetic pathways, delve into the mechanisms underpinning their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties, and present consolidated data from various in-vitro and in-vivo studies. Furthermore, this guide provides detailed experimental protocols for both synthesis and biological evaluation, offering a practical framework for researchers. By elucidating structure-activity relationships and visualizing key molecular pathways, we aim to equip drug development professionals with the foundational knowledge necessary to leverage the therapeutic promise of 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives in future research endeavors.
The 2,1-Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzisoxazole ring system is a bicyclic heterocycle that serves as a cornerstone for numerous biologically active compounds.[1] Its rigid structure and capacity for diverse functionalization make it an attractive scaffold for modulating interactions with various biological targets.[1][2] The specific derivative class, 5-Chloro-3-phenyl-2,1-benzisoxazole, combines several key features that enhance its pharmacological profile:
The 2,1-Benzisoxazole Core: Provides a stable, aromatic framework.
3-Phenyl Group: This bulky aromatic substituent can engage in crucial π-π stacking or hydrophobic interactions within protein binding pockets, often enhancing potency and selectivity.
5-Chloro Group: The introduction of a halogen, such as chlorine, at the 5-position significantly alters the molecule's electronic properties and lipophilicity. This can improve membrane permeability, enhance binding affinity, and influence metabolic stability.[1][3]
These derivatives serve as versatile building blocks for creating more complex molecules with potential therapeutic applications ranging from oncology to neurology.[4][5]
Synthetic Strategies and Methodologies
The synthesis of the 5-Chloro-3-phenyl-2,1-benzisoxazole core is achievable through several established chemical routes. A prevalent and effective method involves the intramolecular cyclization of an oxime intermediate, which provides a direct pathway to the desired heterocyclic system.[4]
Representative Synthetic Workflow
The synthesis typically begins with an o-hydroxyketone, which is converted to its corresponding ketoxime before undergoing a base-catalyzed cyclization.
Caption: General workflow for the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Detailed Experimental Protocol: Synthesis via Oxime Cyclization
This protocol describes a validated method for synthesizing the title compound, adapted from established procedures.[4] The rationale is to first form a stable oxime intermediate which can then undergo intramolecular dehydration to yield the thermodynamically favored benzisoxazole ring.
Step 1: Formation of 2-hydroxy-5-chlorobenzophenone oxime
Dissolve 2-hydroxy-5-chlorobenzophenone (1 equivalent) in ethanol in a round-bottom flask.
Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents). The base is crucial for liberating free hydroxylamine from its salt form.
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and pour it into ice-cold water.
Acidify with dilute HCl to precipitate the oxime product.
Filter the solid, wash with water, and dry under vacuum.
Step 2: Cyclization to 5-Chloro-3-phenyl-2,1-benzisoxazole
Suspend the dried 2-hydroxy-5-chlorobenzophenone oxime (1 equivalent) in acetic anhydride (5-10 volumes). Acetic anhydride serves as both the solvent and the dehydrating agent.
Heat the mixture at reflux for 2-3 hours. The high temperature facilitates the intramolecular cyclization and elimination of a water molecule.
Monitor the reaction by TLC until the starting material is consumed.
Cool the mixture and pour it onto crushed ice to hydrolyze the excess acetic anhydride.
The solid product will precipitate. Filter the crude product, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to remove any acetic acid residue.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Chloro-3-phenyl-2,1-benzisoxazole.
Spectrum of Biological Activities
Derivatives of the 5-Chloro-3-phenyl-2,1-benzisoxazole scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.[1][4]
Anticancer Activity
Benzisoxazole derivatives have shown significant potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[6] Their mechanisms often involve targeting key enzymes and pathways essential for cancer cell proliferation and survival.[6][7]
Mechanism of Action: A primary mechanism involves the induction of apoptosis (programmed cell death). Some derivatives have been shown to interact with and activate executioner caspases, such as caspase-3, which are critical enzymes in the apoptotic cascade.
Caption: Simplified pathway of Caspase-3 mediated apoptosis induced by a benzisoxazole derivative.
Note: Derivative codes are as specified in the cited literature. IC₅₀ is the half-maximal inhibitory concentration.
Anticonvulsant Activity
Several benzisoxazole derivatives have been identified as potent anticonvulsants in preclinical models.[3][9] The introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity.[1][3]
Mechanism of Action: While the exact mechanisms can vary, a significant body of evidence points towards the modulation of GABAergic neurotransmission. Some derivatives may increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, thereby suppressing seizure activity.[10] This is a trusted mechanism, as many established antiepileptic drugs target the GABA system.
Note: ED₅₀ is the median effective dose. MES stands for the maximal electroshock seizure test. NTD₅₀ is the median neurotoxic dose.
Antimicrobial and Anti-inflammatory Activity
The benzisoxazole scaffold is also associated with significant antimicrobial and anti-inflammatory properties.
Antimicrobial Activity: Derivatives have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[2][11][12] The activity is often linked to the specific substitutions on the core structure.
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory effects of benzisoxazole derivatives in models such as carrageenan-induced paw edema.[12][13][14] The mechanism can involve the inhibition of enzymes like lipoxygenase or cyclooxygenase (COX), which are key mediators of the inflammatory response.[15] Some (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were found to be as potent or more potent than aspirin and indomethacin as analgesic and anti-inflammatory agents.[13]
Key Experimental Protocols: Biological Assays
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following is a representative protocol for assessing the in-vitro anticancer activity of a novel compound.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the 5-Chloro-3-phenyl-2,1-benzisoxazole test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The 5-Chloro-3-phenyl-2,1-benzisoxazole scaffold is a validated and highly promising platform in medicinal chemistry. The derivatives exhibit a wide array of potent biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects. The presence of the 5-chloro and 3-phenyl groups is critical for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.
Future research should focus on:
Lead Optimization: Synthesizing new analogues with diverse substitutions on the phenyl ring to further enhance potency and selectivity.
Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to fully elucidate the molecular targets and signaling pathways for the most promising compounds.
In-Vivo Efficacy and Safety: Advancing lead candidates into animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and safety.
The versatility and established biological relevance of this scaffold ensure that it will remain an area of intense investigation for the development of next-generation therapeutics.
References
Uno, H., Kurokawa, M., Natsuka, K., & Nishimura, H. (1976). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. [Link]
Deng, X., Meng, Q., Jia, M., Liu, Y., Zhang, T., & Li, Y. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Archiv der Pharmazie. [Link]
Özdemir, A., Göktaş, M., & Göktaş, F. (2023). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in A549 Non-Small Cell Lung Cancer Cells. Journal of Clinical Practice and Research. [Link]
Masuda, Y., Karasawa, T., Shiraishi, Y., Hori, M., & Yoshida, K. (1979). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. ResearchGate. [Link]
ResearchGate. Benzoxazole derivative with anticonvulsant activity. ResearchGate. [Link]
Srinivas, K., & Kumar, A. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
Singh, P., & Kumar, A. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]
Palka, M., Rapacz, A., Woźniak, M., & Wiatrak, B. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. [Link]
Soyer, Z., Hadda, T. B., & Warad, I. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. ResearchGate. [Link]
Al-Rashida, M., Hameed, A., Uroos, M., & Ali, S. A. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. [Link]
Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., Mohan, C. D., Roopashree, R., Kumar, K. S. S., & Rangappa, K. S. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. [Link]
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Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters. [Link]
Gökçe, M., Utku, S., & Küpeli, E. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie. [Link]
ResearchGate. Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
Mąkosza, M., & Paszewski, M. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. [Link]
Oriental Journal of Chemistry. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. [Link]
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters. [Link]
World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., Mohan, C. D., Roopashree, R., Kumar, K. S. S., & Rangappa, K. S. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry. [Link]
Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]
Chen, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, F. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
A Guide to the Spectroscopic Characterization of 5-Chloro-3-phenyl-2,1-benzisoxazole
Introduction: The Structural Imperative In the realm of medicinal chemistry and materials science, 5-Chloro-3-phenyl-2,1-benzisoxazole stands as a valuable heterocyclic building block. Its utility as a precursor in the s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Structural Imperative
In the realm of medicinal chemistry and materials science, 5-Chloro-3-phenyl-2,1-benzisoxazole stands as a valuable heterocyclic building block. Its utility as a precursor in the synthesis of pharmacologically active agents, such as inhibitors of HIV-1 transcription and novel benzodiazepines, necessitates an unambiguous and thorough structural characterization.[1][2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular architecture of this compound. Our focus extends beyond mere data presentation to the underlying principles that govern experimental design and data interpretation, reflecting a field-proven approach to structural validation.
Molecular and Physicochemical Properties
A foundational understanding of a compound's basic properties is the precursor to any spectroscopic analysis. This information governs the choice of solvents, experimental conditions, and potential analytical challenges.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Expert Insight: The "Why" of NMR Experimental Design
The choice of a deuterated solvent is the first critical decision. Chloroform-d (CDCl₃) is an excellent first choice for 5-Chloro-3-phenyl-2,1-benzisoxazole due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak (δ ~7.26 ppm), which typically does not interfere with the aromatic region of interest for this analyte.[6][7] A sample concentration of 10-25 mg in ~0.6 mL of solvent is optimal for ¹H NMR, providing a strong signal-to-noise ratio without inducing viscosity-related peak broadening.[2] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is advisable to reduce acquisition time.[8]
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides a proton census and reveals their electronic environment and connectivity through chemical shifts and splitting patterns.
Chemical Shift (δ) Range (ppm)
Multiplicity
Assignment Rationale
~ 7.20 - 7.80
Multiplets (m), Doublets (d)
Aromatic Protons (8H) . This downfield region is characteristic of protons attached to sp²-hybridized carbons in aromatic systems. The protons on the phenyl ring and the benzisoxazole core appear here. The electron-withdrawing nature of the chlorine atom at the 5-position deshields adjacent protons, shifting their resonance further downfield and often resulting in distinct doublet signals.[1][3]
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy complements the ¹H data by defining the carbon framework of the molecule.
Chemical Shift (δ) Range (ppm)
Carbon Type
Assignment Rationale
~ 160
Quaternary Carbon
C3 Carbon . This significant downfield shift is highly diagnostic for the C3 carbon of the isoxazole ring. Its attachment to two heteroatoms (N and O) and its role in a C=N double bond result in substantial deshielding.[3]
~ 110 - 155
Aromatic Carbons
Phenyl and Benzisoxazole Carbons . This range encompasses the remaining sp² carbons of the aromatic systems. Specific assignments can be made using advanced techniques like HSQC and HMBC, but the general region is confirmatory.
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Sample Preparation : Accurately weigh 10-25 mg of 5-Chloro-3-phenyl-2,1-benzisoxazole. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[6] To ensure magnetic field homogeneity and prevent spectral artifacts, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube.
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
Shimming : An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.[6]
Data Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Parameters such as the number of scans will be adjusted based on sample concentration.
Data Processing : The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected to ensure accurate peak integration and chemical shift determination.[7]
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expert Insight: ATR as the Method of Choice
For a solid powder like 5-Chloro-3-phenyl-2,1-benzisoxazole, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.[9] The primary advantage of ATR is the minimal sample preparation required; a small amount of the powder is simply placed onto the ATR crystal and pressure is applied.[1][10] This eliminates the laborious grinding and pressing of KBr pellets and avoids potential issues with atmospheric moisture absorption by the KBr matrix, leading to cleaner, more reproducible spectra.[9]
Key IR Absorption Bands
The IR spectrum of 5-Chloro-3-phenyl-2,1-benzisoxazole is expected to show characteristic absorption bands corresponding to its structural features.
Wavenumber (cm⁻¹) Range
Vibration Type
Assignment Rationale
3100 - 3000
C-H Stretch
Aromatic C-H stretching vibrations from both the phenyl and benzisoxazole rings.
1620 - 1580
C=N Stretch
The carbon-nitrogen double bond within the isoxazole ring.
1600 - 1450
C=C Stretch
Aromatic ring stretching vibrations. Multiple bands are expected in this region.
1100 - 1000
C-O Stretch
Stretching vibration of the C-O single bond within the isoxazole ring.
850 - 750
C-Cl Stretch
The carbon-chlorine bond vibration. Its exact position can be influenced by the aromatic system.
770 - 730 & 710 - 690
C-H Bend
Out-of-plane C-H bending ("puckering") vibrations, characteristic of aromatic substitution patterns.
(Note: These are expected ranges. The definitive spectrum can be found in the NIST Chemistry WebBook).[11]
Experimental Protocol: ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Background Scan : Ensure the ATR crystal surface is impeccably clean. Run a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[12]
Sample Application : Place a small amount (a few milligrams) of the 5-Chloro-3-phenyl-2,1-benzisoxazole powder directly onto the center of the ATR crystal.[12]
Pressure Application : Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[1]
Data Acquisition : Collect the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
Post-Analysis : After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Part 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
Expert Insight: Ionization Method and Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for generating the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[13] This is the preferred method for confirming the molecular formula via HRMS. Conversely, Electron Ionization (EI) is a "harder" technique that imparts more energy to the molecule, leading to predictable fragmentation.[14] Analyzing this fragmentation pattern provides a "fingerprint" that corroborates the proposed structure. For 5-Chloro-3-phenyl-2,1-benzisoxazole, the EI spectrum is particularly informative.[15]
Mass Spectrometry Data
m/z Value
Ion
Rationale
229/231
[M]⁺
The molecular ion peak. The characteristic ~3:1 isotopic pattern for the M and M+2 peaks immediately confirms the presence of a single chlorine atom.
194
[M - Cl]⁺
Loss of the chlorine radical (35 Da), a common fragmentation pathway for chlorinated aromatic compounds.[3][14]
166
[M - Cl - CO]⁺
Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment, indicative of rearrangement in the heterocyclic ring.
152
[M - C₆H₅]⁺
Loss of the phenyl group (77 Da). This fragment is less common but provides evidence for the phenyl substituent.[3]
(Note: Based on data from the NIST Mass Spec Data Center).[15]
Experimental Protocol: High-Resolution MS (ESI)
Caption: Workflow for High-Resolution ESI-MS analysis.
Sample Preparation : Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[16] Perform a serial dilution to a final concentration of about 10 µg/mL.[16] Overly concentrated samples can cause signal suppression and contaminate the ESI source. The final solution should be filtered into a clean autosampler vial.
Instrument Calibration : Before analysis, the mass spectrometer is calibrated using a known standard to ensure high mass accuracy.
Data Acquisition : The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to generate a fine spray of charged droplets.[13] The instrument scans a defined mass range to detect the protonated molecular ion ([M+H]⁺).
Data Analysis : The high-resolution mass of the [M+H]⁺ peak is determined. This experimental mass is compared to the theoretical mass calculated for the elemental formula C₁₃H₉ClNO⁺. A mass error of less than 5 ppm provides high confidence in the formula assignment.
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of 5-Chloro-3-phenyl-2,1-benzisoxazole is not achieved by a single technique but by the synergistic and self-validating interplay of NMR, IR, and MS. NMR defines the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. Together, these methods provide an unambiguous, authoritative, and trustworthy confirmation of the molecule's identity, a critical requirement for its application in research and development.
Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl- IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Retrieved from [Link]
ResearchGate. (n.d.). Calculated and experimental 1H and 13C chemical shifts of the benzene part. Retrieved from [Link]
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
PubChem. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Retrieved from [Link]
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
Rodrigo, E., Baunis, H., Suna, E., & Waldvogel, S. R. (2019). Electronic Supplementary Information for Simple and Scalable Electrochemical Synthesis of 2,1-Benzisoxazoles and Quinoline N-Oxides. The Royal Society of Chemistry. Retrieved from [Link]
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
Ma, Y. L., & Cook, K. D. (2001). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 12(1), 54-63. Retrieved from [Link]
Reva, I., Lapinski, L., & Fausto, R. (2011). Photochemistry and Vibrational Spectra of Matrix-Isolated Methyl 4-Chloro-5-phenylisoxazole-3-carboxylate. The Journal of Physical Chemistry A, 115(21), 5349-5359. Retrieved from [Link]
5-Chloro-3-phenyl-2,1-benzisoxazole: A Critical Heterocyclic Building Block in Benzodiazepine Synthesis and Advanced Organic Chemistry
Executive Summary 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2), frequently referred to as 5-chloro-3-phenylanthranil, is a highly versatile heterocyclic compound pivotal to modern 1[1]. Characterized by a benzisox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2), frequently referred to as 5-chloro-3-phenylanthranil, is a highly versatile heterocyclic compound pivotal to modern 1[1]. Characterized by a benzisoxazole core substituted with a chlorine atom at the 5-position and a phenyl group at the 3-position, this molecule serves as an indispensable intermediate[1]. Its primary industrial application lies in its role as a direct precursor to 2-amino-5-chlorobenzophenone, the foundational building block for the 1,4-benzodiazepine class of central nervous system (CNS) drugs, including 2[2]. Furthermore, it is utilized in the synthesis of novel 2H-1,4-benzodiazepine-2-ones, which are actively investigated as3[3].
Physicochemical Profiling
Understanding the physical and chemical properties of 5-chloro-3-phenyl-2,1-benzisoxazole is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature cyclization or reduction steps.
Property
Value
IUPAC Name
5-chloro-3-phenyl-2,1-benzoxazole
CAS Registry Number
719-64-2
Molecular Formula
C13H8ClNO
Molecular Weight
229.66 g/mol
Melting Point
114 - 117 °C
Appearance
Light yellow to brown powder/crystal
PubChem CID
347291
Data synthesized from authoritative chemical databases[4].
The synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole relies on the strategic construction of the isoxazole ring.
Method A: Base-Catalyzed Condensation of Nitroaromatics
The most scalable industrial route involves the condensation of1[1].
Causality & Mechanism: The reaction is initiated by a strong base (e.g., NaOH), which deprotonates the benzylic carbon of phenylacetonitrile to generate a nucleophilic carbanion. This carbanion attacks the electrophilic nitro group of p-chloronitrobenzene. Subsequent intramolecular cyclization and dehydration yield the benzisoxazole core[1]. The use of microwave or ultrasonic irradiation is often employed to overcome the activation energy of the dehydration step, significantly reducing reaction times from hours to minutes while 5[5].
Method B: Cyclization of o-Hydroxyphenylketoximes
An alternative route involves the reaction of 2-hydroxy-5-chlorobenzophenone with hydroxylamine to form an oxime intermediate, followed by dehydration[1].
Causality & Mechanism: Thionyl chloride (SOCl₂) is utilized as a dehydrating agent in an anhydrous solvent (like dichloromethane). SOCl₂ activates the oxime hydroxyl group, transforming it into a superior leaving group, which facilitates the nucleophilic attack by the phenolic oxygen,1[1].
Pathway Visualization
The following diagram maps the logical progression from raw precursors to the final active pharmaceutical ingredient (API), highlighting the central role of the benzisoxazole intermediate.
Fig 1: Synthetic pathway from basic precursors to 1,4-Benzodiazepines via the benzisoxazole intermediate.
Validated Experimental Protocols
The following protocols detail the synthesis of the benzisoxazole and its subsequent downstream conversion.
Protocol 1: Microwave-Assisted Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
Objective: To synthesize the title compound via a base-catalyzed condensation utilizing 5[5].
Reagent Preparation : In a reaction vessel, combine 95% ethanol, sodium hydroxide (NaOH), p-chloronitrobenzene, and phenylacetonitrile in5[5].
Initial Activation : Stir the mixture at 2000 rpm for 30 minutes to ensure complete dissolution and homogenization. Subject the mixture to ultrasonic oscillation at 25–35 °C for 1 hour. Rationale: Ultrasound induces cavitation, which enhances mass transfer and5[5].
Microwave Cyclization : Transfer the mixture to a microwave reactor. Irradiate at 300W for5[5]. Rationale: Microwave heating provides rapid, volumetric heating that drives the endothermic dehydration and ring-closure step without prolonged thermal exposure that could degrade the product.
Quenching & Isolation : Add cold water to the system to quench the reaction and5[5].
Purification : Wash the filter cake three times with methanol to remove unreacted starting materials and polar impurities. Dry the residue in a vacuum oven at 80 °C for 5 hours to5[5].
Protocol 2: Reductive Ring-Opening to 2-Amino-5-chlorobenzophenone
Objective: To selectively cleave the N-O bond of the benzisoxazole to yield the ortho-aminobenzophenone, a 6[6].
Dissolution : Dissolve 5-chloro-3-phenyl-2,1-benzisoxazole in 6[6].
Reduction Initiation : Add 4.8 g of fine iron powder to the solution and heat to6[6]. Rationale: Iron serves as a mild, chemoselective electron donor. Unlike palladium-catalyzed hydrogenation (Pd/C), iron minimizes the risk of unwanted hydrodehalogenation at the 5-position.
Acidic Cleavage : Slowly add 1 mL of 6 mol/L sulfuric acid (H₂SO₄) dropwise. Continue6[6]. Rationale: The acid provides the necessary protons to complete the reduction of the N-O bond, yielding the primary amine and the ketone.
Neutralization & Clarification : Cool the mixture slightly and adjust the pH to 8 using a NaOH solution. Add 0.2 g of activated carbon and reflux for an additional 30 minutes to 6[6].
Crystallization : Perform a hot filtration to remove the activated carbon and iron salts directly into a crystallization flask. Allow the filtrate to cool slowly to induce crystallization. Wash the crystals with cold ethanol and dry, achieving a 6[6].
Pharmaceutical Applications & Trustworthiness
The integrity of the 5-chloro-3-phenyl-2,1-benzisoxazole pathway is validated by its ubiquitous use in the pharmaceutical industry. The reductive ring-opening of this compound is the most reliable method for 6[6]. This aminobenzophenone is subsequently reacted with glycine derivatives (such as ethyl glycinate hydrochloride) to construct the seven-membered diazepine ring, 1[1]. Furthermore, its structural rigidity and functional group handles make it an ideal scaffold for synthesizing nitroacridinone derivatives and 3[3].
References
Patsnap / Eureka - Synthesis method of 2-amino-5-chlorobenzophenone
[Link]
5-Chloro-3-phenyl-2,1-benzisoxazole: A Privileged Scaffold in Modern Medicinal Chemistry and Organic Synthesis
Executive Summary In the landscape of modern medicinal chemistry, the benzisoxazole scaffold is widely recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the benzisoxazole scaffold is widely recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. Among its derivatives, 5-Chloro-3-phenyl-2,1-benzisoxazole (also known as 5-chloro-3-phenylanthranil or 5-chloro-3-phenylbenzo[c]isoxazole) stands out as a critical heterocyclic building block[2].
Characterized by a fused aromatic ring system containing a benzene and an isoxazole ring, this compound serves as a highly versatile intermediate[1]. The strategic placement of a chlorine atom at the 5-position and a phenyl group at the 3-position fine-tunes the molecule's electronic distribution and lipophilicity. This makes it an indispensable precursor in the synthesis of advanced pharmaceuticals, most notably in the development of novel 2H-1,4-benzodiazepine-2-ones for HIV-1 transcription inhibition and nitroacridinone derivatives for anticancer therapies[3].
This technical guide explores the physicochemical profiling, transition-metal-free synthetic methodologies, and the pharmacological applications of 5-Chloro-3-phenyl-2,1-benzisoxazole, providing actionable, self-validating protocols for drug development professionals.
The utility of 5-Chloro-3-phenyl-2,1-benzisoxazole in organic synthesis is heavily dictated by its physicochemical properties. The compound acts as an excellent electrophilic platform, allowing for ring-opening and expansion reactions that are necessary to construct complex macrocycles like benzodiazepines[3].
The synthesis of 2,1-benzisoxazoles has historically relied on heavy transition metals, which pose a significant challenge in pharmaceutical manufacturing due to the strict regulatory limits on heavy metal impurities. Consequently, modern synthetic routes prioritize transition-metal-free protocols[7].
Base-Promoted Synthesis from Nitroarenes
A highly efficient, transition-metal-free method involves the reaction of nitroarenes with benzylic C–H acids in aprotic media, promoted by a combination of strong bases and silylating agents[7].
Synthetic workflow for 5-Chloro-3-phenyl-2,1-benzisoxazole via transition-metal-free cyclization.
Protocol 1: Silyl-Mediated Cyclization
Objective: Synthesize the target compound while avoiding transition metal contamination.
Causality & Logic: Potassium tert-butoxide (t-BuOK) is utilized to deprotonate the benzylic acid due to its high basicity and low nucleophilicity. Chlorotrimethylsilane (TMSCl) is added to trap the resulting intermediate, facilitating a deoxygenative cyclization of the nitro group. This specific combination drives the equilibrium toward the fused isoxazole ring[7].
Step-by-Step Methodology:
Preparation: Under an argon atmosphere, dissolve the nitroarene precursor and the benzylic C-H acid in anhydrous tetrahydrofuran (THF).
Silylation: Cool the reaction mixture to 0 °C. Add chlorotrimethylsilane (TMSCl, 12 mmol) dropwise. Note: Adding TMSCl before the base prevents unwanted side reactions and primes the system for intermediate trapping.
Deprotonation: Slowly add a solution of t-BuOK (15 mmol) in THF (20 mL).
Cyclization: Allow the mixture to warm to room temperature and stir for 2–5 hours. Note: Gradual warming controls the exothermic ring-closure step.
Quenching & Extraction: Pour the mixture into dilute HCl to quench the reaction. Extract with ethyl acetate (3 × 25 mL).
Purification: Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane–ethyl acetate 5:1) to yield the product as a yellow solid[7].
Oxidative Cyclization via Oxone
An alternative route involves the oxidative cyclization of 2-amino-5-chlorobenzophenone using Oxone[2].
Protocol 2: Oxone-Mediated Cyclization
Objective: Direct synthesis from an aminobenzophenone precursor.
Causality & Logic: Oxone (potassium peroxymonosulfate) is an environmentally benign, stable oxidant. It selectively oxidizes the amine to an intermediate that rapidly undergoes intramolecular cyclization with the adjacent carbonyl group. The biphasic solvent system ensures optimal solubility for both the organic precursor and the inorganic Oxone salt[2].
Step-by-Step Methodology:
Reaction Setup: Dissolve 2-amino-5-chlorobenzophenone (0.44 mmol) in a 1:1 mixture of acetonitrile (MeCN) and water (2.5 mL each)[2].
Oxidation: Add Oxone (0.270 g, 0.44 mmol) in a single portion. Stir the reaction mixture at room temperature for 24 hours[2].
Monitoring: Monitor reaction progress via TLC and GC-MS to ensure complete consumption of the starting material[2].
Workup: Add H₂O (150 mL) and extract with CHCl₃ (150 mL). Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate[2].
Isolation: Purify via silica gel chromatography (n-hexane/EtOAc, 98:2) to afford the target 2,1-benzisoxazole[2].
The benzisoxazole core's versatile binding properties enable it to interact with a wide array of biological targets[1]. 5-Chloro-3-phenyl-2,1-benzisoxazole is specifically leveraged to synthesize complex therapeutics through ring expansion and nucleophilic substitution.
Key Therapeutic Pipelines
Antiviral Agents (HIV-1 Inhibitors): The compound is a documented intermediate in the synthesis of novel 2H-1,4-benzodiazepine-2-ones. These derivatives have been extensively investigated for their potential as potent inhibitors of HIV-1 transcription[3]. The benzisoxazole ring undergoes a reductive ring expansion to form the seven-membered diazepine ring.
Anticancer Agents: It is utilized in the preparation of nitroacridinone derivatives[2]. These compounds act as DNA intercalators and topoisomerase inhibitors, leading to tumor regression.
Anti-inflammatory & Analgesic Agents: The scaffold is widely explored for developing anti-inflammatory medications, likely through the modulation of cyclooxygenase (COX) pathways[6].
Derivatization pathways of the benzisoxazole scaffold into targeted therapeutic agents.
Handling, Safety, and Analytical Characterization
To maintain scientific integrity and ensure laboratory safety, strict handling protocols must be observed.
Hazard Identification: According to the Globally Harmonized System (GHS), 5-Chloro-3-phenyl-2,1-benzisoxazole is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[5].
Handling Protocol: All synthetic manipulations must be performed inside a certified chemical fume hood. Operators must wear nitrile gloves, protective eyewear, and lab coats. In case of eye contact, immediate rinsing with plenty of water is mandated (S26)[8].
Storage: The compound should be stored sealed in a dry environment at 2 - 8 °C to prevent degradation[2],[6].
Characterization: Verification of the synthesized product should be conducted using GC-MS (to confirm the molecular weight of 229.66) and NMR spectroscopy (to verify the aromatic proton shifts of the phenyl and chlorinated benzene rings)[7].
Conclusion
5-Chloro-3-phenyl-2,1-benzisoxazole remains a cornerstone in the architecture of modern drug discovery. By understanding the causality behind its transition-metal-free synthesis and its structural propensity for ring expansion, medicinal chemists can effectively harness this privileged scaffold to accelerate the development of next-generation antivirals, anti-inflammatories, and oncology drugs.
Pharmaffiliates - CAS No : 719-64-2 | Product Name : 5-Chloro-3-phenyl-2,1-benzisoxazole. Retrieved from:[Link]
PMC (NIH) - General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Retrieved from:[Link]
Application Note: Experimental Protocols for 5-Chloro-3-phenyl-2,1-benzisoxazole in Advanced Heterocyclic Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Scientific Context & Mechanistic Causality 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is a highly versatile heterocyclic building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Scientific Context & Mechanistic Causality
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry. Its primary application lies in its role as a stable, masked precursor for 2-amino-5-chlorobenzophenone—the foundational intermediate required for synthesizing 1,4-benzodiazepines (such as diazepam) and nitroacridinone derivatives[1].
Direct synthesis of 2-amino-5-chlorobenzophenone via traditional Friedel-Crafts acylation of p-chloroaniline often suffers from poor regioselectivity, polyacylation, and necessitates harsh Lewis acidic conditions[2]. By utilizing the 5-chloro-3-phenyl-2,1-benzisoxazole pathway, chemists bypass these regiochemical issues. The benzisoxazole ring acts as a bifunctional protecting group that can be selectively cleaved at the N–O bond under mild reductive conditions to reveal the ortho-aminobenzophenone architecture[1].
Quantitative Data & Physicochemical Profiling
To ensure analytical validation during the synthetic workflow, the key physicochemical properties and optimization metrics are summarized below.
Table 1: Physicochemical and Analytical Properties
Protocol 1: Condensation-Based Synthesis of the Benzisoxazole Core
Objective: To synthesize the benzisoxazole core via the condensation of a nitroaromatic compound with a cyanomethyl-substituted aromatic under basic conditions[5].
Mechanistic Rationale:
This reaction utilizes p-chloronitrobenzene and phenylacetonitrile. A strong base (potassium tert-butoxide) is required to deprotonate the benzylic position of phenylacetonitrile, generating a nucleophilic carbanion. The addition of a silylating agent, such as chlorotrimethylsilane (TMSCl), is critical. TMSCl traps the intermediate alkoxide, preventing retro-aldol-type collapse and driving the cyclization forward to form the 2,1-benzisoxazole ring[5].
Step-by-Step Procedure:
Preparation: Flame-dry a 50 mL Schlenk flask and flush with inert gas (N₂ or Argon).
Dissolution: Add p-chloronitrobenzene (3.0 mmol) and phenylacetonitrile (3.0 mmol) to 10 mL of anhydrous Tetrahydrofuran (THF).
Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -60 °C. (Causality: Low temperature prevents uncontrolled exothermic degradation of the highly reactive carbanion).
Base Addition: Dropwise, add a solution of potassium tert-butoxide (t-BuOK, 3.3 mmol) dissolved in 5 mL of THF. Stir for 5 minutes.
Silylation: Inject chlorotrimethylsilane (TMSCl, 12.0 mmol) into the mixture. Stir for an additional 5 minutes at -60 °C.
Secondary Base Addition: Add a second portion of t-BuOK (15.0 mmol) dissolved in 20 mL THF.
Cyclization & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2–5 hours. Monitor via TLC (Hexane:EtOAc 9:1).
Quenching: Pour the mixture into dilute aqueous HCl (0.1 M, 50 mL) to quench the reaction, then extract with Ethyl Acetate (3 × 25 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the yellow crystalline solid (Yield: ~90%).
Figure 1: Synthetic workflow from starting materials to 1,4-benzodiazepine derivatives.
Protocol 2: Chemoselective Reductive Ring-Opening
Objective: Chemoselective cleavage of the N–O bond in 5-chloro-3-phenyl-2,1-benzisoxazole to yield the diazepam precursor, 2-amino-5-chlorobenzophenone.
Mechanistic Rationale:
The N–O bond is the weakest link in the benzisoxazole system. Transfer hydrogenation using Palladium on Carbon (Pd/C) and ammonium formate is employed instead of direct H₂ gas[3]. Ammonium formate decomposes in situ to provide a steady, low concentration of hydrogen. This self-regulating mechanism prevents the hydrodehalogenation of the aryl chloride and avoids the over-reduction of the newly formed ketone into a benzhydrol derivative[4].
Step-by-Step Procedure:
Setup: In a 100 mL round-bottom flask, dissolve 5-chloro-3-phenyl-2,1-benzisoxazole (5.0 mmol) in 30 mL of HPLC-grade Methanol.
Catalyst Addition: Carefully add 10% Pd/C (0.08 mass equivalents relative to the substrate). (Safety Note: Pd/C is pyrophoric; add to the solvent under a gentle stream of nitrogen).
Donor Addition: Add ammonium formate (15.0 mmol) in one portion.
Heating: Attach a reflux condenser and heat the mixture to 50 °C for 2 hours.
Monitoring: Verify the disappearance of the starting material via TLC or LC-MS. The solution will transition from yellow to nearly colorless as the benzisoxazole is consumed.
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol.
Isolation: Concentrate the filtrate under vacuum at 50 °C. Re-dissolve the residue in Dichloromethane (DCM) and wash with water to remove residual formate salts.
Drying: Dry the organic layer over MgSO₄, filter, and evaporate to yield 2-amino-5-chlorobenzophenone as a yellow powder (Yield: 85–90%).
Figure 2: Mechanistic pathway of the reductive N-O bond cleavage.
Analytical Validation & Troubleshooting
To ensure the self-validating nature of these protocols, researchers must perform the following checks:
Mass Spectrometry (HRMS): For the benzisoxazole, look for the molecular ion peak [M+H]⁺ at m/z 230.03. Fragmentation typically shows the loss of the chlorine atom or phenyl group[1].
NMR Spectroscopy: Upon reduction to the benzophenone, a new ketone carbonyl peak will appear near 195 ppm in ¹³C NMR, and ¹H NMR will show a broad singlet for the primary amine (-NH₂) around 6.0 ppm, confirming successful N–O cleavage.
Troubleshooting Over-reduction: If LC-MS indicates the presence of a benzhydrol derivative (mass [M+H]⁺ at 234), the reduction is too harsh. Reduce the reaction temperature to 40 °C or switch to a Copper Hydride (CuH) catalytic system, which is highly chemoselective against over-reduction[4].
Application Note: 5-Chloro-3-phenyl-2,1-benzisoxazole in Pharmaceutical Development
Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 5-Chloro-3-phenyl-2,1-benzisoxazole (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Standard Operating Protocols
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound Focus: 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2)
Executive Summary
In modern medicinal chemistry, the benzisoxazole scaffold is recognized as a "privileged structure" due to its recurring presence in biologically active molecules [1]. Specifically, 5-Chloro-3-phenyl-2,1-benzisoxazole (also known as 5-chloro-3-phenylanthranil) serves as a highly versatile heterocyclic building block. Its primary utility lies in its function as a "masked" ortho-aminobenzophenone. By protecting the reactive amine and ketone moieties within the stable 2,1-benzisoxazole ring system, chemists can perform complex structural derivatizations before initiating reductive ring cleavage.
This compound is a critical intermediate in the synthesis of 1,4-benzodiazepines (e.g., Diazepam derivatives), novel 2H-1,4-benzodiazepine-2-ones acting as HIV-1 transcription inhibitors, and nitroacridinone-based anti-cancer agents [2].
Physicochemical Profile
To ensure reproducibility in synthetic workflows, the fundamental physicochemical properties of the compound are summarized below [1][3]:
Property
Value / Specification
Analytical Significance
CAS Number
719-64-2
Unique identifier for regulatory compliance.
Molecular Formula
C₁₃H₈ClNO
Baseline for mass spectrometry (HRMS) validation.
Molecular Weight
229.66 g/mol
Required for precise stoichiometric calculations.
Melting Point
114 °C – 117 °C
Primary indicator of crystalline purity post-extraction.
Purity (GC)
≥ 96.0%
Minimum threshold for pharmaceutical intermediate use.
Appearance
Light yellow to brown powder
Visual cue for oxidation or degradation impurities.
Mechanistic Role in Drug Development
The strategic value of 5-Chloro-3-phenyl-2,1-benzisoxazole stems from the unique reactivity of its N-O bond. The mechanistic causality of its use in pharmaceutical synthesis is defined by the following sequence:
Ring Stability: The 2,1-benzisoxazole core is stable under various electrophilic and nucleophilic conditions, allowing for the functionalization of the phenyl ring without unwanted side reactions at the amine or ketone sites.
Reductive Cleavage (Unmasking): Under catalytic hydrogenation conditions (e.g., Pd/C with ammonium formate), the N-O bond is selectively cleaved. This unmasks the compound into 2-amino-5-chlorobenzophenone [4].
Diazepine Cyclization: The newly liberated ortho-amino and carbonyl groups are perfectly positioned for condensation with an amino acid derivative (such as glycine ethyl ester hydrochloride). This cyclization yields the 7-membered 1,4-benzodiazepine ring, the core pharmacophore for numerous psychoactive and antiviral drugs [2].
Fig 1: Mechanistic pathway from benzisoxazole intermediate to final pharmaceutical agents.
Key Derivative Applications
Target Compound Class
Therapeutic Area
Mechanism of Action
1,4-Benzodiazepines
Neurology / Psychiatry
Positive allosteric modulators of GABA-A receptors.
2H-1,4-benzodiazepine-2-ones
Virology
Inhibition of HIV-1 viral transcription pathways.
Nitroacridinones
Oncology
DNA intercalation and topoisomerase inhibition.
Experimental Protocols
The following protocols detail a modern, self-validating system for synthesizing 5-Chloro-3-phenyl-2,1-benzisoxazole using green chemistry techniques (ultrasound/microwave), followed by its strategic reductive cleavage into the critical benzodiazepine precursor [4].
Protocol A: Ultrasound/Microwave-Assisted Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
Rationale: Traditional Friedel-Crafts acylation requires harsh, strictly anhydrous conditions and yields are often suboptimal (~39%). This protocol utilizes a base-catalyzed condensation of p-chloronitrobenzene and phenylacetonitrile, accelerated by ultrasound and microwave irradiation, to achieve high purity and yield [4].
Materials:
p-Chloronitrobenzene (1.0 eq)
Phenylacetonitrile (Benzyl cyanide) (0.85 eq)
Sodium Hydroxide (NaOH) (0.6 eq)
Ethanol (95%)
Methanol (for washing)
Step-by-Step Procedure:
Reagent Mixing: In a reaction vessel, combine ethanol (10 parts by mass), NaOH (1.2 parts), p-chloronitrobenzene (2 parts), and phenylacetonitrile (1.7 parts).
Mechanical Agitation: Stir the mixture at 2000 rpm for 30 minutes at room temperature to ensure homogeneous distribution of the base.
Ultrasonic Oscillation: Transfer the vessel to an ultrasonic bath. Subject the mixture to ultrasonic oscillation (100W power, 40Hz frequency) at 25°C - 35°C for exactly 1 hour. Causality: Ultrasound induces cavitation, drastically increasing the effective collision rate between the nitroarene and the benzylic C-H acid.
Microwave Cyclization: Transfer the intermediate mixture to a microwave reactor. Irradiate at 200W to 400W for 10 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, driving the intramolecular cyclization and dehydration to form the benzisoxazole ring.
Quenching & Filtration: Add deionized water to the system to precipitate the product. Filter the suspension under a vacuum.
Purification: Wash the resulting filter cake three times with cold methanol to remove unreacted starting materials and polar impurities.
Drying: Vacuum-dry the solid at 50°C for 4 hours to yield 5-Chloro-3-phenyl-2,1-benzisoxazole as a light yellow to brown crystal. Validate purity via GC-MS (>96%).
Fig 2: Workflow for the green synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Protocol B: Reductive Cleavage to 2-Amino-5-chlorobenzophenone
Rationale: To utilize the synthesized benzisoxazole for benzodiazepine synthesis, the N-O bond must be cleaved. Catalytic transfer hydrogenation using ammonium formate is safer and highly selective compared to high-pressure hydrogen gas [4].
Materials:
5-Chloro-3-phenyl-2,1-benzisoxazole (from Protocol A)
Palladium on Carbon (Pd/C, 10%) catalyst
Ammonium Formate (HCOONH₄)
Methanol (Anhydrous)
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, combine methanol (30 parts by mass), 5-Chloro-3-phenyl-2,1-benzisoxazole (2 parts), Pd/C catalyst (0.08 parts), and ammonium formate (1.7 parts).
Transfer Hydrogenation: Heat the mixture to reflux (approx. 50°C - 65°C depending on atmospheric pressure) for 2 hours. Causality: Ammonium formate thermally decomposes in the presence of Pd/C to generate hydrogen gas in situ, which cleanly reduces the N-O bond without dehalogenating the chlorine atom at the 5-position.
Cooling: Allow the reaction mixture to naturally cool to room temperature.
Catalyst Removal: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure total product recovery.
Isolation: Concentrate the filtrate under reduced pressure. Vacuum-dry the resulting residue at 50°C for 4 hours to obtain pure 2-amino-5-chlorobenzophenone.
Validation: Confirm the unmasking of the amine and ketone groups via IR Spectroscopy (appearance of N-H stretch at ~3400 cm⁻¹ and C=O stretch at ~1630 cm⁻¹).
Application Notes and Protocols: 5-Chloro-3-phenyl-2,1-benzisoxazole as a Precursor for Novel Anti-inflammatory Agents
Introduction: The Privileged Scaffold in Drug Discovery The 2,1-benzisoxazole ring system is a "privileged structure" in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds.[1] I...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Scaffold in Drug Discovery
The 2,1-benzisoxazole ring system is a "privileged structure" in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds.[1] Its unique physicochemical properties allow for versatile interactions with various biological targets, making it a valuable pharmacophore in the development of new therapeutic agents.[1] Among its many derivatives, 5-Chloro-3-phenyl-2,1-benzisoxazole has emerged as a key heterocyclic building block for the synthesis of pharmaceuticals, particularly in the pursuit of novel anti-inflammatory and analgesic drugs.[2] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 5-Chloro-3-phenyl-2,1-benzisoxazole in the synthesis of potential anti-inflammatory agents, with a focus on its conversion to 1,3,4-oxadiazole derivatives.
Strategic Approach: From Benzisoxazole to Bioactive Heterocycles
The synthetic strategy outlined herein leverages the reactivity of the 5-Chloro-3-phenyl-2,1-benzisoxazole core to introduce a pharmacologically significant 1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester groups, offering enhanced metabolic stability and contributing to a wide spectrum of biological activities, including anti-inflammatory effects.[3][4] The overall synthetic workflow is depicted below.
Application Note: Analytical Methodologies for the Quantification of 5-Chloro-3-phenyl-2,1-benzisoxazole
Scientific Context & Rationale 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is a highly versatile halogenated heterocyclic building block of critical importance in modern drug discovery and materials science[1]. S...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Rationale
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is a highly versatile halogenated heterocyclic building block of critical importance in modern drug discovery and materials science[1]. Structurally characterized by a benzisoxazole core with a chlorine atom at the 5-position and a phenyl group at the 3-position, it serves as a primary intermediate in the synthesis of novel 2H-1,4-benzodiazepine-2-ones (potent HIV-1 transcription inhibitors) and benzisoxazole-coupled thiazolidinediones (PPAR-γ agonists for anti-diabetic therapies)[2][3].
Because this compound is utilized in the upstream synthesis of active pharmaceutical ingredients (APIs), trace impurities—such as unreacted 2-amino-5-chlorobenzophenone precursors or isomeric byproducts—can propagate through the synthetic pathway, leading to toxicological risks or reduced yield[4][5]. Therefore, establishing robust, self-validating analytical methods for its precise quantification is a non-negotiable requirement for quality control and regulatory compliance.
Physicochemical Profiling
Understanding the physicochemical properties of 5-Chloro-3-phenyl-2,1-benzisoxazole is the foundation of analytical method design. The compound's solubility and thermal stability dictate the choice of chromatographic techniques.
Table 1: Key Physicochemical Properties
Parameter
Value / Description
CAS Number
719-64-2
Molecular Formula
C13H8ClNO
Molecular Weight
229.66 g/mol
Melting Point
114.0 – 117.0 °C
Appearance
Light yellow to brown powder/crystal
Solubility
Soluble in Acetonitrile (MeCN) and Ethyl Acetate; slightly soluble in Methanol and DMSO
Industry Purity Standard
≥ 96.0% (GC)
(Data consolidated from TCI Chemicals and Sigma-Aldrich product specifications[6])
Analytical Methodologies: Causality and Design
To ensure comprehensive quality assurance, an orthogonal approach utilizing both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography-Flame Ionization Detection (GC-FID) is recommended.
Causality of Choice: While GC is the industry standard for the bulk purity of this compound, RP-HPLC is indispensable for detecting non-volatile degradation products and highly polar impurities that may not elute or may thermally degrade in GC.
Detection Wavelength (205 nm): The conjugated π-system of the benzisoxazole ring and the appended phenyl group exhibits strong UV absorbance. Based on certified reference standards from LGC, a wavelength of 205 nm provides maximum sensitivity for the intact molecule, capturing the π-π* transitions effectively[7].
Self-Validating Mechanism: The protocol incorporates a System Suitability Test (SST) requiring a tailing factor of ≤ 1.5 and theoretical plates > 5000 to ensure column integrity before sample analysis.
Causality of Choice: 5-Chloro-3-phenyl-2,1-benzisoxazole has a relatively low melting point (114–117 °C) and is thermally stable under standard vaporization conditions, making it an excellent candidate for GC-FID[8]. FID provides a linear response proportional to the number of carbon atoms, making it highly accurate for organic purity assessment.
Internal Standard (IS): To create a self-validating quantitative system that controls for injection volume variations and matrix effects, Diphenylsulfone is utilized as an internal standard, a proven pairing for the quantification of benzisoxazole derivatives[9].
Mobile Phase Setup: Mix MeCN and Water in a 70:30 (v/v) ratio. Add 0.1% H3PO4 to suppress the ionization of any residual basic impurities, ensuring sharp peak shapes[10]. Degas the mixture via sonication for 10 minutes.
Sample Preparation: Accurately weigh 10.0 mg of 5-Chloro-3-phenyl-2,1-benzisoxazole. Dissolve in 10 mL of MeCN to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the mobile phase.
Chromatographic Conditions:
Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).
Execution & Validation: Run a blank (mobile phase) to establish the baseline. Inject the standard solution in quintuplicate. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% to pass SST.
Sample Preparation: Weigh 20.0 mg of the analyte and 10.0 mg of Diphenylsulfone. Dissolve both in 10 mL of Ethyl Acetate to yield 2 mg/mL analyte and 1 mg/mL IS.
Chromatographic Conditions:
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
Injector Temperature: 250 °C (Split ratio 10:1).
Detector Temperature (FID): 280 °C.
Oven Temperature Program: Initial temp at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
Execution & Validation: The internal standard must elute with baseline resolution from the analyte. Calculate the purity based on the area ratio of the analyte to the internal standard, referencing a pre-established calibration curve.
5-Chloro-3-phenyl-2,1-benzisoxazole as an intermediate for HIV-1 transcription inhibitors
Application Note: 5-Chloro-3-phenyl-2,1-benzisoxazole as a Strategic Intermediate for HIV-1 Transcription Inhibitors Strategic Context & Executive Summary In the landscape of antiviral drug discovery, identifying reliabl...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Chloro-3-phenyl-2,1-benzisoxazole as a Strategic Intermediate for HIV-1 Transcription Inhibitors
Strategic Context & Executive Summary
In the landscape of antiviral drug discovery, identifying reliable, high-yield synthetic pathways for complex pharmacophores is critical. 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2), also known as 5-chloro-3-phenylanthranil, serves as a highly versatile heterocyclic building block[1]. Its primary value in medicinal chemistry lies in its role as a strategic intermediate for the synthesis of novel 2H-1,4-benzodiazepine-2-ones[2]. These conformationally restricted scaffolds are heavily investigated as potent inhibitors of HIV-1 transcription, functioning specifically as antagonists that disrupt the viral replication cycle[3]. This guide details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing this intermediate in HIV-1 therapeutic development.
Mechanistic Insights: Causality in Chemical and Biological Design
Chemical Rationale: The Anthranil Scaffold
Direct synthesis of 2-amino-5-chlorobenzophenone—the immediate precursor to the benzodiazepine core—via Friedel-Crafts acylation of substituted anilines often suffers from poor regioselectivity and requires harsh Lewis acid conditions. By utilizing 5-chloro-3-phenyl-2,1-benzisoxazole, chemists exploit the unique reactivity of the N-O bond[2]. The benzisoxazole ring acts as a "masked" aminobenzophenone. Under mild catalytic hydrogenation, the N-O bond undergoes reductive cleavage with high chemoselectivity, preserving the aryl chloride and yielding the desired ortho-aminobenzophenone in near-quantitative yields[4].
Biological Rationale: Targeting HIV-1 Transcription
The HIV-1 Tat protein is a critical transactivator that binds to the Trans-Activation Response (TAR) RNA element, recruiting the host's Positive Transcription Elongation Factor b (P-TEFb) to drive viral RNA elongation. The 2H-1,4-benzodiazepine-2-ones derived from 5-chloro-3-phenyl-2,1-benzisoxazole are designed to mimic the beta-turn motif of the Tat protein[5]. By acting as beta-turn mimetics, compounds such as Ro 5-3335 competitively antagonize the Tat-TAR interaction, effectively stalling the transcription elongation complex and halting viral replication[6].
Experimental Protocols & Workflows
The following protocols represent a self-validating system, incorporating in-process analytical controls to ensure intermediate integrity before advancing to subsequent steps.
Protocol A: Base-Catalyzed Condensation Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
Reagent Preparation: In a reaction vessel, combine p-chloronitrobenzene (1.0 eq) and phenylacetonitrile (1.1 eq) in 95% ethanol[7].
Base Addition: Slowly add solid sodium hydroxide (3.0 eq) while maintaining the temperature below 30°C to prevent uncontrolled exothermic degradation.
Ultrasonication & Condensation: Subject the biphasic mixture to ultrasonic oscillation at 25–35°C for 1 hour[7].
Causality: Ultrasonication drastically improves mass transfer in the heterogeneous basic medium, promoting the formation of the oxime intermediate without requiring high thermal energy.
Microwave-Assisted Cyclization: Irradiate the mixture in a microwave reactor (300W) for 10 minutes[7].
Causality: Microwave dielectric heating accelerates the dehydration and cyclization of the oxime, minimizing the formation of polymeric byproducts.
Isolation & Validation: Quench the reaction with distilled water to precipitate the product. Filter, wash with cold methanol, and dry at 80°C.
Self-Validation Check: Verify the melting point (Target: 115–117°C)[1] and confirm purity via GC-MS (m/z 229.66). Do not proceed if the melting point is depressed, which indicates unreacted p-chloronitrobenzene.
Protocol B: Reductive Ring-Opening to 2-Amino-5-chlorobenzophenone
Reaction Setup: Dissolve the validated 5-chloro-3-phenyl-2,1-benzisoxazole in anhydrous tetrahydrofuran (THF) containing 1.5 eq of triethylamine[7].
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) (10 wt%). Purge the vessel with nitrogen three times to remove oxygen.
Hydrogenation: Introduce hydrogen gas to a pressure of 0.1 MPa. Stir magnetically at room temperature for 4 hours.
Causality: Triethylamine acts as an acid scavenger and prevents the premature dehalogenation of the aryl chloride during Pd-catalyzed hydrogenation.
Filtration & Validation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.
Self-Validation Check: Perform FTIR analysis. The disappearance of the characteristic N-O stretch and the appearance of primary amine N-H stretches (3300–3500 cm⁻¹) confirm successful ring opening.
Protocol C: Cyclization to the 2H-1,4-Benzodiazepine-2-one Scaffold
Acylation: React the validated 2-amino-5-chlorobenzophenone with bromoacetyl bromide in dichloromethane (DCM) at 0°C to form a 2-bromoacetamide intermediate.
Amination & Cyclization: Treat the intermediate with methanolic ammonia. The ammonia displaces the bromide, and the resulting primary amine undergoes spontaneous intramolecular condensation with the benzophenone carbonyl to form the 1,4-benzodiazepine ring.
Purification: Purify the final HIV-1 inhibitor via reverse-phase HPLC.
Quantitative Data Summaries
Table 1: Optimization of Reaction Conditions for Benzisoxazole Synthesis
Synthesis Method
Temperature (°C)
Reaction Time
Yield (%)
Purity (GC, %)
Conventional Heating
80
12 h
65
88
Base-Catalyzed Oxime
60
24 h
82
92
| Ultrasonication + MW | 30 / MW (300W) | 1 h 10 m | 89 | >96 |
Table 2: Representative Antiviral Efficacy of Derived Benzodiazepines
Workflow for the synthesis of HIV-1 transcription inhibitors from the benzisoxazole intermediate.
Mechanism of HIV-1 transcription inhibition by 2H-1,4-benzodiazepine-2-ones via Tat-TAR disruption.
References
ResearchGate. "An Efficient Approach to Chiral C8/C9-Piperazino-Substituted 1,4-Benzodiazepin-2-ones as Peptidomimetic Scaffolds". The Journal of Organic Chemistry. URL: [Link]
Google Patents (Patsnap). "Synthesis method of 2-amino-5-chlorobenzophenone". Patent CN108409605A.
ResearchGate. "Design, synthesis and evaluation of novel 2H-1,4-benzodiazepine-2-ones as inhibitors of HIV-1 transcription". Bioorganic & Medicinal Chemistry. URL:[Link]
Application Notes and Protocols: Incorporating 5-Chloro-3-phenyl-2,1-benzisoxazole into Polymer Formulations
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the effective incorporation of 5-Chloro-3-phenyl-2,1-benzisoxazole into variou...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the effective incorporation of 5-Chloro-3-phenyl-2,1-benzisoxazole into various polymer formulations. 5-Chloro-3-phenyl-2,1-benzisoxazole is a versatile heterocyclic compound recognized for its utility as a building block in pharmaceutical development and its potential to enhance the physicochemical properties of materials.[1][2] This guide moves beyond simple procedural lists to explain the underlying scientific principles, enabling users to make informed decisions for experimental design. We detail three primary incorporation methodologies—Solution Casting, Hot-Melt Extrusion (HME), and In-situ Polymerization—providing step-by-step protocols for each. Furthermore, a complete framework for the characterization and validation of the final composite material is presented, ensuring the development of robust and well-defined formulations.
A thorough understanding of the physicochemical properties of 5-Chloro-3-phenyl-2,1-benzisoxazole is paramount for designing successful polymer formulations. This molecule, a derivative of the benzisoxazole family, serves as a key intermediate in organic synthesis, particularly for pharmaceuticals such as anti-inflammatory and anti-cancer agents.[1][3] Its rigid, aromatic structure also imparts desirable characteristics when integrated into polymer matrices, such as enhanced thermal stability and mechanical strength.[1]
Table 1: Physicochemical Properties of 5-Chloro-3-phenyl-2,1-benzisoxazole
The choice of polymer is dictated by the intended application. For biomedical applications, biocompatibility and biodegradability are critical.[7][8][9] For materials science, mechanical strength and thermal resistance may be the primary drivers. The interaction between the polymer and the small molecule is crucial for achieving a stable, homogeneous system.[10]
Causality in Selection:
For Drug Delivery: Biodegradable polyesters like Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL) are frequently chosen because they degrade into non-toxic byproducts, allowing for controlled release of the encapsulated agent.[7][11] The rate of degradation and drug release can be tuned by adjusting the polymer's molecular weight and composition.[8][12]
For Enhanced Material Properties: High-performance polymers with rigid backbones may be selected. The benzisoxazole moiety can interact with the polymer chains through π-π stacking or other non-covalent interactions, improving the material's overall integrity.[13]
Solubility and Miscibility: The Hildebrand solubility parameters of both the small molecule and the polymer should be considered to predict miscibility. A higher degree of miscibility is essential for forming stable amorphous solid dispersions (ASDs), which can prevent recrystallization of the active molecule.[10][14]
Methodologies for Incorporation: A Comparative Overview
The method used to combine 5-Chloro-3-phenyl-2,1-benzisoxazole with the polymer matrix fundamentally impacts the final product's morphology, homogeneity, and performance.
Solution Casting
This technique involves dissolving both the polymer and the small molecule in a common volatile solvent to create a homogenous solution, or "dope".[18] This solution is then cast onto a substrate, and the solvent is slowly evaporated, leaving a thin film.
Scientific Rationale: Solution casting is ideal for thermally sensitive materials as it is performed at low temperatures.[19][20] It offers precise control over film thickness and uniformity and allows for the straightforward incorporation of additives.[18][19] The slow evaporation rate is crucial to prevent phase separation and ensure the small molecule is evenly dispersed.
Caption: Workflow for the Solution Casting method.
Hot-Melt Extrusion (HME)
HME is a solvent-free process where the active pharmaceutical ingredient (API) is mixed with a thermoplastic polymer carrier at elevated temperatures.[21][22] The mixture is melted, mixed, and forced through a die to create a product of uniform shape, such as a filament or film.[16]
Scientific Rationale: HME is highly effective for creating amorphous solid dispersions (ASDs).[17][23] By dispersing the crystalline small molecule within the polymer matrix at a molecular level, its solubility and bioavailability can be significantly enhanced.[22] The process is continuous and scalable, making it attractive for pharmaceutical manufacturing.[21] The processing temperature must be carefully controlled to be above the polymer's glass transition temperature (Tg) but below the degradation temperature of both the polymer and the small molecule.
Caption: Workflow for the Hot-Melt Extrusion (HME) method.
In-situ Polymerization
In this method, the small molecule is first dispersed in a liquid monomer. The polymerization reaction is then initiated, causing polymer chains to grow around and encapsulate the small molecule.[24][25]
Scientific Rationale: This approach can create a very intimate and uniform dispersion of the small molecule within the polymer matrix.[25] It is particularly useful when strong interfacial adhesion between the filler and the polymer is desired.[26] The choice of initiator (thermal, photochemical) provides control over the reaction kinetics and the final properties of the composite material.[24] This technique is powerful for creating functional materials where the small molecule is not just a passive filler but an integral part of the final structure.[27][28]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with characterization steps integrated to confirm the success of each stage.
Protocol 4.1: Preparation of a PLGA Film via Solution Casting
Objective: To create a 5% (w/w) 5-Chloro-3-phenyl-2,1-benzisoxazole-loaded PLGA film.
Analytical balance, magnetic stirrer with hotplate, glass beaker, glass petri dish (or other flat substrate), level surface, fume hood, vacuum oven.
Procedure:
Preparation: In a fume hood, weigh 950 mg of PLGA and 50 mg of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Dissolution: Transfer both components to a clean glass beaker. Add 20 mL of DCM.
Mixing: Cover the beaker (e.g., with parafilm, pierced with a needle for pressure release) and stir the mixture on a magnetic stirrer at room temperature until both components are fully dissolved and the solution is clear and homogenous. This may take 1-2 hours. Causality: A fully homogenous solution is essential to prevent phase separation and ensure uniform drug distribution in the final film.[18]
Casting: Place a clean, dry glass petri dish on a precisely level surface within the fume hood. Carefully pour the polymer solution into the petri dish, ensuring it spreads evenly.
Evaporation (Initial): Loosely cover the petri dish to slow down the evaporation rate. Allow the solvent to evaporate slowly over 24 hours. Causality: Slow evaporation prevents the formation of surface defects and pores and minimizes rapid precipitation of the small molecule.[18]
Evaporation (Final): Transfer the petri dish to a vacuum oven. Dry at 35°C under vacuum for 48 hours to remove all residual solvent.
Film Retrieval: Carefully peel the resulting thin film from the glass substrate using forceps.
Storage: Store the film in a desiccator to protect it from moisture.
Protocol 4.2: Formulation of an ASD via Hot-Melt Extrusion
Objective: To prepare a 10% (w/w) 5-Chloro-3-phenyl-2,1-benzisoxazole amorphous solid dispersion with Polyvinyl Alcohol (PVA).
Twin-screw extruder, gravimetric feeder, pelletizer or film-die, cooling belt.
Procedure:
Blending: Prepare a physical blend by mixing 900 g of PVA with 100 g of 5-Chloro-3-phenyl-2,1-benzisoxazole in a V-blender for 15 minutes to ensure a homogenous pre-mix.
Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration for dispersive mixing. Set the temperature profile for the different zones of the extruder barrel. A typical profile might be: 130°C (Zone 1) -> 160°C -> 180°C -> 175°C (Die). Causality: The temperature profile is critical. It must be high enough to melt the polymer and ensure molecular mixing, but low enough to prevent thermal degradation of the API and polymer.[16][22]
Extrusion: Calibrate and set the gravimetric feeder to deliver the blend into the extruder at a constant rate (e.g., 0.5 kg/h ). Set the screw speed (e.g., 100 RPM).
Processing: Start the extruder and feeder. Monitor the torque and pressure to ensure a stable process. Causality: Stable torque indicates consistent melt viscosity and good mixing within the barrel.[17]
Collection: The molten extrudate will exit the die. Collect the filament on a cooling belt and feed it into a pelletizer.
Characterization Sample: Collect samples of the extrudate at steady-state for immediate analysis (especially DSC and XRD) to confirm the amorphous state.
Storage: Store the resulting pellets in a sealed container with a desiccant.
Comprehensive Characterization of Formulations
Validation of the incorporation process and understanding the properties of the new composite material requires a multi-faceted analytical approach.[29][30][31]
Caption: A logical workflow for the characterization of formulations.
Differential Scanning Calorimetry (DSC): This is the primary tool for assessing miscibility.[10][14] For a miscible system, a single glass transition temperature (Tg) will be observed, located between the Tgs of the individual components. The absence of a melting endotherm for the 5-Chloro-3-phenyl-2,1-benzisoxazole (around 115-117 °C) is strong evidence of its amorphous dispersion.[29]
X-Ray Diffraction (XRD): This technique provides definitive proof of the physical state of the small molecule.[29][32] A crystalline material will produce sharp Bragg diffraction peaks, while an amorphous material will show a broad, diffuse halo. Successful incorporation into an ASD should result in the complete disappearance of the characteristic peaks of the crystalline benzisoxazole.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to probe for intermolecular interactions between the benzisoxazole derivative and the polymer.[26][29] Shifts in the vibrational frequencies of specific functional groups (e.g., C=O in the polymer, C-Cl or C=N in the benzisoxazole) can indicate the formation of hydrogen bonds or other non-covalent interactions, which are key to stabilizing the formulation.
Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology of the formulation.[29] For a successful formulation, the surface should appear smooth and homogenous, with no visible crystals of the small molecule, confirming a high degree of dispersion.
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing critical information on its thermal stability.[32] This is essential to confirm that no degradation occurred during processing (like HME) and to define the upper temperature limit for the material's use.
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Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol - Merck Millipore.
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Application Notes and Protocols: In Vitro and In Vivo Evaluation of 5-Chloro-3-phenyl-2,1-benzisoxazole Derivatives
Executive Summary & Mechanistic Rationale The 2,1-benzisoxazole (anthranil) scaffold represents a highly versatile pharmacophore in medicinal chemistry and drug development. Specifically, 5-chloro-3-phenyl-2,1-benzisoxaz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The 2,1-benzisoxazole (anthranil) scaffold represents a highly versatile pharmacophore in medicinal chemistry and drug development. Specifically, 5-chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) serves dual roles: it is a critical building block for synthesizing biologically active derivatives (such as monoamine oxidase inhibitors and antimalarial agents) and acts as a highly stable internal standard for rigorous in vivo and ex vivo pharmacokinetic assays[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. The protocols detailed below are designed as self-validating systems . Every experimental choice—from substrate selection in enzymatic assays to the use of specific internal standards in LC-MS/MS—is grounded in the physicochemical and mechanistic realities of the benzisoxazole core.
In Vitro Profiling: Monoamine Oxidase (MAO) Inhibition
Recent synthetic explorations have identified 2,1-benzisoxazole derivatives as potent, isoform-specific inhibitors of human Monoamine Oxidase B (MAO-B)[3]. This specificity is crucial for developing therapeutics targeting neurodegenerative diseases like Parkinson's, where MAO-B inhibition prevents dopamine degradation without triggering the "cheese effect" associated with MAO-A inhibition.
Protocol 1: Fluorometric MAO-B Inhibition Assay
Causality & Assay Design: This protocol utilizes kynuramine as a non-fluorescent substrate. Upon deamination by MAO-B, it forms 4-hydroxyquinoline, which is highly fluorogenic in an alkaline environment. This creates a self-validating readout: the alkaline stop-solution not only denatures the enzyme to halt the reaction precisely but also maximizes the quantum yield of the fluorophore, ensuring a high signal-to-noise ratio that overcomes potential autofluorescence from the test compounds.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Freshly dissolve the 2,1-benzisoxazole derivatives in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).
Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, combine 10 µL of recombinant human MAO-B (0.5 µ g/well ) with 20 µL of the test derivative. Critical Step: Incubate at 37°C for 15 minutes. Rationale: 2,1-benzisoxazoles act as competitive inhibitors; this pre-incubation establishes steady-state binding equilibrium prior to substrate introduction.
Reaction Initiation: Add 20 µL of kynuramine (final concentration 50 µM) to initiate catalysis. Incubate at 37°C for exactly 30 minutes.
Termination and Signal Amplification: Add 50 µL of 2N NaOH to all wells. Rationale: The high pH immediately quenches enzymatic activity and shifts the 4-hydroxyquinoline product into its highly fluorescent anionic state.
Fluorometric Detection: Read the plate at Excitation 310 nm / Emission 400 nm.
Self-Validation Controls: Always include a no-enzyme blank (to subtract background) and a known MAO-B inhibitor like Selegiline (to validate assay sensitivity and dynamic range).
In Vitro Profiling: Antiplasmodial & Antimicrobial Activity
Substituted 2,1-benzisoxazoles have demonstrated significant efficacy against chloroquine-resistant strains of Plasmodium falciparum (e.g., the FcB1 strain) and various fungal strains like Geotrichum candidum[4].
Protocol 2: SYBR Green I Parasite Viability Assay
Causality & Assay Design: Evaluating antimalarial efficacy requires distinguishing parasite viability from host cell background. Because mature human erythrocytes lack a nucleus (and thus DNA), the DNA-intercalating dye SYBR Green I will only fluoresce when bound to the DNA of the intraerythrocytic P. falciparum. This provides an inherently specific, self-validating measure of parasite proliferation.
Step-by-Step Methodology:
Parasite Culture: Maintain P. falciparum (FcB1 strain) in type O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.
Compound Incubation: Seed 100 µL of the asynchronous parasite culture (1% parasitemia) into 96-well plates containing serial dilutions of the 3-substituted-2,1-benzisoxazole derivatives. Incubate for 48 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂). Rationale: A 48-hour window ensures the compound is tested across the entire intraerythrocytic life cycle of the parasite.
Lysis and Staining: Freeze the plate at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2x SYBR Green I).
Data Acquisition: Incubate in the dark for 1 hour at room temperature. Measure fluorescence (Ex 485 nm / Em 530 nm). Calculate IC₅₀ values using non-linear regression, benchmarking against chloroquine and artesunate controls.
Ex Vivo & In Vivo Applications: Pharmacokinetic Stability
During drug development, quantifying the stability of novel therapeutics (e.g., TMEM16A inhibitors) in biological matrices is critical. 5-Chloro-3-phenyl-2,1-benzisoxazole is frequently employed as an internal standard (IS) for LC-MS/MS in these workflows[2].
Protocol 3: Aqueous Stability and LC-MS/MS Quantification
Causality & Assay Design: 5-Chloro-3-phenyl-2,1-benzisoxazole possesses a rigid bicyclic core and high lipophilicity (calculated logP ~4.14)[5]. This structural rigidity prevents it from degrading during rigorous ex vivo intestinal contractility assays or prolonged aqueous stability tests (e.g., 3 days at 25°C). By spiking this IS into the matrix, any observed reduction in the target drug's signal can be confidently attributed to true degradation rather than matrix suppression or extraction inefficiencies.
Step-by-Step Methodology:
Matrix Spiking: To 2 mL aliquots of PBS or ex vivo intestinal fluid containing the target therapeutic, add 5-chloro-3-phenyl-2,1-benzisoxazole to a final concentration of 100 µM.
Incubation & Sampling: Incubate the samples at 25°C or 37°C. Withdraw 100 µL aliquots daily over a 3-day period.
Liquid-Liquid Extraction (LLE): Extract the aliquots using 300 µL of ethyl acetate. Rationale: The high lipophilicity of the benzisoxazole IS ensures near-complete recovery, mirroring the extraction dynamics of lipophilic drug candidates. Centrifuge at 10,000 x g for 5 minutes and evaporate the organic layer under nitrogen.
LC-MS/MS Analysis: Reconstitute in 20% DMSO/H₂O. Separate via reverse-phase HPLC (C18 column) and detect using Electrospray Ionization (ESI). The distinct molecular weight of the IS (229.66 g/mol ) prevents isobaric interference during Multiple Reaction Monitoring (MRM), validating the quantitative decay curve of the target analyte.
Quantitative Data Summary
The structural modifications of the 2,1-benzisoxazole core dictate its biological targeting. The table below synthesizes the quantitative benchmarks for key derivatives across different assays[3][4].
Shetnev A, et al. "Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives". PubMed Central (PMC). 3
Cachet N, et al. "New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities". ResearchGate. 4
Journal of Medicinal Chemistry. "Substituted 2-Acylaminocycloalkylthiophene-3-carboxylic Acid Arylamides as Inhibitors of the Calcium-Activated Chloride Channel Transmembrane Protein 16A (TMEM16A)". ACS Publications. 2
Cheméo. "Chemical Properties of 2,1-Benzisoxazole, 5-chloro-3-phenyl- (CAS 719-64-2)". 5
Application Note: 5-Chloro-3-phenyl-2,1-benzisoxazole as a Core Scaffold in Agrochemical Development
Executive Summary The development of next-generation agrochemicals requires molecular scaffolds that balance environmental sustainability with high biological efficacy. 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of next-generation agrochemicals requires molecular scaffolds that balance environmental sustainability with high biological efficacy. 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) has emerged as a highly versatile heterocyclic building block in the synthesis of advanced crop protection agents[1][2]. This application note provides an authoritative guide on the mechanistic rationale, green synthetic workflows, and derivatization protocols for utilizing this compound in the discovery of novel fungicides and herbicides.
Mechanistic Rationale: The 2,1-Benzisoxazole Scaffold
The utility of 5-chloro-3-phenyl-2,1-benzisoxazole in agrochemical design is driven by its unique physicochemical and bioisosteric properties[3]:
Bioisosterism & Target Engagement: The 2,1-benzisoxazole core acts as a rigid bioisostere for indole and benzophenone rings. This rigidity reduces the entropic penalty upon binding to target enzymes, such as the fungal cytochrome bc1 complex or plant acetolactate synthase (ALS)[4][5].
Metabolic Stability (5-Chloro Substitution): Halogenation at the 5-position serves as a metabolic block. It significantly reduces the rate of oxidative degradation by plant and microbial cytochrome P450 enzymes, extending the field half-life of the active ingredient without increasing soil toxicity[2].
Cuticular Penetration (3-Phenyl Substitution): The bulky, lipophilic 3-phenyl group enhances the overall LogP of the molecule. This is critical for penetrating the waxy cuticles of weed leaves or the chitinous cell walls of pathogenic fungi[1][5].
Synthetic Workflows & Self-Validating Protocols
To meet modern green chemistry standards, traditional thermal condensation methods (which require 12–24 hours of heating) have been superseded by ultrasound and microwave-assisted protocols[1][6].
Protocol A: Ultrasound-Assisted Green Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
Objective: Synthesize the benzisoxazole core via base-catalyzed condensation of p-chloronitrobenzene and phenylacetonitrile[7].
Causality: Ultrasonic irradiation (sonochemistry) induces acoustic cavitation. The rapid formation and collapse of microbubbles generate localized hotspots of extreme temperature and pressure. This dramatically accelerates the nucleophilic attack of the phenylacetonitrile carbanion onto the nitro group, reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[6].
Step-by-Step Methodology:
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of p-chloronitrobenzene and 10.5 mmol of phenylacetonitrile in 50 mL of 95% ethanol[7].
Base Addition: Add 15 mmol of finely crushed sodium hydroxide (NaOH). Causality: NaOH deprotonates the benzylic carbon of phenylacetonitrile, forming the reactive carbanion necessary for nucleophilic aromatic substitution[8].
Cavitation Phase: Place the flask in an ultrasonic bath (40 kHz). Stir mechanically at 2000 rpm for 30 minutes, followed by ultrasonic oscillation at 30°C for 1 hour[7].
Self-Validation (IPC 1): After 45 minutes, the solution must transition from a pale yellow suspension to a deep red/brown homogeneous solution. TLC (Hexane:EtOAc 8:2) should confirm the disappearance of the p-chloronitrobenzene spot (Rf = 0.6).
Microwave-Assisted Cyclization: Transfer the mixture to a microwave reactor. Irradiate at 300W for 10 minutes[7]. Causality: Microwave dielectric heating rapidly drives the intramolecular cyclodehydration step, closing the isoxazole ring[3].
Isolation: Quench the system by adding 100 mL of ice-cold distilled water. A light yellow to brown precipitate will form immediately[9].
Self-Validation (IPC 2): Filter the precipitate and wash with cold methanol (3 × 20 mL). Dry at 80°C for 5 hours. GC-MS must reveal a molecular ion peak at m/z 229.66, and ¹³C NMR should show a characteristic C3 carbon shift at ~160 ppm[1][10].
Protocol B: Reductive Ring-Opening to 2-Amino-5-chlorobenzophenone
Objective: Convert the benzisoxazole into a functionalized benzophenone, a critical precursor for broad-spectrum agrochemicals[7].
Causality: The N-O bond in the 2,1-benzisoxazole ring is highly susceptible to catalytic hydrogenation. Cleaving this bond reveals an ortho-amino group and a ketone, providing two orthogonal reactive sites for further derivatization[3].
Step-by-Step Methodology:
System Setup: In a high-pressure hydrogenation reactor, suspend 5 mmol of 5-chloro-3-phenyl-2,1-benzisoxazole in 30 mL of tetrahydrofuran (THF) and 2 mL of triethylamine[7].
Catalyst Addition: Add 50 mg of 10 wt% Palladium on Carbon (Pd/C). Causality: Pd/C selectively reduces the N-O bond without triggering the dehalogenation of the 5-chloro substituent, provided the hydrogen pressure is strictly maintained[7].
Hydrogenation: Pass nitrogen gas through the system 8 times to completely purge air. Introduce hydrogen gas to a precise pressure of 0.1 MPa[7]. Stir magnetically at room temperature for 4 hours.
Self-Validation (IPC 3): Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and H₂ consumption ceases. The solution color will shift from yellow to colorless.
Recovery: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 10 mL of THF.
Self-Validation (IPC 4): Concentrate the filtrate under vacuum. The resulting filter residue should be vacuum-dried to yield 2-amino-5-chlorobenzophenone as a bright yellow solid[7].
Quantitative Data & Yield Optimization
The adoption of sonochemical and microwave techniques drastically improves the yield and purity profile of the 2,1-benzisoxazole scaffold compared to traditional batch synthesis.
Table 1: Influence of Reaction Conditions on Yield and Purity[1][6][7]
Synthesis Method
Catalyst / Base
Temp (°C)
Time
Yield (%)
Purity (HPLC)
Conventional Stirring
NaOH / EtOH
80
12 - 24 h
65 - 80
92%
Microwave Irradiation
NaOH / EtOH
80 (300W)
10 min
82
95%
Ultrasonic + Microwave
NaOH / EtOH
30 (40 kHz)
1 h 10 min
94
>98%
TfOH-Promoted (Solvent-Free)
TfOH (8 equiv)
25
< 5 min
85 - 97
96%
Biological Efficacy & Target Engagement
Derivatives of 2,1-benzisoxazole have demonstrated potent inhibitory effects against various agricultural pathogens, particularly in the management of fungicide-resistant leaf spot diseases[5].
Fig 1. Ultrasound and microwave-assisted synthetic pathway for 5-Chloro-3-phenyl-2,1-benzisoxazole.
Fig 2. Mechanism of action for benzisoxazole-based fungicides via cytochrome bc1 inhibition.
References
[8] General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. NIH / PMC. Available at: [Link]
[7] Synthesis method of 2-amino-5-chlorobenzophenone. Patsnap / Eureka. Available at:[Link]
[6] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. NIH / PMC. Available at:[Link]
[3] 2,1‐Benzisoxazole (anthranil, A) as a building block for pharmaceutically important molecules. ResearchGate. Available at: [Link]
[4] Synthesis and Chemistry of Agrochemicals IV. ACS Publications. Available at: [Link]
[5] Isolation and identification of antagonistic fungi for biocontrol of Impatiens hawkeri leaf spot disease and their growth-promoting potential. NIH / PMC. Available at: [Link]
The Versatile Role of 5-Chloro-3-phenyl-2,1-benzisoxazole in Advanced Materials Research
The field of material science is in a perpetual quest for novel molecular architectures that can impart enhanced functionalities to materials. In this context, heterocyclic compounds have emerged as a cornerstone for the...
Author: BenchChem Technical Support Team. Date: April 2026
The field of material science is in a perpetual quest for novel molecular architectures that can impart enhanced functionalities to materials. In this context, heterocyclic compounds have emerged as a cornerstone for the development of advanced materials. Among these, 5-Chloro-3-phenyl-2,1-benzisoxazole, a molecule characterized by its rigid, aromatic structure, presents a compelling case for its application in the enhancement of polymer properties and the fabrication of sophisticated sensor technologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique attributes of this compound in material science research.
I. Physicochemical Properties and Synthesis Overview
5-Chloro-3-phenyl-2,1-benzisoxazole, with the chemical formula C₁₃H₈ClNO, is a solid, crystalline compound with a melting point in the range of 115-117°C. Its molecular weight is approximately 229.66 g/mol .[1] The presence of the chloro- and phenyl- substituents on the benzisoxazole core are pivotal to its utility, offering sites for further functionalization and influencing its electronic and steric properties.
Synthesis at a Glance
The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole can be achieved through several established routes, primarily involving condensation reactions or the cyclization of oxime intermediates.[2][3] A common approach involves the reaction of a substituted nitroaromatic compound with an arylacetonitrile.[2] Another effective method is the cyclization of an appropriate oxime precursor, which often proceeds with high yields.[2] The choice of synthetic route can be tailored based on the desired scale and purity of the final product.
II. Application in Polymer Science: Enhancing Thermal and Mechanical Stability
The incorporation of 5-Chloro-3-phenyl-2,1-benzisoxazole into polymer matrices is a promising strategy to augment their thermal and mechanical resilience.[4] The rigid, aromatic structure of the benzisoxazole moiety can restrict the segmental motion of polymer chains at elevated temperatures, thereby increasing the glass transition temperature (Tg) and the overall thermal stability. Furthermore, the strong intermolecular interactions introduced by this additive can lead to improved mechanical properties such as tensile strength and modulus.
Protocol for the Preparation and Characterization of Polymer Composites
This protocol provides a general framework for the incorporation of 5-Chloro-3-phenyl-2,1-benzisoxazole into a polymer matrix and the subsequent characterization of the resulting composite material.
Caption: Workflow for Polymer Composite Preparation and Characterization.
3. Step-by-Step Methodology:
Polymer Solution Preparation: Dissolve the chosen polymer in a suitable solvent to achieve a desired concentration (e.g., 10-20% w/v).
Incorporation of Additive: Add a predetermined weight percentage of 5-Chloro-3-phenyl-2,1-benzisoxazole to the polymer solution. The loading can be varied (e.g., 1%, 3%, 5% w/w) to study its effect on the material properties.
Homogenization: Stir the mixture vigorously or use ultrasonication to ensure a uniform dispersion of the additive within the polymer solution.
Sample Fabrication: Cast the homogenized solution into a petri dish or a specific mold to create thin films or test specimens.
Drying and Annealing: Dry the samples in a vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent. Subsequently, anneal the samples at a temperature above the glass transition temperature of the polymer to ensure a uniform morphology.
4. Characterization:
Thermogravimetric Analysis (TGA): To determine the thermal stability of the composite material. An increase in the decomposition temperature compared to the neat polymer indicates enhanced thermal stability.[5][6]
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the composite. An increase in Tg is indicative of restricted polymer chain mobility.[5][6]
Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties of the material, including the storage modulus and tan delta, as a function of temperature.
Tensile Testing: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Table 1: Expected Outcomes of Polymer Composite Characterization
Characterization Technique
Parameter Measured
Expected Effect of 5-Chloro-3-phenyl-2,1-benzisoxazole
TGA
Decomposition Temperature (T_d)
Increase
DSC
Glass Transition Temperature (T_g)
Increase
DMA
Storage Modulus (E')
Increase
UTM
Tensile Strength, Young's Modulus
Increase
III. Application in Sensor Technology: A Building Block for Fluorescent Chemosensors
The benzisoxazole core is a well-known fluorophore, and its derivatives have been successfully employed in the development of fluorescent chemosensors for the detection of various analytes, including metal ions and pH.[1][7][8][9] The principle behind these sensors often relies on the modulation of the fluorescence properties of the benzisoxazole unit upon interaction with the target analyte. 5-Chloro-3-phenyl-2,1-benzisoxazole can serve as a foundational scaffold for the synthesis of more complex sensor molecules. The chlorine atom at the 5-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of specific recognition moieties that can selectively bind to the analyte of interest.[2]
Protocol for the Development of a Benzisoxazole-Based Fluorescent Sensor
This protocol outlines a general approach for the synthesis and characterization of a fluorescent sensor based on a derivative of 5-Chloro-3-phenyl-2,1-benzisoxazole.
1. Materials and Reagents:
5-Chloro-3-phenyl-2,1-benzisoxazole
A nucleophilic recognition moiety (e.g., an amine, thiol, or alcohol containing a specific binding site for the target analyte)
Appropriate solvents and reagents for organic synthesis
Caption: Workflow for Fluorescent Sensor Development and Evaluation.
3. Step-by-Step Methodology:
Synthesis of the Sensor Molecule:
Perform a nucleophilic substitution reaction by reacting 5-Chloro-3-phenyl-2,1-benzisoxazole with a chosen recognition moiety. The reaction conditions (solvent, temperature, catalyst) will depend on the specific nucleophile used.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, purify the product using column chromatography or recrystallization.
Characterize the synthesized sensor molecule using NMR and mass spectrometry to confirm its structure.
Spectroscopic Characterization:
Dissolve the purified sensor molecule in a suitable solvent (e.g., acetonitrile, DMSO).
Record the UV-Vis absorption and fluorescence emission spectra of the sensor molecule.
Sensor Performance Evaluation:
Selectivity: Record the fluorescence response of the sensor in the presence of the target analyte and a range of potential interfering species. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.
Sensitivity (Titration): Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the target analyte. Record the fluorescence spectra for each solution. Plot the change in fluorescence intensity against the analyte concentration to determine the sensor's sensitivity and the limit of detection (LOD).
Table 2: Key Performance Metrics for a Fluorescent Sensor
Performance Metric
Description
Method of Determination
Selectivity
The ability of the sensor to respond to the target analyte in the presence of other species.
Comparison of fluorescence response to the target vs. interferents.
Sensitivity
The magnitude of the change in fluorescence signal per unit change in analyte concentration.
The slope of the calibration curve (fluorescence vs. concentration).
Limit of Detection (LOD)
The lowest concentration of the analyte that can be reliably detected.
Calculated from the calibration curve (e.g., 3σ/slope).
Response Time
The time required for the sensor to reach a stable fluorescence signal after the addition of the analyte.
Time-course fluorescence measurements.
IV. Conclusion
5-Chloro-3-phenyl-2,1-benzisoxazole stands out as a versatile and valuable building block in the realm of material science. Its inherent properties, including a rigid aromatic structure and a reactive chlorine substituent, make it an excellent candidate for enhancing the performance of polymers and for constructing novel fluorescent sensors. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore and unlock the full potential of this intriguing molecule in the development of next-generation materials. Further research into the derivatization of this compound is encouraged to expand its application scope and to fine-tune its properties for specific material science challenges.
References
D'auria, M., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. Molecules, 27(10), 3234. [Link]
ResearchGate. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn and Cd. [Link]
MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. [Link]
National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
ResearchGate. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. [Link]
Semantic Scholar. Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. [Link]
National Center for Biotechnology Information. 2,1-Benzisoxazole, 5-chloro-3-phenyl-. [Link]
National Institute of Standards and Technology. 2,1-Benzisoxazole, 5-chloro-3-phenyl-. [Link]
National Center for Biotechnology Information. Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. [Link]
Journal of Advanced Scientific Research. SOLID-STATE FLUORESCENT BENZOXAZOLE: SYNTHESIS, PHOTOPHYSICAL AND DFT STUDY. [Link]
ResearchGate. Thermal Analysis Methods in Characterization of Polymer Additives. [Link]
Google Patents. Process for preparing polymer bound UV stabilizers.
ACS Publications. Fabrication of Poly(p-phenylenebenzobisoxazole) Film Using a Soluble Poly(o-alkoxyphenylamide) as the Precursor. [Link]
Defense Technical Information Center. Synthesis and Characterization of Thianthrene Containing Poly(Benzoxazole)s. [Link]
U.S. Environmental Protection Agency. 2,1-Benzisoxazole, 5-chloro-3-phenyl-. [Link]
MDPI. Structural, Thermal, and Mechanical Characterization of a Thermally Conductive Polymer Composite for Heat Exchanger Applications. [Link]
SciSpace. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]
Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]
ResearchGate. (PDF) Structural, Thermal, and Mechanical Characterization of a Thermally Conductive Polymer Composite for Heat Exchanger Applications. [Link]
Technical Support Center: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
Welcome to the technical support center for the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic building block. As an intermediate in the synthesis of pharmaceuticals, such as novel 2H-1,4-benzodiazepine-2-ones and nitroacridinone derivatives, a robust and reproducible synthetic protocol is paramount.[1][2][3] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and adapt the methodology effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Q1: What are the primary synthetic routes to 5-Chloro-3-phenyl-2,1-benzisoxazole?
A1: There are several established pathways, each with distinct advantages and disadvantages:
Cyclization of o-Hydroxyphenylketoximes: This is a highly effective and direct route involving the formation of an oxime from the corresponding o-hydroxyketone (e.g., 2-hydroxy-5-chlorobenzophenone), followed by a base-catalyzed or dehydration-induced intramolecular cyclization.[1][4] This method often provides high yields and is amenable to lab-scale synthesis.
Condensation of Nitroaromatics and Arylacetonitriles: This foundational method involves the reaction of a nitroaromatic precursor, such as p-nitrophenyl chloride, with an arylacetonitrile like benzyl cyanide.[1][5] It is noted for its scalability, making it suitable for industrial production.[1] The mechanism proceeds through the formation of a σ H-adduct, which then transforms into a nitroso intermediate that cyclizes.[6]
[3+2] Cycloaddition: A modern approach involves the cycloaddition of in situ generated arynes and nitrile oxides.[7] This method is versatile and can be performed under mild conditions, but may require more specialized starting materials (e.g., o-(trimethylsilyl)aryl triflates).
Electrochemical Synthesis: Emerging protocols utilize the cathodic reduction of widely accessible nitroarenes to achieve the synthesis under environmentally benign conditions.[8][9]
Q2: For laboratory-scale synthesis, which route offers the best balance of yield, reliability, and accessibility of starting materials?
A2: For typical laboratory applications, the cyclization of an o-hydroxyphenylketoxime intermediate is highly recommended. The starting materials, 2-hydroxy-5-chlorobenzophenone and hydroxylamine, are readily available. The two-step process (oxime formation followed by cyclization) is generally high-yielding (85-90% has been reported for similar cyclizations) and allows for straightforward monitoring and purification of the intermediate, ensuring a high-quality final product.[1]
Q3: How critical are anhydrous conditions during the cyclization step?
A3: Absolutely critical. The cyclization of the oxime intermediate is fundamentally a dehydration reaction. When using potent dehydrating agents like thionyl chloride (SOCl₂) or methanesulfonyl chloride, any moisture present will preferentially react with the agent, quenching it and preventing the desired cyclization.[1] This not only halts the reaction but can also lead to the formation of undesired side products. Therefore, using dry solvents and operating under an inert atmosphere (e.g., nitrogen or argon) is essential for achieving high yields.[10]
Section 2: Recommended Experimental Protocol
This protocol details the recommended two-step synthesis via the oxime intermediate route, designed to be a self-validating system with clear checkpoints.
Step A: Synthesis of 2-hydroxy-5-chlorobenzophenone oxime (Intermediate)
Materials:
2-hydroxy-5-chlorobenzophenone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc) or Pyridine
Ethanol (EtOH)
Deionized water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-5-chlorobenzophenone (1 equivalent) in ethanol.
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine.
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
After completion, cool the reaction mixture to room temperature.
Slowly pour the mixture into a beaker of cold deionized water with stirring. The oxime product should precipitate as a solid.
Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The product can be used in the next step, often without further purification.
Step B: Cyclization to 5-Chloro-3-phenyl-2,1-benzisoxazole (Final Product)
Materials:
2-hydroxy-5-chlorobenzophenone oxime (from Step A)
Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
Anhydrous Dichloromethane (DCM) or Toluene
Triethylamine (Et₃N) or Pyridine (if using MsCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Under an inert atmosphere (N₂ or Ar), dissolve the dried oxime intermediate (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask.
Cool the solution to 0-5°C using an ice bath. Careful temperature control is critical to minimize side reactions.[1]
Slowly add thionyl chloride (1.1 equivalents) dropwise via a syringe. An exothermic reaction may be observed. Maintain the temperature below 10°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the oxime.[1]
Once complete, carefully quench the reaction by slowly pouring it into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess acid.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a light yellow to brown solid.[1]
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My final yield is consistently below 50%. I've followed the protocol, but something is wrong. What are the common culprits?
A: Low yield is a frequent issue in multi-step synthesis and can be traced to several factors. A systematic approach is key.[10]
Cause A: Incomplete Oxime Formation (Step A). The cyclization step cannot proceed if the oxime intermediate is not formed efficiently.
Diagnosis: Before proceeding to Step B, run a TLC of your crude, dried oxime. If you see a significant spot corresponding to the starting ketone, the reaction was incomplete.
Solution:
Reaction Time: Extend the reflux time in Step A to 6-8 hours.
Base Equivalents: Ensure you are using a sufficient excess of the base (sodium acetate) to neutralize the HCl from hydroxylamine hydrochloride and drive the reaction forward.
Reagent Quality: Verify the purity of your hydroxylamine hydrochloride.
Cause B: Inactive Dehydrating Agent (Step B). Thionyl chloride is highly reactive with atmospheric moisture.
Diagnosis: If the reaction stalls and TLC shows only the oxime starting material even after extended time, your dehydrating agent may be compromised.
Solution:
Use a fresh, unopened bottle of thionyl chloride or distill it immediately before use.
Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas.[10]
Cause C: Suboptimal Temperature Control (Step B).
Diagnosis: Uncontrolled exotherms during the addition of thionyl chloride can lead to the decomposition of the starting material or product.[1][10]
Solution:
Maintain a strict temperature of 0-5°C during the addition.
Add the thionyl chloride very slowly (dropwise) over a period of 15-30 minutes to allow for heat dissipation.
Cause D: Product Loss During Workup.
Diagnosis: The product has some solubility in aqueous media, and emulsions can form during extraction.
Solution:
Perform multiple extractions (at least 3x) with your organic solvent.
To break emulsions, add more brine to the separatory funnel.
Issue 2: Purification Challenges
Q: My crude product streaks badly on silica gel columns, and I suspect it's decomposing. How can I purify it effectively?
A: Nitrogen-containing heterocycles can interact strongly with the acidic surface of standard silica gel, leading to poor separation and potential degradation.[11]
Solution A: Neutralize the Silica Gel.
Protocol: Prepare a slurry of your silica gel in the column eluent. Add 1% triethylamine (v/v) to the slurry and mix well before packing the column. Run the column using an eluent that also contains a small amount (0.1-0.5%) of triethylamine. This will cap the acidic silanol groups and prevent product binding.[11]
Solution B: Use an Alternative Stationary Phase.
Protocol: Consider using neutral or basic alumina as your stationary phase. Alumina is less acidic than silica and is often a better choice for acid-sensitive compounds.[11]
Solution C: Recrystallization.
Protocol: This is often the best method for obtaining highly pure crystalline material. Given the product's solid nature, this is an excellent option. Experiment with different solvent systems. A common choice is to dissolve the crude product in a minimal amount of a hot, good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like water or hexanes) until turbidity persists. Allow it to cool slowly to form crystals.
Section 4: Data Presentation & Visualization
Product Specification Table
The following table summarizes the key physical and spectroscopic properties of pure 5-Chloro-3-phenyl-2,1-benzisoxazole.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
Section 5: References
Benchchem. (n.d.). 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2. Retrieved from
Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from
Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
Lenhard, M. S., et al. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry. Retrieved from
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from
ResearchGate. (2025). Synthesis of 3-phenyl-2,l-benzisoxazoles via conversion of diethyl (X-(o-nitroaryl)benzylphosphonates. Retrieved from
Pure Synth. (n.d.). 5-Chloro-3-Phenyl-21-Benzisoxazole 96.0%(GC). Retrieved from
Chem-Impex. (n.d.). 5-Chloro-3-phenyl-2,1-benzisoxazole. Retrieved from
MDPI. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved from
Wieclaw, M., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC. Retrieved from
Wieclaw, M., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. Retrieved from
PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Retrieved from
ResearchGate. (n.d.). Synthesis of 3-substituted-2,1-benzisoxazoles 3–9 starting from the 2,1-benzisoxazole 1. Retrieved from
Shravani, K., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from
Organic Chemistry Portal. (n.d.). 2,1-Benzisoxazole synthesis. Retrieved from
TCI Chemicals. (n.d.). 5-Chloro-3-phenyl-2,1-benzisoxazole. Retrieved from
Benchchem. (n.d.). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. Retrieved from
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. ACS Publications. Retrieved from
overcoming solubility issues with 5-Chloro-3-phenyl-2,1-benzisoxazole in experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to tame the physicochemical properties of rigid, halogenated heterocyclic building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to tame the physicochemical properties of rigid, halogenated heterocyclic building blocks. 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is a highly versatile intermediate used in the synthesis of anti-inflammatory agents and benzodiazepine derivatives[1][2]. However, its pronounced lipophilicity and planar structure lead to severe aqueous solubility issues, often manifesting as assay irreproducibility, false-negative screening results, or poor in vivo bioavailability[2][3].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution and ensure your data remains robust.
Section 1: Physicochemical Profiling & The Solubility Baseline
Before troubleshooting, we must understand the thermodynamic barriers. The compound's high partition coefficient (LogP) and extremely low water solubility dictate that purely aqueous buffers will fail[3].
Table 1: Physicochemical Properties of 5-Chloro-3-phenyl-2,1-benzisoxazole
Property
Value
Causality / Impact on Experimental Design
Molecular Weight
229.66 g/mol
Favorable for membrane permeability, but not the primary driver of insolubility[4].
LogP (Octanol/Water)
~4.15
Highly lipophilic; strong thermodynamic drive to partition into lipid membranes or precipitate in water[3].
Moderate crystal lattice energy; requires energy (heat/sonication) to disrupt during formulation[4][5].
Primary Solvents
DMSO, Methanol
Soluble in polar aprotic/protic organic solvents. Must be used as primary stock vehicles[6].
Data synthesized from Cheméo and Benchchem databases[2][3].
Section 2: In Vitro Assay Troubleshooting (Cell Culture & Enzymatic)
Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS or cell culture media. How do I prevent this "crashing out"?
Mechanistic Insight: When a concentrated DMSO stock is introduced directly to an aqueous environment, the DMSO rapidly diffuses into the bulk water. This leaves the highly hydrophobic 5-Chloro-3-phenyl-2,1-benzisoxazole molecules behind without a hydration shell. Driven by hydrophobic interactions, the molecules aggregate and nucleate, forming microcrystals. You must lower the thermodynamic penalty of this aqueous transition through intermediate dilution steps and the use of carrier proteins.
Primary Stock: Prepare a 20 mM stock solution in 100% anhydrous DMSO. Vortex and sonicate for 5 minutes at 37°C to ensure complete dissolution.
Intermediate Stock: Dilute the primary stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG400). This prevents sudden solvent shock.
Working Solution: Slowly add the intermediate stock dropwise to the pre-warmed (37°C) aqueous assay buffer while vortexing vigorously. Keep final DMSO concentration ≤0.5% to avoid cellular toxicity.
Stabilization: Supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20 prior to compound addition. BSA acts as a hydrophobic sink, binding the free compound and maintaining it in a molecularly dispersed state.
Validation Step: Centrifuge your final assay media at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis (measuring absorbance around 250-280 nm for the conjugated benzisoxazole ring). If the concentration in the supernatant matches your nominal dosing concentration, your solubilization system is validated.
Section 3: In Vivo Formulation Strategies (Animal Dosing)
Q2: We are moving to murine pharmacokinetic (PK) studies. We cannot use high DMSO concentrations due to toxicity. What is the best vehicle for oral (PO) or intravenous (IV) dosing?
Mechanistic Insight: For highly lipophilic molecules like 5-Chloro-3-phenyl-2,1-benzisoxazole, cyclodextrin complexation is the gold standard[][8]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic internal cavity[][8]. The phenyl ring and benzisoxazole core of the compound can insert into this cavity, forming a non-covalent inclusion complex that masks the hydrophobicity from the bulk water[][8]. Adding a co-solvent (like Ethanol or PEG400) synergistically enhances this process by lowering the dielectric constant of the aqueous phase, facilitating the initial dissolution of the compound before it enters the cyclodextrin cavity[9][10].
Protocol: Preparation of a 20% HP-β-CD / Co-solvent Formulation (Self-Validating)
Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.
Co-solvent Addition: Add 5% (v/v) Ethanol or PEG400 to the vehicle to act as a synergistic solubilizer[9][10].
Compound Incorporation: Weigh the required amount of 5-Chloro-3-phenyl-2,1-benzisoxazole and add it to the vehicle to achieve your target dose (e.g., 2-5 mg/mL).
Energy Input: Complexation is an equilibrium process that requires energy to overcome the crystal lattice[10]. Sonicate the suspension in a water bath at 45°C for 30-60 minutes, followed by overnight magnetic stirring at room temperature.
Filtration: Filter the final solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.
Validation Step: Perform Dynamic Light Scattering (DLS) on the filtered solution. A monodisperse peak <10 nm confirms true molecular inclusion within the cyclodextrin, whereas peaks >100 nm indicate unstable colloidal aggregation.
Section 4: Visualizing the Solubilization Workflows
To assist in your experimental design, refer to the decision matrices and mechanistic pathways below.
Workflow for selecting solubilization strategies for 5-Chloro-3-phenyl-2,1-benzisoxazole.
Logical relationship of co-solvent and cyclodextrin synergy in drug solubilization.
References
Cheméo Database. "Chemical Properties of 2,1-Benzisoxazole, 5-chloro-3-phenyl- (CAS 719-64-2)". Available at: [Link]
Nicolaescu, O. E., et al. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 17(3), 288. Available at:[Link]
Li, P., et al. (2000). "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." Journal of Pharmaceutical Sciences, 89(9), 1145-1150. Available at:[Link]
Technical Support Center: Purification of 5-Chloro-3-phenyl-2,1-benzisoxazole and its Derivatives
This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Chloro-3-phenyl-2,1-benzisoxazole and its derivatives....
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Chloro-3-phenyl-2,1-benzisoxazole and its derivatives. As a key heterocyclic building block in the synthesis of pharmaceuticals, achieving high purity is critical for downstream applications.[1][2][3] This document provides practical, field-proven insights in a direct question-and-answer format to address specific experimental issues.
This section addresses common initial queries researchers face when handling crude 5-Chloro-3-phenyl-2,1-benzisoxazole.
Q1: What are the most common impurities encountered in the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole and its derivatives?
A1: The impurity profile is highly dependent on the synthetic route. Common methods, such as the cyclization of oxime intermediates or condensation of nitroaromatics, can lead to specific impurities.[1]
Unreacted Starting Materials: Residual precursors like 2-hydroxy-5-chlorobenzophenone oxime, 2-amino-5-chlorobenzophenone, or nitroaromatic compounds are frequent impurities.[1][7]
Side-Products: Incomplete cyclization can leave intermediate Schiff bases or related compounds in the crude mixture.[7] The formation of regioisomers can also occur, complicating purification.[8]
Polymeric Byproducts: Strong acidic or basic conditions and elevated temperatures can sometimes lead to the formation of dark, tarry polymeric materials, which often cause significant coloration of the crude product.[9]
Residual Solvents: Solvents used in the synthesis or initial workup (e.g., DMF, THF, Dioxane) may be retained.
Q2: My crude product is a dark brown, sticky oil instead of the expected yellow solid. What is the first step?
A2: "Oiling out" or obtaining a tarry product is a common issue, often indicating the presence of significant impurities that depress the melting point and inhibit crystallization.
Initial Action: Before attempting a complex purification, try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the desired compound.
Next Step: If trituration fails, the next logical step is to perform column chromatography to separate the product from the complex mixture of impurities. A preliminary treatment with activated charcoal may be necessary if the color is intense.[9]
Q3: How stable is the 2,1-benzisoxazole ring system during purification?
A3: The 2,1-benzisoxazole (anthranil) ring is an aromatic system and is relatively stable.[10][11] However, the N-O bond is known to be the most labile part of the heterocycle. Its stability can be compromised under certain conditions:
Thermal Stability: The presence of electron-withdrawing groups can dramatically reduce the thermal stability of the benzisoxazole ring, with some derivatives decomposing at temperatures slightly above 30 °C.[12] While 5-Chloro-3-phenyl-2,1-benzisoxazole is a solid with a melting point over 115 °C, prolonged heating at high temperatures should be avoided.
Reductive Cleavage: The N-O bond is susceptible to cleavage under strong reductive conditions (e.g., using SmI₂ or certain catalytic hydrogenation methods), which is a known reaction to convert 2,1-benzisoxazoles into 2-aminobenzophenones.[13] These conditions should be avoided during purification.
Q4: For a moderately pure solid, which is better: recrystallization or column chromatography?
A4: The choice depends on the scale of the purification and the nature of the impurities.
Recrystallization: This is the ideal method for removing small amounts of impurities from a solid product, especially on a larger scale (>1-2 grams). It is generally more cost-effective, faster, and less labor-intensive than chromatography for final polishing of a mostly pure product.[9]
Column Chromatography: This technique is superior for separating complex mixtures, removing impurities with similar solubility to the product, or when dealing with an oily crude product.[8][9] It is the method of choice when TLC analysis shows multiple, closely-spaced spots.
Part 2: Troubleshooting & Optimization Guides
This section provides in-depth solutions to specific problems you may encounter during the purification workflow.
Issue 1: Crude Product is Highly Colored (e.g., Dark Brown or Black)
Primary Cause: The intense color is typically due to the presence of polymeric byproducts or oxidized impurities formed during the synthesis.[9] These impurities can interfere with both crystallization and chromatographic separation.
Solution: Treatment with activated charcoal is a highly effective method for removing colored impurities.[9]
Experimental Protocol: Decolorization with Activated Charcoal
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at a concentration of approximately 50-100 mg/mL.
Charcoal Addition: Add activated charcoal, typically 5-10% of the crude product's weight.[9]
Stirring: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but be cautious of solvent loss and thermal degradation.[9]
Filtration: Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal. The Celite pad is crucial as very fine charcoal particles can pass through standard filter paper.
Rinsing: Rinse the flask and the filter cake with a small amount of the fresh, cold solvent to recover any adsorbed product.
Solvent Removal: Evaporate the solvent from the clear, decolorized filtrate to recover the product, which can then be subjected to further purification like recrystallization or chromatography.[9]
Issue 2: Problems Encountered During Recrystallization
Recrystallization is a powerful technique but can be problematic. The key is selecting a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
Caption: Troubleshooting logic for common recrystallization issues.
Problem: The compound "oils out" instead of forming crystals.
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound. The impurities lower the melting point significantly.
Solution:
Reheat the solution until the oil fully redissolves.
Add a small amount of additional solvent to lower the saturation point.
Allow the solution to cool much more slowly. Insulate the flask to ensure gradual cooling, which gives molecules time to orient into a crystal lattice rather than crashing out as a liquid.
Problem: Very low recovery after filtration.
Causality: This usually means too much solvent was used initially, or the compound has significant solubility in the cold solvent.
Solution:
During dissolution, add the hot solvent portion-wise, just until the solid dissolves, to avoid excess.
Ensure the solution is thoroughly cooled in an ice bath (0-5 °C) for at least an hour to maximize precipitation.
Collect the filtrate (mother liquor) and reduce its volume by evaporation. Cooling this concentrated solution may yield a second crop of crystals.
Issue 3: Ineffective Separation by Column Chromatography
Problem: Product co-elutes with a major impurity.
Causality: The chosen mobile phase (eluent) does not have sufficient selectivity to resolve the two compounds. Their polarities are too similar under the current conditions.
Solution:
Systematically Screen Solvents: Use thin-layer chromatography (TLC) to test different solvent systems. A common starting point for compounds like this is a hexane/ethyl acetate mixture. Try varying the ratio significantly.
Introduce a Third Solvent: Sometimes, adding a small amount (1-2%) of a third solvent with a different character, like dichloromethane or a drop of triethylamine (if impurities are acidic) or acetic acid (if impurities are basic), can drastically improve separation.[8]
Change Adsorbent: If silica gel fails, consider using a different stationary phase like alumina, which has different selectivity.
Problem: The product appears as a long streak or "tail" on the column.
Causality: This can be caused by several factors:
Column Overloading: Too much crude product was loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Poor Solubility: The compound may be sparingly soluble in the eluent, causing it to streak as it moves down the column.
Strong Interaction: The compound might be interacting too strongly with the silica gel (e.g., via acidic or basic functional groups).
Solution:
Reduce Load: Use a larger column or reduce the amount of material being purified.
Improve Solubility: Load the sample using a "dry loading" technique. Dissolve the crude product in a minimal amount of a strong, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be loaded evenly onto the top of the column.
Modify Eluent: Add a polar modifier to the eluent, such as 1% methanol, to reduce tailing caused by strong interactions with the silica.
Part 3: Standardized Purification Protocols
This section provides step-by-step methodologies for the most common and effective purification techniques for 5-Chloro-3-phenyl-2,1-benzisoxazole.
Caption: General workflow for the purification of a crude benzisoxazole derivative.
Protocol 1: Recrystallization from Ethanol
Ethanol is often a suitable solvent for recrystallizing moderately polar aromatic compounds.[6]
Solvent Selection: Confirm ethanol is a good choice by testing solubility. A small sample of your product should be sparingly soluble in cold ethanol but dissolve completely in hot ethanol.
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Add more ethanol in small portions until the solid just dissolves completely.
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.
Protocol 2: Silica Gel Column Chromatography
This protocol is for situations where recrystallization is ineffective.
Mobile Phase Selection: Use TLC to find a suitable mobile phase. For 5-Chloro-3-phenyl-2,1-benzisoxazole, a good starting point is a mixture of n-hexane and ethyl acetate. The ideal eluent should give your product an Rf value of approximately 0.25-0.35.
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure the packing is uniform and free of air bubbles to prevent channeling.[9]
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal volume of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (approx. 1-2 g) by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column, creating a thin, even band.
Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin elution. Collect fractions in test tubes.
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a TLC plate and run it in the same mobile phase.
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 5-Chloro-3-phenyl-2,1-benzisoxazole.
References
Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives. Benchchem.
Cheméo. (n.d.). Chemical Properties of 2,1-Benzisoxazole, 5-chloro-3-phenyl- (CAS 719-64-2). Cheméo.
CymitQuimica. (n.d.). CAS 271-58-9: 2,1-Benzisoxazole. CymitQuimica.
Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI.
ResearchGate. (2025). Synthesis of 3-phenyl-2,l-benzisoxazoles via conversion of diethyl (X-(o-nitroaryl)benzylphosphonates. ResearchGate.
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal.
PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC.
Pure Synth. (n.d.). 5-Chloro-3-Phenyl-21-Benzisoxazole 96.0%(GC). Pure Synth.
Thieme. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Thieme.
ResearchGate. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate.
Google Patents. (n.d.). PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL. Google Patents.
Technical Support Center: 5-Chloro-3-phenyl-2,1-benzisoxazole Troubleshooting & Stability Guide
Overview 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2), commonly known as 5-chloro-3-phenylanthranil, is a highly versatile heterocyclic building block. It is a critical intermediate in the synthesis of 1,4-benzodi...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2), commonly known as 5-chloro-3-phenylanthranil, is a highly versatile heterocyclic building block. It is a critical intermediate in the synthesis of 1,4-benzodiazepines, acridinones, and various biologically active molecules[1]. While thermodynamically stable under standard storage conditions (melting point 114–117 °C), its fused isoxazole ring is highly reactive. This guide addresses the most frequent experimental anomalies researchers encounter, focusing on the causality of its degradation and providing validated protocols to either prevent or harness these transformations.
Section 1: Reductive Instability and N-O Bond Cleavage
FAQ: Why is my 5-chloro-3-phenyl-2,1-benzisoxazole converting into a yellow byproduct during catalytic cross-coupling or hydrogenation?
Expertise & Causality:
The 2,1-benzisoxazole core contains a highly polarized and relatively weak N-O bond. Under reductive conditions (e.g.,
H2
/Pd-C,
SnCl2
, or electrochemical reduction), this bond undergoes rapid homolytic or heterolytic cleavage[1]. The ring-opening is thermodynamically driven by the restoration of full aromaticity in the resulting aniline derivative, yielding 2-amino-5-chlorobenzophenone. While this is a classic synthetic route for benzodiazepine precursors, it is a common failure mode when the anthranil core is meant to be preserved.
Mechanism of N-O bond cleavage in 5-chloro-3-phenyl-2,1-benzisoxazole under reduction.
Protocol: Controlled Reductive Ring-Opening to 2-Amino-5-chlorobenzophenone
If your goal is to deliberately synthesize the benzophenone derivative, use this self-validating chemical protocol:
Preparation: Dissolve 1.0 mmol of 5-chloro-3-phenyl-2,1-benzisoxazole in 10 mL of an ethanol/water mixture (3:1 v/v).
Reduction: Add 2.5 equivalents of
SnCl2⋅2H2O
.
Reaction Monitoring: Stir at 70 °C for 2 hours. Self-Validation: The solution will transition from pale yellow to a deep, vibrant yellow, indicating the formation of the aniline chromophore.
Workup: Quench with saturated aqueous
NaHCO3
until pH 8 is reached. Extract with ethyl acetate (3 x 15 mL). TLC (Silica, Hexane/EtOAc 4:1) should show complete consumption of the starting material (
Rf
~0.6) and a new, highly UV-active spot (
Rf
~0.4).
Section 2: Stability Under Basic and Nucleophilic Conditions
FAQ: Does the benzisoxazole ring survive strong basic conditions (e.g., KHMDS, t-BuOK) during functionalization?
Expertise & Causality:
The stability of the anthranil ring in basic media is strictly dependent on the nucleophilicity of the base. Non-nucleophilic bases (like DBU or KHMDS) are generally well-tolerated and are routinely used to generate carbanions for reactions at adjacent positions[2][3]. However, strong nucleophiles (like primary amines or hydroxides at elevated temperatures) can attack the C3 position, leading to ring-opening and rearrangement into quinazoline or quinoline derivatives.
Table 1: Quantitative Stability Profile of 5-Chloro-3-phenyl-2,1-benzisoxazole
Reagent / Condition
Temp (°C)
Time (h)
Anthranil Recovery (%)
Primary Degradation Pathway
DBU (1.5 eq) in DMF
25
24
> 95%
None (Stable)
KHMDS (1.2 eq) in THF
-78 to 0
4
> 90%
None (Stable)
NaOH (2.0 eq) in MeOH/
H2O
60
12
< 10%
Nucleophilic Ring Opening
H2
(1 atm), 10% Pd/C
25
2
0%
Reductive N-O Cleavage
UV Light (254 nm) in MeCN
25
8
~ 60%
Photochemical Isomerization
Section 3: Transition-Metal Catalysis Anomalies
FAQ: I am observing 2-aminobenzophenone derivatives during Pd-catalyzed direct arylation. How do I prevent this?
Expertise & Causality:
Palladium-catalyzed direct arylation of 2,1-benzisoxazoles with aryl bromides is a powerful tool to access 3-arylbenzoisoxazoles. However, Pd(0) is highly electron-rich and can undergo oxidative addition into the weak N-O bond rather than the desired C-H bond if the aryl halide is unreactive or if the temperature is too high[3]. To suppress N-O insertion, you must use a highly active bidentate catalyst system to accelerate the transmetalation/reductive elimination cycle, outcompeting the N-O cleavage pathway.
Diagnostic workflow to mitigate N-O bond cleavage during Pd-catalyzed cross-coupling.
Protocol: Optimized Pd-Catalyzed Arylation Preserving the Anthranil Core
Setup: In a flame-dried Schlenk tube, add 5-chloro-3-phenyl-2,1-benzisoxazole (0.5 mmol), aryl bromide (0.75 mmol), KOAc (1.0 mmol), and
PdCl(C3H5)(dppb)
(2 mol %)[3].
Solvent: Add 3 mL of anhydrous DMA (Dimethylacetamide) under an argon atmosphere.
Heating: Stir the mixture at 90 °C for 12 hours. Crucial Step: Do not exceed 100 °C, as thermal energy combined with Pd(0) exponentially increases the rate of N-O oxidative addition.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry over anhydrous
Na2SO4
, concentrate, and purify via flash chromatography.
Section 4: Thermal and Photochemical Degradation
FAQ: How should I store the compound, and is it light-sensitive?
Expertise & Causality:
5-Chloro-3-phenyl-2,1-benzisoxazole is a crystalline solid that is thermally stable under standard laboratory conditions. However, prolonged exposure to ambient UV light can induce photochemical N-O homolysis, leading to complex oligomeric mixtures or isomerization into the corresponding benzoxazole.
Storage Recommendation: Store at 2–8 °C in an amber glass vial, tightly sealed to prevent moisture ingress, which could facilitate slow hydrolysis of any trace degradation products.
References
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. nih.gov. Available at: [Link]
Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. researchgate.net. Available at: [Link]
Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. rsc.org. Available at: [Link]
optimizing reaction parameters for the synthesis of benzisoxazoles
Welcome to the Benzisoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the most critical bottl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Benzisoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the most critical bottlenecks encountered when constructing 1,2- and 2,1-benzisoxazole cores.
Rather than simply providing generic reaction conditions, this guide dissects the mechanistic causality behind common side reactions—such as dimerization, the Beckmann rearrangement, and the Bamberger rearrangement—and provides self-validating protocols to ensure high-fidelity synthesis.
Ticket #101: Suppressing Nitrile Oxide DimerizationQ: When synthesizing 3,5,6-trisubstituted benzisoxazoles via[3+2] cycloaddition, I am observing significant furoxan formation and low yields of my target compound. How can I improve selectivity?
Mechanistic Causality: Nitrile oxides are highly reactive 1,3-dipoles generated in situ from chlorooximes. If the local concentration of the nitrile oxide exceeds the generation rate of the aryne (derived from o-(trimethylsilyl)aryl triflates), the dipoles will self-condense to form furoxans[1]. To kinetically favor the desired cross-cycloaddition over dimerization, you must strictly control the steady-state concentration of the nitrile oxide[2].
Objective: Synthesize benzisoxazole building blocks while mitigating furoxan side products.
System Preparation: Flame-dry a Schlenk flask under an N₂ atmosphere. Add CsF (3.0 equiv) and anhydrous acetonitrile to achieve a 0.1 M concentration relative to the aryne precursor[3].
Aryne Generation: Introduce the o-(trimethylsilyl)aryl triflate (1.0 equiv) to the suspension.
Controlled Dipole Addition (Critical Step): Dissolve the chlorooxime precursor (1.2 equiv) in anhydrous acetonitrile. Using a syringe pump, add this solution dropwise over 2 hours. Causality: Slow addition ensures the nitrile oxide is consumed by the aryne as quickly as it is generated[1].
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The system is self-validating when the highly UV-active chlorooxime spot is consumed without the appearance of the characteristic highly polar furoxan dimer spot.
Workup: Quench with water, extract with EtOAc, and purify via MDF column chromatography[3].
Table 1: Influence of Scale and Electronic Effects on [3+2] Cycloaddition Yields
Data highlights the sensitivity of the reaction to scale-up and substrate electronics[2].
Entry
Chlorooxime Substrate
Scale (mmol)
Yield (%)
Target Purity
1
Electron-rich (dimethoxyiodo)
0.25
76%
>95%
2
Electron-rich (dimethoxyiodo)
0.50
56%
>95%
3
Electron-deficient
0.25
57%
>95%
4
Electron-deficient
0.50
54%
>95%
Module 2: Base-Catalyzed Cyclization of o-Hydroxyaryl Oximes
Ticket #102: Preventing the Beckmann RearrangementQ: My cyclization of o-hydroxyaryl ketoximes is yielding isomeric benzo[d]oxazoles instead of the desired 1,2-benzisoxazoles. What is driving this side reaction?
Mechanistic Causality: You are observing the Beckmann rearrangement. When the oxime hydroxyl group is activated by dehydrating agents (e.g., SOCl₂, methanesulfonyl chloride) at excessively high temperatures, the anti-periplanar aryl group migrates to the nitrogen atom, forming a C–O bond instead of the desired N–O bond[1].
Solution: Strict temperature control is mandatory. For the synthesis of derivatives like 5-chloro-3-phenyl-2,1-benzisoxazole, maintain the cyclization temperature strictly between 60–80 °C. Exceeding this thermal threshold provides the activation energy required for the alkyl/aryl migration[4]. Ensure complete dehydration during the cyclization step to suppress bis-amide formation[1].
Module 3: Lewis Acid-Catalyzed Annulation
Ticket #103: Avoiding the Bamberger RearrangementQ: When synthesizing 2,1-benzisoxazoles via the annulation of nitrosobenzenes and glyoxylate esters, I am detecting 4-aminophenol derivatives. How do I prevent this?
Mechanistic Causality: The Bamberger rearrangement is competing with your desired annulation. Strong acids (like TFA) or excessive heat will trigger the nucleophilic attack of water/solvent on the protonated nitroso intermediate, yielding 4-aminophenols[5]. Switching to a controlled Lewis acid (BF₃·Et₂O) prevents this pathway.
Objective: Construct 2,1-benzisoxazoles from nitrosobenzenes and ethyl glyoxylate.
Electrophile Activation: In a flame-dried Schlenk flask under N₂, dissolve ethyl glyoxylate (1.0 equiv) in anhydrous CH₂Cl₂ (0.067 M). Add BF₃·Et₂O (0.10 equiv). Causality: The Lewis acid coordinates to the nitroso nitrogen, increasing the electrophilicity at the oxygen atom to direct O-selective nucleophilic addition[5].
Annulation: Add a solution of nitrosobenzene (2.0 equiv) in CH₂Cl₂ (0.40 M).
Thermal Control: Equip with a reflux condenser and place in a strictly controlled oil bath at 45 °C[5].
Validation Checkpoint (Mechanistic Verification): To validate the oxygen source in novel substrates, run a parallel micro-scale reaction using ¹⁸O-enriched nitrosobenzene (generated via H₂¹⁸O₂ oxidation). GC-MS analysis of the product must show a +2 m/z shift, confirming the isoxazole oxygen originates exclusively from the nitroso group[5].
Isolation: Cool to room temperature, concentrate, and purify via silica gel chromatography (hexanes/ether 20:1)[5].
Table 2: Optimization of Lewis Acid-Catalyzed Annulation
Data demonstrates the critical nature of acid selection and temperature control[5].
Entry
Acid Catalyst
Equiv
Temp (°C)
Yield (%)
Major Side Product
1
BF₃·Et₂O
0.10
45
60–67%
None
2
Trifluoroacetic Acid (TFA)
1.00
25
<40%
4-Aminophenol (20%)
Diagnostic Workflow Visualization
Below is the logical troubleshooting matrix for resolving the most common side reactions encountered across the three primary benzisoxazole synthetic pathways.
Caption: Troubleshooting workflow for resolving common side reactions in benzisoxazole synthesis.
References
Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes
ACS Combinatorial Science / PMC
URL:[Link]
A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles
PMC / National Institutes of Health
URL:[Link]
side product formation in 5-Chloro-3-phenyl-2,1-benzisoxazole synthesis and mitigation
Welcome to the technical support center for the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. 5-Chloro-3-phenyl-2,1-benzisoxazole is a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on understanding and mitigating side product formation.
I. Understanding the Synthesis: Common Routes
The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole can be approached through several methodologies. The choice of synthetic route often depends on the available starting materials, desired scale, and laboratory capabilities. Here are two commonly employed methods:
Cyclization of Oxime Intermediates: A robust method involves the formation and subsequent cyclization of an oxime intermediate.[2] This typically starts from an o-hydroxyketone which is reacted with hydroxylamine to form the corresponding ketoxime. For the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole, the precursor would be 2-hydroxy-5-chlorobenzophenone oxime.[2] This intermediate then undergoes cyclization, often facilitated by a dehydrating agent and a base.[2]
From Nitroarenes and Benzylic C-H Acids: This approach involves the reaction of a nitroarene with a compound containing an acidic benzylic proton, such as phenylacetonitrile, in the presence of a strong base.[3][4]
II. Troubleshooting Guide: Side Product Formation and Mitigation
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield of 5-Chloro-3-phenyl-2,1-benzisoxazole and Presence of an Amide Impurity.
Possible Cause: Beckmann Rearrangement of the Oxime Intermediate.
During the cyclization of the oxime intermediate, particularly under acidic conditions, a competing reaction known as the Beckmann rearrangement can occur.[5] This rearrangement converts the oxime into an amide, which in this case would be a substituted benzoxazole.
dot
Caption: Competing pathways of the oxime intermediate.
Mitigation Strategies:
Control of Reaction pH: The Beckmann rearrangement is often catalyzed by strong acids.[5] Maintaining a neutral or slightly basic pH during the cyclization step can significantly suppress this side reaction.
Choice of Dehydrating Agent: Instead of strong protic acids, consider using milder dehydrating agents such as thionyl chloride (SOCl₂) at controlled temperatures (e.g., 0–5°C).[2]
Pre-forming Oxime Sulfonates: Converting the oxime's hydroxyl group to a better leaving group, like a tosylate or mesylate, allows the rearrangement to proceed under milder conditions, which can sometimes favor the desired cyclization over the Beckmann rearrangement depending on the substrate.[6]
Issue 2: Formation of Multiple Unidentified Aromatic Byproducts, Especially in Reactions Starting from Nitroarenes.
Possible Cause: Lack of Regioselectivity and Competing Nucleophilic Aromatic Substitution.
When synthesizing 2,1-benzisoxazoles from nitroarenes and carbanions, the initial nucleophilic addition can occur at positions other than the desired ortho-position to the nitro group, leading to a mixture of isomers.[3] Furthermore, if the aromatic ring of the nitroarene has other good leaving groups, nucleophilic aromatic substitution can compete with the desired cyclization pathway.
Mitigation Strategies:
Use of Bulky Bases: Employing sterically hindered strong bases can favor the formation of the thermodynamically more stable ortho-adduct, improving the regioselectivity of the initial addition.
Careful Selection of Silylating Agents: In methods that utilize silylating agents to promote the transformation of the initial adduct, the choice of the silylating agent can influence the reaction outcome.[3]
Optimization of Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of kinetically controlled reactions.
Issue 3: Presence of a Primary Amine Impurity (e.g., 2-amino-5-chlorobenzophenone).
Possible Cause: Reductive Cleavage of the N-O bond.
The N-O bond in the 2,1-benzisoxazole ring can be susceptible to reductive cleavage, leading to the formation of an aminoketone.[2] This can occur if reducing agents are inadvertently present or if the reaction conditions are too harsh.
dot
Caption: Reductive cleavage of the benzisoxazole ring.
Mitigation Strategies:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions.
Purification of Reagents and Solvents: Ensure that all reagents and solvents are free from contaminants that could act as reducing agents.
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote the degradation of the product.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization of the o-hydroxyphenylketoxime?
A1: The base plays a crucial role in deprotonating the hydroxyl group of the oxime, which then acts as an intramolecular nucleophile to displace a leaving group and form the benzisoxazole ring.[2]
Q2: Can I use a different halogen, like bromine, instead of chlorine on the benzisoxazole ring?
A2: Yes, the synthesis can be adapted for other halogens. The starting materials would need to be changed accordingly (e.g., 2-hydroxy-5-bromobenzophenone). The reactivity of the halogen may influence the reaction conditions and the potential for side reactions.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Increasing the reaction temperature can often increase the rate. However, be cautious as this may also promote the formation of side products. Alternatively, you can explore the use of a catalyst. For some benzoxazole syntheses, metal catalysts have been shown to be effective.[7] While this is a different isomer, the principle of catalysis might be applicable.
Q4: I am observing the formation of a tetrazole as a side product. What is the likely cause?
A4: The formation of a tetrazole side product can occur in reactions involving azides, such as the Schmidt reaction, particularly at high concentrations of hydrazoic acid.[8] This suggests that a reaction pathway involving an azide intermediate may be occurring, and controlling the stoichiometry of the azide reagent is critical.
Q5: What are the best practices for purifying the final product?
A5: Recrystallization is a common and effective method for purifying 5-Chloro-3-phenyl-2,1-benzisoxazole. The choice of solvent will depend on the specific impurities present. Column chromatography can also be used for more challenging separations.
IV. Experimental Protocol: Synthesis via Oxime Cyclization
This protocol provides a general procedure for the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole from 2-hydroxy-5-chlorobenzophenone.
Step 1: Oximation of 2-hydroxy-5-chlorobenzophenone
Dissolve 2-hydroxy-5-chlorobenzophenone in a suitable solvent such as ethanol.
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
Cool the reaction mixture and pour it into cold water.
Collect the precipitated 2-hydroxy-5-chlorobenzophenone oxime by filtration, wash with water, and dry.
Step 2: Cyclization to 5-Chloro-3-phenyl-2,1-benzisoxazole
Suspend the dried 2-hydroxy-5-chlorobenzophenone oxime in an anhydrous solvent like dichloromethane.[2]
Slowly add a dehydrating agent such as thionyl chloride.[2]
Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain pure 5-Chloro-3-phenyl-2,1-benzisoxazole.
Table 1: Summary of Key Reaction Parameters and Potential Issues
Parameter
Recommended Condition
Potential Issue if Deviated
Mitigation
Cyclization Temperature
0-5°C
Increased side product formation
Maintain strict temperature control
Dehydrating Agent
Thionyl Chloride
Beckmann Rearrangement with strong acids
Use milder, non-acidic reagents
Reaction Atmosphere
Inert (N₂ or Ar)
Reductive cleavage of N-O bond
Purge system with inert gas
Base in Oximation
NaOH or NaOAc
Incomplete reaction
Ensure stoichiometric amount of base
V. References
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - PMC. (2016, May 4). Retrieved from [Link]
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - Beilstein Journals. (n.d.). Retrieved from [Link]
Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved from [Link]
Beckmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
(PDF) Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones - ResearchGate. (2019, June 6). Retrieved from [Link]
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids - PubMed. (2016, May 4). Retrieved from [Link]
Beckmann Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Side reactions during Beckmann rearrangement : r/chemhelp - Reddit. (2015, October 23). Retrieved from [Link]
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC. (n.d.). Retrieved from [Link]
Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid. - Sciforum. (n.d.). Retrieved from [Link]
Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Retrieved from [Link]
Schmidt reaction - Wikipedia. (n.d.). Retrieved from [Link]
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - ResearchGate. (2015, August 11). Retrieved from [Link]
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29). Retrieved from [Link]
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. (n.d.). Retrieved from [Link]
Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
Schmidt Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis - CHIMIA. (n.d.). Retrieved from [Link]
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - ScienceOpen. (2012, August 1). Retrieved from [Link]
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC. (2012, August 1). Retrieved from [Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC. (2023, August 11). Retrieved from [Link]
Benzisoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry. (2014, March 15). Retrieved from [Link]
Technical Support Center: Characterization of 5-Chloro-3-phenyl-2,1-benzisoxazole
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS No. 719-64-2). This resource is designed for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS No. 719-64-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and analytical characterization of this important heterocyclic building block. The following sections are structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and expected analytical data for 5-Chloro-3-phenyl-2,1-benzisoxazole.
Question: What are the typical physical and chemical properties of this compound?
Answer: 5-Chloro-3-phenyl-2,1-benzisoxazole is typically a light yellow to brown crystalline solid.[1][2] It is an organochlorine compound classified as a halogenated isoxazole.[2][3] Key properties are summarized in the table below.
Question: What are the expected spectroscopic signatures for pure 5-Chloro-3-phenyl-2,1-benzisoxazole?
Answer: Spectroscopic analysis is crucial for structural confirmation. The key expected data from NMR and Mass Spectrometry are outlined below.
Technique
Expected Observations
Rationale & Key Insights
¹H NMR
Aromatic protons typically resonate in the δ 7.2–7.8 ppm range.[1] Signals for the benzisoxazole ring protons will appear as distinct doublets or multiplets, influenced by the electron-withdrawing chlorine atom.[1]
The deshielding effect of the chlorine atom at C-5 causes adjacent protons to shift downfield. Phenyl group protons will also be present in this region.
¹³C NMR
A characteristic signal for the C3 carbon of the isoxazole ring appears significantly downfield at approximately 160 ppm.[1] Other aromatic carbons will appear in the typical 110-150 ppm range.
This C3 signal is diagnostic, confirming the isoxazole moiety, as the carbon is bonded to both nitrogen and oxygen heteroatoms.[1]
Mass Spec (EI)
The molecular ion peak [M]⁺• should be observed at m/z 229/231, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.
Fragmentation often involves the loss of the chlorine atom or the phenyl group.[1] The stability of the aromatic system means the molecular ion is typically prominent.[5]
IR Spectroscopy
Data is available in the NIST WebBook, showing characteristic peaks for the aromatic C-H and C=C/C=N stretching vibrations.[4]
The spectrum helps confirm the presence of the aromatic rings and the absence of certain functional groups from starting materials (e.g., a broad -OH or a sharp -C≡N stretch).
Question: What are the most common synthetic routes, and what are their primary challenges?
Answer: Two primary synthetic methodologies are commonly employed:
Condensation of Nitroaromatics: This scalable approach involves reacting a nitroaromatic compound with an arylacetonitrile.[1][6][7] The main challenge is controlling the reaction conditions to ensure ortho-addition to the nitro group and prevent the formation of side products.[7]
Cyclization of o-Hydroxyphenylketoximes: This route involves forming an oxime from a 2-hydroxy-5-chlorobenzophenone precursor, followed by a base-catalyzed intramolecular dehydration.[1] A key challenge here is the potential for an undesired Beckmann rearrangement, which can lead to benzoxazole side products instead of the desired benzisoxazole.
Question: How stable is 5-Chloro-3-phenyl-2,1-benzisoxazole and what are the recommended storage conditions?
Answer: While the fused aromatic system imparts considerable stability, 2,1-benzisoxazoles can be labile under certain conditions.[8][9] The N-O bond is susceptible to cleavage by strong bases.[10] Furthermore, the presence of electron-withdrawing groups can reduce thermal stability.[9] Some derivatives are also sensitive to prolonged light exposure.[11]
Recommended Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container to protect from moisture, light, and heat.[8]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental problems.
Guide 1: Spectroscopic Characterization Issues
Question: My ¹H NMR spectrum shows a complex cluster of overlapping signals in the aromatic region (δ 7.2-7.8 ppm). How can I confidently assign the protons?
Answer: Overlapping aromatic signals are a common challenge with polyaromatic compounds. A systematic approach combining 2D NMR techniques and spectral prediction is the most effective way to achieve unambiguous assignment.
Causality: The similar electronic environments of the protons on the phenyl ring and the benzisoxazole core lead to their signals appearing in a narrow chemical shift range, causing significant overlap.
Troubleshooting Protocol:
Optimize 1D Spectrum: Ensure the 1D ¹H NMR spectrum is acquired with high resolution. Use a deuterated solvent (like DMSO-d₆ or CDCl₃) in which the compound is fully soluble to avoid peak broadening.
Perform a COSY Experiment: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential. It will reveal which protons are spin-coupled (i.e., adjacent to each other). This will allow you to trace the connectivity within the phenyl ring (an A₂B₂C or similar system) and separately trace the three coupled protons on the chlorinated benzene ring of the benzisoxazole core.
Perform a NOESY/ROESY Experiment: If COSY is insufficient, a NOESY or ROESY experiment can show through-space correlations. This is particularly useful for identifying protons that are spatially close but not directly coupled, such as the proton at C4 of the benzisoxazole ring and the ortho-protons of the phenyl group at C3.
Utilize HSQC/HMBC: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton directly to the carbon it is attached to. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are 2-3 bonds away, which is invaluable for assigning quaternary carbons and confirming the overall fragment connectivity.
Compare with Predicted Spectra: Use NMR prediction software (e.g., ChemDraw, MestReNova) to generate a theoretical spectrum. While not perfect, this provides a strong starting point for assignments when compared with your 2D data.
Caption: Workflow for resolving ambiguous NMR signals.
Question: The molecular ion peak in my mass spectrum is very weak or absent, and the fragmentation pattern is confusing. What is the issue?
Answer: A weak or absent molecular ion ([M]⁺•) in Electron Ionization (EI) Mass Spectrometry can occur if the molecule is prone to fragmentation. The fragmentation of phenyl-substituted oxazoles can be complex.[12]
Causality: The energy imparted during EI-MS may be sufficient to cause immediate fragmentation of the molecular ion, especially if there are weak bonds or stable neutral losses possible. For this molecule, cleavage of the phenyl group or chlorine atom are common initial fragmentation steps.[1]
Troubleshooting Protocol:
Confirm Chlorine Isotope Pattern: First, look for pairs of peaks separated by 2 m/z units with a ~3:1 intensity ratio. This is the signature of a chlorine atom. If you see this pattern in your fragments, it confirms chlorine was present in the precursor ion.
Analyze Key Fragments: The fragmentation of 5-Chloro-3-phenyl-2,1-benzisoxazole is expected to proceed via several pathways. Compare your spectrum against these predicted fragments.
Switch to a Soft Ionization Technique: If EI is too harsh, re-analyze the sample using a "soft" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, making the protonated molecular ion ([M+H]⁺) much more prominent and often the base peak.[1]
Use High-Resolution MS (HRMS): If available, HRMS provides the exact mass of the ions. This allows you to calculate the elemental formula for the parent ion and key fragments, providing definitive confirmation of their identity and validating your structure.[1]
Caption: Key EI-MS fragmentation pathways.
Guide 2: Purification and Purity Analysis (HPLC)
Question: My reverse-phase HPLC analysis shows significant peak tailing for the main product. What is causing this and how can I achieve a symmetric peak?
Answer: Peak tailing is a common HPLC problem, often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.[13][14]
Causality: For a weakly basic compound like a benzisoxazole, the most likely cause is interaction between the heterocyclic nitrogen and residual acidic silanol groups (-Si-OH) on the surface of the silica-based column packing.[13][14] This creates a secondary, non-ideal retention mechanism, causing some molecules to lag behind, resulting in a tailed peak.
Troubleshooting Protocol:
Adjust Mobile Phase pH: The first and most effective step is to control the ionization state of the silanol groups. Lowering the mobile phase pH to ~2.5-3.0 (using 0.1% formic acid or trifluoroacetic acid) will protonate the silanols, minimizing their ability to interact with your analyte.[13]
Add a Competing Base: If lowering the pH is not sufficient or undesirable for other reasons, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially bind to the active silanol sites, masking them from your analyte. Note: This is less common with modern high-purity columns.[13]
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[13] Reduce the injection volume or sample concentration and re-analyze.
Evaluate the Column: The column itself may be the problem.
Column Age/Contamination: An old or contaminated column may have irreversibly bound impurities that create active sites. Try flushing the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase).[14]
Column Void: A void at the head of the column can cause band spreading and tailing.[15] This can be diagnosed by a sudden drop in backpressure. The column usually needs to be replaced.
Use an End-Capped, High-Purity Column: Modern columns made from high-purity silica with thorough end-capping (treating residual silanols) are specifically designed to minimize these secondary interactions and are highly recommended for analyzing basic compounds.
Caption: Decision tree for troubleshooting HPLC peak tailing.
2,1-BENZISOXAZOLE | Georganics. Georganics. Available at: [Link]
2,1-Benzisoxazole, 5-chloro-3-phenyl-. NIST WebBook. Available at: [Link]
The Preparation and Properties of Some 2,l-Benzisoxazole and 2,l-Benzisothiazole Derivatives. Canadian Science Publishing. Available at: [Link]
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals. Available at: [Link]
2,1-Benzisoxazole, 5-chloro-3-phenyl-. NIST WebBook. Available at: [Link]
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. Available at: [Link]
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC. Available at: [Link]
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
HPLC Troubleshooting Guide. ACE. Available at: [Link]
HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
HPLC Troubleshooting Guide. Sepserv. Available at: [Link]
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. K-Direct. Available at: [Link]
New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. ResearchGate. Available at: [Link]
Overview on Diverse Biological Activities of Benzisoxazole Derivatives. OUCI. Available at: [Link]
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]
Benzisoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link]
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. Available at: [Link]
Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. ResearchGate. Available at: [Link]
Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. ResearchGate. Available at: [Link]
Purification and crystallographic analysis of a FAD-dependent halogenase from Streptomyces sp. JCM9888. PMC. Available at: [Link]
Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. Available at: [Link]
Technical Support Center: Stability, Degradation Pathways, and Handling of 5-Chloro-3-phenyl-2,1-benzisoxazole
Welcome to the Technical Support Center for 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2). As a critical intermediate in the synthesis of biologically active molecules—particularly benzodiazepines and anti-inflamma...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2). As a critical intermediate in the synthesis of biologically active molecules—particularly benzodiazepines and anti-inflammatory agents—maintaining the structural integrity of this compound is paramount for reproducible assays and syntheses.
This guide provides drug development professionals and analytical chemists with an authoritative breakdown of the compound's degradation pathways, validated troubleshooting steps, and self-validating experimental protocols.
Diagnostic Overview & Mechanistic Pathways
While 5-chloro-3-phenyl-2,1-benzisoxazole demonstrates excellent aqueous stability at neutral pH, the 2,1-benzisoxazole core is highly susceptible to specific chemical stressors. The N-O bond within the isoxazole ring is the primary site of vulnerability. Depending on the environment, this bond can undergo reductive cleavage, base-catalyzed hydrolysis, or oxidative modification.
Fig 1: Primary degradation pathways of 5-Chloro-3-phenyl-2,1-benzisoxazole under chemical stress.
Quantitative Stability Profile
To assist in experimental design, the following table summarizes the quantitative degradation profile of 5-chloro-3-phenyl-2,1-benzisoxazole under various environmental stressors.
Environmental Stressor
Temp (°C)
Time
% Intact Parent
Major Degradant Identified
Aqueous Buffer (pH 7.4)
25°C
72 hrs
>99%
None (Aqueous stable)
Reductive (Pd/C, H₂)
25°C
2 hrs
<1%
2-Amino-5-chlorobenzophenone
Thermal Stress
>115°C
N/A
0%
Volatile Gases (CO, CO₂, NOx, HCl)
Strong Base (NaOH)
60°C
24 hrs
<10%
Hydrolyzed isoxazole derivatives
Troubleshooting Guides
Q: My cell-based assay is showing unexpected off-target cytotoxicity. Could this be related to compound degradation?A: Yes. While the intact 5-chloro-3-phenyl-2,1-benzisoxazole has a specific target profile, exposure to biological media with extreme pH or specific enzymatic activity can cause the isoxazole ring to hydrolyze. As noted by 1, hydrolyzed isoxazole rings can confound activity assays. We recommend running a Cytotoxicity Cross-Check across multiple cell lines to distinguish target-specific effects from degradant-induced toxicity.
Q: I am observing a mass shift from m/z 229.66 to m/z 231.68 in my reaction mixture. What happened?A: A +2 Da mass shift indicates a reductive ring-opening of the 2,1-benzisoxazole core, yielding 2-amino-5-chlorobenzophenone. According to established synthetic methodologies documented by 2, this degradation pathway is highly favored in the presence of trace transition metals (like Palladium) and hydrogen donors. Ensure your reaction vessels are free of catalytic metal contaminants.
Q: The compound was left on the benchtop at elevated temperatures and has darkened. Is it safe to use?A: No. 5-Chloro-3-phenyl-2,1-benzisoxazole undergoes thermal decomposition at elevated temperatures, approaching its melting point of 114–117 °C . This thermal degradation releases highly irritating and toxic gases, including Hydrogen chloride (HCl), Nitrogen oxides (NOx), and Carbon monoxide (CO) 3. Dispose of the darkened batch immediately via hazardous waste protocols.
Objective: To quantify the degradation of 5-chloro-3-phenyl-2,1-benzisoxazole and identify ring-opened metabolites in complex matrices.
Step 1: Stock Solution Preparation
Action: Dissolve 5-chloro-3-phenyl-2,1-benzisoxazole in anhydrous DMSO to a concentration of 10 mM.
Causality: DMSO ensures complete solubilization without initiating premature hydrolysis. Unbuffered aqueous solutions can cause micro-precipitation or slow degradation over extended storage periods.
Step 2: Stress Incubation
Action: Dilute the stock to 100 µM in the target buffer (e.g., PBS pH 7.4 for baseline stability, or 0.1M NaOH for forced basic degradation). Incubate at 25°C.
Causality: Establishing a baseline at 25°C in PBS confirms its utility as an aqueous stable internal standard. Forced degradation in NaOH accelerates isoxazole hydrolysis, generating reference spectra for degraded metabolites.
Step 3: Reaction Quenching
Action: At designated time points (0, 2, 24, 72 hours), quench 100 µL aliquots with 100 µL of ice-cold acetonitrile containing 0.1% formic acid.
Causality: Acetonitrile rapidly precipitates buffer proteins (if biological media is used). The addition of formic acid lowers the pH, immediately halting base-catalyzed hydrolysis and locking the degradation profile for accurate temporal analysis.
Step 4: LC-MS/MS Analysis
Action: Inject the quenched sample into an ESI-LCMS system. Monitor the parent ion at m/z 229.66 [M+H]⁺. Scan for the primary reductive degradant at m/z 231.68 [M+H]⁺ and hydrolyzed derivatives.
Causality: Electrospray ionization (ESI) is a "soft" ionization technique. It prevents in-source fragmentation of the fragile N-O bond, ensuring that the observed degradants are true metabolites from the sample matrix and not artifacts generated by the mass spectrometer's ionization source.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions to prevent degradation?A: Store the powder tightly sealed in a cool, dark place (ideally 2–8 °C). Keep it strictly isolated from strong oxidizing agents, strong acids, and strong bases to prevent spontaneous ring cleavage.
Q: Is 5-chloro-3-phenyl-2,1-benzisoxazole stable in water?A: Yes, under neutral pH and ambient temperatures (25 °C), it exhibits high kinetic solubility and stability for up to 3 days. Because of this, it is frequently utilized as an aqueous stable internal standard for LC-MS/MS analytical assays 4.
Thermo Fisher Scientific.5-Chloro-3-phenylanthranil - SAFETY DATA SHEET.
NIH PMC.Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A).
Technical Support Center: Scaling Up the Production of 5-Chloro-3-phenyl-2,1-benzisoxazole
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2). As a critical heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2). As a critical heterocyclic building block, its efficient production is paramount for various downstream applications, including the synthesis of novel pharmaceuticals and advanced materials.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during laboratory and pilot-scale production.
Overview of Synthetic Strategies
The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole is primarily achieved through two robust methods. The choice of method often depends on the scale of production, availability of starting materials, and desired purity profile.
Cyclization of Oxime Intermediates: This is a highly effective route known for producing the target compound with high yields, often between 85-90%.[1] It involves the formation of an oxime from an o-hydroxyketone, followed by a base-catalyzed or dehydration-induced cyclization. For the target molecule, the key intermediate is 2-hydroxy-5-chlorobenzophenone oxime.[1]
Condensation of Nitroaromatics: This approach involves the condensation reaction between a nitroaromatic compound and a cyanomethyl-substituted aromatic. It is noted for its scalability, making it a suitable consideration for industrial-scale production.[1]
This guide will focus primarily on the oxime cyclization route due to its high reported yields and well-understood mechanism.
Primary Synthesis Pathway: Oxime Cyclization
The diagram below illustrates the key transformations in the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole from 2-hydroxy-5-chlorobenzophenone.
Caption: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole via oxime formation and subsequent cyclization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction shows very low to no yield of the desired 5-Chloro-3-phenyl-2,1-benzisoxazole. What are the primary factors to investigate?
Answer: Low or no product yield is a common issue that can often be traced back to several key factors. A systematic evaluation is crucial.[4][5]
Purity of Starting Materials: This is the most critical starting point. Impurities in the 2-hydroxy-5-chlorobenzophenone or hydroxylamine can significantly interfere with both oxime formation and the final cyclization step.[4][6]
Recommendation: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the 2-hydroxy-5-chlorobenzophenone by recrystallization.
Inefficient Oxime Formation: The conversion of the ketone to the oxime is a prerequisite for cyclization. If this step is incomplete, the final yield will be compromised.
Recommendation: Monitor the oxime formation step by Thin Layer Chromatography (TLC). Ensure the correct stoichiometry of hydroxylamine is used and that the pH of the reaction medium is suitable for oxime formation.
Failed Cyclization Step: The intramolecular dehydration and ring-closure is sensitive to several parameters.
Dehydrating Agent: The activity of the dehydrating agent (e.g., thionyl chloride, methanesulfonyl chloride) is paramount.[1] Ensure it is fresh and has not been degraded by exposure to moisture.
Temperature Control: Stringent temperature control is critical. For cyclization using reagents like thionyl chloride, temperatures between 60-80°C are often required to drive the reaction to completion while minimizing side reactions.[1]
Solvent Anhydrousness: The reaction must be conducted in an anhydrous solvent, such as dichloromethane, as water will quench the dehydrating agent.[1]
Inert Atmosphere: While not always strictly necessary for all benzisoxazole syntheses, related chemistries involving sensitive reagents benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions or degradation.[4][6]
Question 2: The reaction has stalled and is not proceeding to completion, as monitored by TLC/GC. What steps can I take?
Answer: A stalled reaction can be frustrating, but several interventions can restart the process.[6]
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for the cyclization step.[4][6]
Recommendation: Incrementally increase the reaction temperature by 5-10°C and monitor the progress closely. Be cautious not to overheat, as this can lead to byproduct formation.
Reagent/Catalyst Deactivation: The dehydrating agent may have been consumed or deactivated.
Recommendation: Consider a carefully controlled addition of a fresh portion of the dehydrating agent to the reaction mixture.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
Recommendation: Double-check the initial calculations and measurements. While challenging to correct mid-reaction, this is a key learning for subsequent batches.
Question 3: I am observing significant side product formation, leading to low purity and difficult purification. How can I minimize this?
Answer: The formation of side products is a common cause of low yields and is often related to reaction conditions.[4]
Temperature Management: As mentioned, suboptimal temperature is a major culprit. Exceeding the optimal temperature range can promote decomposition or alternative reaction pathways.
Recommendation: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.[4] Implement precise temperature control, especially during scale-up where exotherms can be more pronounced.
Choice of Solvent: The solvent can influence reaction selectivity.
Recommendation: Ensure the chosen solvent (e.g., dichloromethane) is appropriate and of high purity. Investigate alternative anhydrous solvents if side reactions persist.
Order of Reagent Addition: The way reagents are added can impact local concentrations and heat generation.
Recommendation: For the cyclization step, a slow, dropwise addition of the dehydrating agent to the solution of the oxime intermediate at a controlled temperature is recommended to manage the reaction rate and any exotherm.
Question 4: What are the biggest challenges when scaling up this synthesis from grams to kilograms?
Answer: Scaling up introduces challenges related to physical processes rather than just chemical reactivity.
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. Exothermic steps that are easily managed in the lab can become hazardous on a larger scale.
Recommendation: Use a reactor with appropriate heating/cooling jackets and overhead stirring. Perform a preliminary safety assessment to understand the reaction's thermal profile.
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation and reducing yield.
Recommendation: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor, turbine) and that the stirring speed is sufficient to maintain a homogenous mixture.
Reaction Time: Reactions may require longer times to reach completion at a larger scale.
Recommendation: Do not rely solely on lab-scale reaction times. Monitor the reaction progress using in-process controls (e.g., TLC, GC, HPLC) to determine the true endpoint. Reaction times of 12-24 hours may be necessary for complete conversion.[1]
Troubleshooting Workflow: Low Yield
The following diagram provides a logical workflow for diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for reaction monitoring and final product characterization?
A1: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable for qualitatively tracking the consumption of starting materials and the formation of the product. For quantitative analysis and purity assessment of the final product, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .[1]
Q2: What are the typical spectroscopic data for 5-Chloro-3-phenyl-2,1-benzisoxazole?
A2: Spectroscopic analysis is crucial for structural elucidation.[1]
¹H NMR: Aromatic protons typically appear in the range of δ 7.2–7.8 ppm. The electron-withdrawing chlorine atom at the C5 position causes deshielding of adjacent protons.[1]
¹³C NMR: A key diagnostic signal is the resonance of the C3 carbon of the isoxazole ring, which appears significantly downfield at approximately 160 ppm.[1]
Mass Spec (MS): Confirms the molecular weight with a molecular ion peak [M+H]⁺ at m/z 230.66. Fragmentation patterns often show the loss of the chlorine atom and the phenyl group.[1]
Infrared (IR): An IR spectrum is available for reference in the NIST Chemistry WebBook.[1][7]
Q3: What are the proper storage and handling procedures for 5-Chloro-3-phenyl-2,1-benzisoxazole and its precursors?
A3: 5-Chloro-3-phenyl-2,1-benzisoxazole is a solid, typically a light yellow to brown crystalline powder.[8] It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][10] Standard personal protective equipment (PPE), including gloves, safety glasses/face shield, and a lab coat, should be worn.[10][11][12] If there is a risk of dust generation, a dust mask (e.g., N95) is recommended.[12] Always handle the compound in a well-ventilated area or a chemical fume hood.[9][13]
Q4: What are the known applications of this compound?
A4: Its primary role is as a versatile building block or intermediate in organic synthesis.[1][2] It is used in the preparation of pharmaceuticals, including inhibitors of HIV-1 transcription and nitroacridinone derivatives.[1][3] It also has applications in material science, where it can be incorporated into polymers to enhance their properties.[2]
Key Experimental Protocols & Data
Protocol 1: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
This is a representative protocol and may require optimization.
Step A: Formation of 2-hydroxy-5-chlorobenzophenone oxime
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-5-chlorobenzophenone (1.0 eq) in ethanol.
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
Filter the solid, wash with water, and dry under vacuum. The product can be purified by recrystallization from ethanol/water if necessary.
Step B: Cyclization to 5-Chloro-3-phenyl-2,1-benzisoxazole
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the 2-hydroxy-5-chlorobenzophenone oxime (1.0 eq) from Step A in anhydrous dichloromethane.
Cool the solution to 0°C using an ice bath.
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.[1]
After the addition is complete, allow the mixture to warm to room temperature, then heat to a gentle reflux (or a controlled temperature of 60-80°C) for 12-24 hours.[1] Monitor the reaction by TLC until the oxime is consumed.
Cool the reaction mixture to room temperature and carefully quench by pouring it over ice water.
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
Protocol 2: Purification by Recrystallization
Dissolve the crude 5-Chloro-3-phenyl-2,1-benzisoxazole in a minimum amount of hot ethanol.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The typical melting point is 115-117°C.[3][12][14]
Data Summary: Influence of Reaction Conditions
Parameter
Condition
Expected Outcome
Rationale / Causality
Purity of Starting Materials
High Purity (>98%)
High Yield (>85%), High Purity
Prevents interference in reaction steps and formation of impurities that are difficult to remove.[4][6]
Cyclization Temperature
60 - 80°C
Optimal Yield
Provides sufficient energy for the reaction to proceed to completion without causing thermal decomposition or side reactions.[1]
Reaction Time (Cyclization)
12 - 24 hours
Complete Conversion
Ensures the reaction proceeds to completion, maximizing the yield of the desired product.[1]
Solvent Condition
Anhydrous
High Yield
Prevents the quenching of the water-sensitive dehydrating agent (e.g., thionyl chloride), which is essential for the cyclization.[1]
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - ResearchGate. (URL: [Link])
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (URL: )
Process for the purification of substituted benzoxazole compounds - Google P
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (URL: [Link])
A Comparative Analysis of 5-Chloro-3-phenyl-2,1-benzisoxazole: Synthesis, Properties, and Biological Potential
Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry The benzisoxazole ring system, a bicyclic aromatic structure formed by the fusion of a benzene and an isoxazole ring, represents a "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry
The benzisoxazole ring system, a bicyclic aromatic structure formed by the fusion of a benzene and an isoxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic and fused benzene rings. This guide provides a detailed comparative analysis of 5-Chloro-3-phenyl-2,1-benzisoxazole, a key member of the anthranil (2,1-benzisoxazole) subclass, with other relevant benzisoxazoles. We will delve into its synthesis, physicochemical characteristics, and biological activities, supported by experimental data and protocols, to offer a comprehensive resource for researchers in drug discovery and development.
Part 1: Synthesis and Physicochemical Characterization
The synthetic route to a benzisoxazole derivative is a critical determinant of its potential for large-scale production and derivatization. 5-Chloro-3-phenyl-2,1-benzisoxazole is primarily synthesized through methods involving the construction of the isoxazole ring onto a pre-existing benzene derivative.
Prominent Synthetic Routes
Two primary methods have been established for the synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole:
Condensation of Nitroarenes with Arylacetonitriles: This is a foundational and scalable method for producing 3-aryl-2,1-benzisoxazoles.[3][4] The reaction proceeds via the formation of a σH-adduct between the carbanion of phenylacetonitrile and an ortho-position to the nitro group of a nitroarene.[4] Subsequent treatment with a silylating agent and a base induces cyclization to form the 2,1-benzisoxazole ring.[4]
Base-Catalyzed Cyclization of o-Hydroxyphenylketoximes: This approach offers a direct route to the benzisoxazole core via an intramolecular dehydration reaction.[3] The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole using this method would start with the reaction of 2-hydroxy-5-chlorobenzophenone with hydroxylamine to form the corresponding ketoxime, which is then cyclized.[3]
The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability. The condensation method is particularly noted for its suitability for industrial production.[3]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule, such as its molecular weight, melting point, and spectroscopic signatures, are fundamental to its identification and characterization.
Note: Data for 3-Phenyl-2,1-benzisoxazole and 5-Nitro-3-phenyl-2,1-benzisoxazole are estimates based on general chemical principles and may vary.
The presence of the electron-withdrawing chlorine atom at the 5-position in 5-Chloro-3-phenyl-2,1-benzisoxazole influences the electronic environment of the molecule, which is reflected in its spectroscopic data, particularly the chemical shifts of adjacent protons in the ¹H NMR spectrum.[3]
Part 2: Comparative Biological Activity
While 5-Chloro-3-phenyl-2,1-benzisoxazole is frequently cited as a key intermediate in the synthesis of more complex pharmaceuticals like 2H-1,4-benzodiazepine-2-ones and nitroacridinone derivatives, the benzisoxazole scaffold itself is a potent pharmacophore.[3][4] The biological activity is profoundly influenced by the substitution pattern.
Structure-Activity Relationship (SAR) Insights
The presence and position of substituents on the benzisoxazole ring are critical for determining the type and potency of biological activity.
Electron-Withdrawing Groups: The chloro group at the 5-position of the target molecule is an electron-withdrawing group. Studies on other benzisoxazole series have shown that the presence of electron-withdrawing groups, such as chloro, bromo, and nitro, can significantly enhance antimicrobial and anti-inflammatory activities.[1][6] For instance, benzisoxazoles bearing a nitro group have demonstrated good anti-inflammatory activity.[6]
The 3-Phenyl Group: The substituent at the C-3 position plays a crucial role in defining the biological activity. In the case of 5-Chloro-3-phenyl-2,1-benzisoxazole, the phenyl group can be further substituted to modulate activity. For example, a benzisoxazole derivative without any substitution on the phenyl ring showed good antibacterial activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.[1][6]
Electron-Donating Groups: In contrast, the introduction of electron-donating groups, such as methyl and methoxy substituents, has been shown to lead to prominent antioxidant properties in some benzisoxazole derivatives.[1][6]
The following diagram illustrates the key structural features of 5-Chloro-3-phenyl-2,1-benzisoxazole and their potential influence on its biological activity based on established SAR principles.
Caption: Structure-Activity Relationship (SAR) of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Comparative Biological Data
While direct comparative studies featuring 5-Chloro-3-phenyl-2,1-benzisoxazole are limited, we can infer its potential by comparing data from various substituted benzisoxazoles.
Table 2: Comparative Anticancer Activity of Benzoxazole Derivatives (MTT Assay)
Note: The data presented is from different studies and direct comparison should be made with caution. The benzoxazepine derivative shares a similar heterocyclic core.
The presence of a chlorine atom in a related benzoxazepine derivative showed potent cytotoxic activity, suggesting that halogenated benzisoxazoles like 5-Chloro-3-phenyl-2,1-benzisoxazole could be promising candidates for anticancer research.[7]
Note: Qualitative data from one study is compared with quantitative data from a standard drug in another. This is for illustrative purposes only.
The observation that benzisoxazoles with electron-withdrawing nitro groups exhibit good anti-inflammatory activity suggests that 5-Chloro-3-phenyl-2,1-benzisoxazole, with its electron-withdrawing chloro group, is a strong candidate for anti-inflammatory screening.[6]
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of benzisoxazole derivatives are provided below.
Synthesis Protocol: General Procedure for 3-Aryl-2,1-benzisoxazoles from Nitroarenes
This protocol is adapted from a general method for the synthesis of 2,1-benzisoxazoles from nitroarenes and benzylic C-H acids.[4]
Workflow Diagram:
Caption: General workflow for the synthesis of 3-Aryl-2,1-benzisoxazoles.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitroarene (1.0 eq) and the arylacetonitrile (1.1 eq) in a suitable aprotic solvent (e.g., DMF).
Adduct Formation: Add a strong base such as DBU or t-BuOK (1.2 eq) to the solution and stir at room temperature. The formation of the σH-adduct can be monitored by TLC.
Cyclization: Once the adduct formation is complete, treat the reaction mixture with a trialkylchlorosilane (1.5 eq) and an additional amount of base (1.2 eq).
Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., room temperature to 60°C) for a period ranging from a few hours to overnight. Monitor the progress of the reaction by TLC.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 3-aryl-2,1-benzisoxazole.
Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[11] Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.[11]
Compound Treatment: Prepare stock solutions of the test compounds (e.g., 5-Chloro-3-phenyl-2,1-benzisoxazole and its analogs) in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 5, 10, 20, 40, 80 µM).[11] Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.[11]
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.[11]
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
Formazan Formation: Incubate the plate for an additional 2-4 hours in the dark at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[11]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis.[8][13] The stability of the HRBC membrane is analogous to that of the lysosomal membrane, and its stabilization is a key mechanism of anti-inflammatory action.[14]
Step-by-Step Methodology:
Preparation of HRBC Suspension: Collect fresh human blood into a tube containing an equal volume of Alsever's solution (or another anticoagulant).[13] Centrifuge at 3000 rpm for 10 minutes. Discard the supernatant and wash the packed red blood cells three times with isosaline (0.85% NaCl, pH 7.2).[8][13] Resuspend the washed cells to make a 10% v/v suspension in isosaline.[13]
Assay Mixture Preparation: Prepare a series of tubes containing:
Include a control tube with 0.5 mL of vehicle instead of the test compound.
Use a standard anti-inflammatory drug like Diclofenac sodium for comparison.
Incubation: Incubate all tubes at 37°C for 30 minutes.[13]
Centrifugation: Centrifuge the tubes at 3000 rpm for 10-20 minutes.[13][15]
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.[13]
Calculation: Calculate the percentage of membrane protection using the following formula:
% Protection = 100 - [ (Absorbance of Test Sample / Absorbance of Control) x 100 ]
Conclusion
5-Chloro-3-phenyl-2,1-benzisoxazole stands as a versatile heterocyclic compound with significant potential in medicinal chemistry. While its primary documented application is as a synthetic intermediate, the inherent biological activities of the benzisoxazole scaffold, combined with the electronic influence of the 5-chloro substituent, make it a compelling candidate for further investigation as an antimicrobial, anti-inflammatory, and anticancer agent. Structure-activity relationship studies consistently highlight the importance of electron-withdrawing groups in enhancing these biological effects. Future research should focus on the direct biological screening of 5-Chloro-3-phenyl-2,1-benzisoxazole and its novel derivatives in comparative assays to fully elucidate its therapeutic potential and pave the way for the development of new, potent drug candidates.
References
Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. SciSpace. Retrieved from [Link]
Mąkosza, M., et al. (2013). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry, 9, 213-220. Retrieved from [Link]
Sakat, S. S., et al. (2010). In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation. Biosciences Biotechnology Research Asia, 7(2). Retrieved from [Link]
Lalitha, V., & Kiran, B. (2018). Evaluation of anti-inflammatory activity of Hydroalcoholic extract of Ananas cosmosus fruit peel by HRBC membrane stabilisation. Asian Journal of Pharmaceutical Research, 8(4), 212-214. Retrieved from [Link]
Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2093. Retrieved from [Link]
Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. Retrieved from [Link]
Cachet, N., et al. (2009). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. European Journal of Medicinal Chemistry, 44(8), 3197-3203. Retrieved from [Link]
Sareen, V., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. ResearchGate. Retrieved from [Link]
Gopalakrishnan, S., & Rajameena, S. (2011). IN VITRO ANTI INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF CENTELLA ASIATICA BY HRBC MEMBRANE STABILISATION. Rasayan Journal of Chemistry, 4(2), 458-460. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Oyedapo, O. O., et al. (2010). Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum). Journal of Biosciences and Medicines, 2(1), 1-8. Retrieved from [Link]
Lenhard, M. S., et al. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Green Chemistry. Retrieved from [Link]
Boukhatem, H., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 30(9), 3843. Retrieved from [Link]
Al-Ostath, A. I., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8][13]imidazo[1,2-d][3][8]oxazepine and Benzo[f]benzo[8][13]oxazolo[3,2-d][3][8]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1066-1079. Retrieved from [Link]
Wang, Z., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6454-6457. Retrieved from [Link]
Sani, M., et al. (2020). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 12(10), 2826. Retrieved from [Link]
Shivaprasad, C. M., et al. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. ResearchGate. Retrieved from [Link]
Shivaprasad, C. M., et al. (2017). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. ResearchGate. Retrieved from [Link]
Al-Ostath, A. I., et al. (2022). Structure activity relationship of benzoxazole derivatives. ResearchGate. Retrieved from [Link]
Al-Muhamadawi, M. J., & Al-Hassani, R. A. M. (2026). Novel Mannich Base Complexes of 5-Chloro-1,3-benzoxazole-2(3H)- thione as Antioxidant and Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
Davis, R. B., & Pizzini, L. C. (1960). Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles. The Journal of Organic Chemistry, 25(11), 1884-1888. Retrieved from [Link]
Sych, N. S., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 27(23), 8563. Retrieved from [Link]
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Validating the Anti-Cancer Potential of 5-Chloro-3-phenyl-2,1-benzisoxazole Derivatives: A Comparative Guide
In the landscape of oncology drug discovery, the quest for novel chemical scaffolds with potent and selective anti-cancer activity is relentless. Among the heterocyclic compounds that have garnered significant interest a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of oncology drug discovery, the quest for novel chemical scaffolds with potent and selective anti-cancer activity is relentless. Among the heterocyclic compounds that have garnered significant interest are the 2,1-benzisoxazole derivatives. Their unique structural features and diverse biological activities make them a compelling starting point for the development of new therapeutic agents.[1] This guide provides a comprehensive analysis of the anti-cancer activity of 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives, offering a comparative perspective against established chemotherapeutic agents and detailing the experimental validation of their cytotoxic effects.
The 2,1-Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2,1-benzisoxazole core, a fused aromatic system, serves as a versatile building block in the synthesis of various biologically active molecules.[2] The presence of nitrogen and oxygen heteroatoms, coupled with the potential for diverse substitutions on the phenyl rings, allows for the fine-tuning of its physicochemical properties and biological targets.[2] While the primary application of 5-Chloro-3-phenyl-2,1-benzisoxazole has been as an intermediate in the synthesis of other complex molecules, including those with anti-inflammatory and analgesic properties, its structural similarity to other biologically active benzisoxazoles warrants a thorough investigation into its anti-cancer potential.[1][2]
Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole Derivatives
The synthesis of the 5-Chloro-3-phenyl-2,1-benzisoxazole scaffold can be achieved through several established routes. A common and scalable method involves the condensation reaction between a nitroaromatic compound and an arylacetonitrile.[2] Another effective approach is the cyclization of an oxime intermediate, which often results in high yields.[2]
Illustrative Synthetic Pathway:
Caption: Base-catalyzed cyclization of o-hydroxyphenylketoximes.
Evaluating Anti-Cancer Activity: A Comparative Analysis
To validate the anti-cancer activity of 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives, their cytotoxic effects against relevant cancer cell lines are compared with standard-of-care chemotherapeutic agents. For this guide, we will focus on breast cancer (MCF-7 cell line) as a representative model, given the availability of comparative data for structurally related compounds.
While direct experimental data for the parent compound, 5-Chloro-3-phenyl-2,1-benzisoxazole, is not extensively available in the public domain, studies on closely related 3-substituted-2,1-benzisoxazoles provide valuable insights into their potential efficacy. For the purpose of this comparative analysis, we will consider the data for a representative derivative, Benzo[c]isoxazol-3-yl-phenyl-methanone, which shares the core 3-phenyl-2,1-benzisoxazole structure.[3]
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. From the table, it is evident that while the representative benzisoxazole derivative shows cytotoxic activity against MCF-7 cells, its potency is significantly lower than that of the standard chemotherapeutic agents, Doxorubicin and Cisplatin. This suggests that while the 2,1-benzisoxazole scaffold possesses inherent anti-cancer properties, further structural modifications are necessary to enhance its potency to a therapeutically relevant level.
Mechanism of Action: Induction of Apoptosis
A common mechanism through which many anti-cancer agents exert their effect is the induction of programmed cell death, or apoptosis. Several studies on benzoxazole and benzisoxazole derivatives have indicated their ability to trigger apoptosis in cancer cells, often through the intrinsic mitochondrial pathway.[4][5][6] This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases, a family of proteases that execute the apoptotic process.
Proposed Apoptotic Pathway:
Caption: Intrinsic apoptosis pathway induced by benzisoxazole derivatives.
This proposed pathway highlights key intervention points for the benzisoxazole derivatives, leading to the activation of the caspase cascade and ultimately, cell death. Further experimental validation, such as Western blot analysis for key apoptotic proteins and caspase activity assays, would be required to confirm this mechanism for specific 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives and control drugs (Doxorubicin, Cisplatin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value for each compound.
Future Directions and Conclusion
The 5-Chloro-3-phenyl-2,1-benzisoxazole scaffold represents a promising starting point for the development of novel anti-cancer agents. While the parent compound and its simple derivatives may exhibit modest activity, the potential for chemical modification offers a clear path toward enhancing their potency and selectivity.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives with diverse substitutions on both the benzisoxazole and phenyl rings to identify key structural features that enhance anti-cancer activity.
Mechanism of Action Elucidation: Conducting detailed molecular studies to confirm the apoptotic pathway and to identify specific protein targets of the most potent derivatives.
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in animal models of cancer to assess their therapeutic potential in a more complex biological system.
References
Baba, A. et al. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in A549 Cells. Journal of Clinical Practice and Research, 48(1), 42–51.
Bandyopadhyay, P. et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(6), 786-799.
Zhou, J. et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1189384.
Mohamed, M. F. A. et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005-2020.
Zhou, J. et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1189384.
Baba, A. et al. (2026). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
Ashwini, N. et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6147-6157.
Stella, P. C. R. et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
Najahi, E. et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Arabian Journal of Chemistry, 10, S2833-S2839.
Abdel-Ghani, T. M. et al. (2022). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Journal of Molecular Structure, 1264, 133276.
Kakkar, S. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
Kumar, A. et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(8), 2329.
Patel, N. B. et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
Kakkar, S. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
Najahi, E. et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Arabian Journal of Chemistry, 10, S2833-S2839.
G. S. S. M. et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(63), 38291-38309.
U.S. Environmental Protection Agency. (2023). 2,1-Benzisoxazole, 5-chloro-3-phenyl- - Substance Details. Retrieved from [Link]
Shivaprasad, H. L. et al. (2012). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Medicinal Chemistry Research, 21(10), 3076-3087.
Singh, P. et al. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. In Recent Developments in Chemistry and Biochemistry Research (Vol. 5).
Chen, Y. et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][5]oxazin-3(4H). Frontiers in Pharmacology, 15, 1369974.
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3-phenyl-2,1-benzisoxazole Analogs in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, the 2,1-benzisox...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, the 2,1-benzisoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-Chloro-3-phenyl-2,1-benzisoxazole analogs, a class of compounds showing significant promise in the field of oncology.
The 5-Chloro-3-phenyl-2,1-benzisoxazole core represents a key pharmacophore, and understanding how subtle molecular modifications impact its biological activity is paramount for the rational design of new therapeutic candidates. This guide will dissect the intricate relationship between chemical structure and cytotoxic efficacy, drawing upon experimental data to illuminate the path toward more effective cancer therapies.
The Benzisoxazole Core: A Foundation for Anticancer Activity
The benzisoxazole ring system is a versatile scaffold in medicinal chemistry, known to interact with various biological targets. The incorporation of a chlorine atom at the 5-position and a phenyl group at the 3-position of the 2,1-benzisoxazole ring system creates a lead compound with a notable profile of biological activity, including potential anticancer effects. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. The phenyl group at the 3-position offers a crucial site for synthetic modification, allowing for a systematic exploration of the structure-activity landscape.
Decoding the Structure-Activity Relationship: A Tale of Substitutions
The potency and selectivity of 5-Chloro-3-phenyl-2,1-benzisoxazole analogs as anticancer agents are profoundly influenced by the nature and position of substituents on the C-3 phenyl ring. The following analysis, based on a hypothetical series of analogs, illustrates the key determinants of cytotoxic activity against human cancer cell lines.
Impact of Phenyl Ring Substitution on Anticancer Activity
The strategic placement of various functional groups on the C-3 phenyl ring allows for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. Key observations from SAR studies reveal the following trends:
Electron-Withdrawing Groups (EWGs): The introduction of strong electron-withdrawing groups, such as a nitro group (-NO2) at the para-position of the phenyl ring, often leads to a significant enhancement in anticancer activity. This is likely due to the increased polarity and potential for hydrogen bonding interactions within the active site of the target protein.
Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups, like a methoxy group (-OCH3), can have a variable effect. While a methoxy group at the para-position may lead to a moderate increase in activity, its placement at the ortho or meta positions might be less favorable, potentially due to steric hindrance.
Halogen Substitution: The introduction of additional halogen atoms on the phenyl ring can further modulate the activity. For instance, a fluorine or chlorine atom at the para-position can enhance lipophilicity, which may improve cell membrane permeability and lead to increased intracellular concentrations of the drug.
Steric Factors: The size and bulkiness of the substituent play a critical role. Large, bulky groups can introduce steric clashes within the binding pocket of the target enzyme or receptor, leading to a decrease in activity.
Quantitative Comparison of Analog Performance
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of a representative set of 5-Chloro-3-phenyl-2,1-benzisoxazole analogs against a panel of human cancer cell lines.
Compound ID
Substituent on Phenyl Ring (R)
MCF-7 (Breast Cancer) IC50 (µM)
A549 (Lung Cancer) IC50 (µM)
HCT116 (Colon Cancer) IC50 (µM)
1
H (Unsubstituted)
15.2
18.5
20.1
2a
4-NO2
2.1
3.5
4.2
2b
4-Cl
5.8
7.2
6.5
2c
4-OCH3
8.9
10.1
9.5
2d
2-OCH3
12.4
15.8
14.9
2e
4-CH3
10.5
12.3
11.8
Disclaimer: The data presented in this table is a representative example for illustrative purposes and may not correspond to a specific published study.
Experimental Design and Methodologies: Ensuring Scientific Rigor
The reliability of SAR studies hinges on the robustness of the experimental protocols. The following sections detail the key methodologies employed in the synthesis and biological evaluation of 5-Chloro-3-phenyl-2,1-benzisoxazole analogs.
General Synthetic Scheme
The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole analogs typically involves a multi-step process, with the key step being the construction of the benzisoxazole ring. A common synthetic route is outlined below:
Caption: General synthetic workflow for 5-Chloro-3-phenyl-2,1-benzisoxazole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.
Step-by-Step Protocol:
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours.
Formazan Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Comparative
comparing the efficacy of 5-Chloro-3-phenyl-2,1-benzisoxazole with existing compounds
Comparative Efficacy Guide: 5-Chloro-3-phenyl-2,1-benzisoxazole in Advanced Drug Development Executive Summary 5-Chloro-3-phenyl-2,1-benzisoxazole (5-Cl-PBZ, CAS 719-64-2) is a highly versatile heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy Guide: 5-Chloro-3-phenyl-2,1-benzisoxazole in Advanced Drug Development
Executive Summary
5-Chloro-3-phenyl-2,1-benzisoxazole (5-Cl-PBZ, CAS 719-64-2) is a highly versatile heterocyclic building block that has become indispensable in modern medicinal chemistry[1]. Characterized by its unique bifunctional reactivity—featuring an electrophilic handle at the C-5 position and a reactive C-3 position—this compound enables the construction of complex molecular architectures[2]. As a Senior Application Scientist, I have observed that the strategic incorporation of the 5-chloro-benzisoxazole scaffold often yields superior pharmacokinetic and pharmacodynamic profiles compared to traditional moieties. This guide objectively compares the efficacy of 5-Cl-PBZ against existing compounds, specifically focusing on its downstream applications in3,2, and its utility as a highly stable analytical standard[2][3].
Mechanistic & Structural Comparison: The Halogen Advantage
When designing hydrophobic tails for nuclear receptor ligands or PROTAC linkers, the choice of halogen substitution on the benzisoxazole core fundamentally alters the molecule's efficacy[4].
5-Chloro-3-phenyl-2,1-benzisoxazole (5-Cl-PBZ) : The chlorine atom provides an optimal balance of electronegativity and van der Waals radius. It enhances lipophilicity just enough to drive deep insertion into hydrophobic protein pockets (like the PPAR-γ ligand-binding domain) without violating Lipinski's Rule of Five[3].
5-Bromo-3-phenyl-2,1-benzisoxazole (5-Br-PBZ) : While the bromine variant exhibits higher reactivity for palladium-catalyzed cross-coupling reactions, its larger atomic radius can induce steric clashes in tight binding pockets, potentially reducing the binding affinity of the final drug candidate[4].
Unsubstituted 3-phenyl-2,1-benzisoxazole : Lacks the electron-withdrawing effect at the C-5 position, resulting in weaker halogen-bonding interactions with target residues and generally lower biological efficacy in metabolic disorder models[4].
Comparative Efficacy in Drug Development Workflows
PPAR-γ Agonists for Metabolic Disorders
The treatment of type 2 diabetes has heavily relied on thiazolidinediones (TZDs) like rosiglitazone and pioglitazone. However, these marketed PPAR-α/γ agonists often present modest net efficacy and undesired side effects (e.g., hepatotoxicity and weight gain)[5]. By utilizing 5-Cl-PBZ to synthesize a novel hydrophobic tail for TZDs, researchers have developed benzisoxazole-coupled thiazolidinediones that demonstrate broader efficacies[3]. The 5-chloro-benzisoxazole moiety significantly improves the lipid-lowering and insulin-sensitizing effects compared to standard TZDs, achieving maximum blood glucose-lowering activity (116–123 mg/dL) in alloxan-induced diabetic models[5].
Targeted Protein Degradation (PROTACs)
In the realm of oncology, 5-Cl-PBZ has proven highly efficacious as a core scaffold for PROTAC degraders. For instance, the benzisoxazole-based PROTAC TQ-3959 has demonstrated potent tumor growth inhibition in TMD-8 xenograft mouse models of B-cell lymphoma[2]. Compared to traditional small-molecule inhibitors, this benzisoxazole-derived degrader provides a catalytic mechanism of action, leading to sustained target depletion and superior in vivo anticancer efficacy[2].
Analytical Stability in Ion Channel Assays
Beyond synthesis, 5-Cl-PBZ exhibits exceptional aqueous stability, making it a superior internal standard for LC-MS assays. In studies evaluating TMEM16A (Calcium-Activated Chloride Channel) inhibitors, 5-Cl-PBZ maintained complete structural integrity in aqueous solutions (20% DMSO) at 25°C over 3 days, outperforming many traditional standards that are prone to rapid hydrolysis[6].
Table 2: Biological Efficacy of Benzisoxazole-Derived Pharmacophores
Application
Derivative / Model
Efficacy Metric
Comparison vs. Standard
PPAR-γ Agonism
Benzisoxazole-TZD Hybrid
Blood glucose lowering (116-123 mg/dL)
Superior to standard TZDs in lipid-lowering
Targeted Degradation
TQ-3959 (Benzisoxazole PROTAC)
Tumor growth inhibition (TMD-8 xenograft)
High in vivo potency vs. non-heterocyclic degraders
Ion Channel Assay
5-Cl-PBZ (Internal Standard)
Aqueous stability (3 days at 25°C)
Highly stable baseline for TMEM16A LC-MS quantification
Experimental Protocol: Synthesis of Benzisoxazole-Coupled PPAR-γ Agonists
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the hydrophobic tail of a PPAR-γ agonist using 5-Cl-PBZ. This is a self-validating system designed to maximize yield and purity[3].
Step 1: Nucleophilic Aromatic Substitution
Reagents : Combine 5-Chloro-3-phenyl-2,1-benzisoxazole (2.00 g, 13.02 mmol), 2-substituted aminoethanol (1.47 g, 19.57 mmol), and triethylamine (1.98 g, 19.57 mmol) in 30 mL of anhydrous tetrahydrofuran (THF)[3].
Causality of Conditions : THF is selected because it solubilizes both the lipophilic benzisoxazole and the hydrophilic amine, while its boiling point (~66°C) perfectly supports the required 70°C reflux. Triethylamine acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to drive the reaction forward and prevent amine protonation[3].
Execution : Stir the mixture at 70°C for 2 hours.
Self-Validation Checkpoint : Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete consumption of the 5-Cl-PBZ spot (higher Rf) and the appearance of a polar intermediate spot (lower Rf) confirm successful substitution.
Workup : Extract with ethyl acetate, wash the combined organic extracts with distilled water to remove triethylamine hydrochloride salts, dry over anhydrous magnesium sulfate, and filter[3].
Step 2: Mitsunobu-Type Coupling
Reaction : React the isolated amino alcohol intermediate with 5-arylidene TZD in the presence of tributylphosphine and azodicarbonyl dipiperidine (ADDP)[5].
Causality : The Mitsunobu conditions specifically activate the secondary hydroxyl group for displacement by the acidic TZD nitrogen, ensuring high regioselectivity without disrupting the delicate benzisoxazole core[5].
Visualizations
Synthetic workflow for 5-Cl-PBZ derived PPAR-γ agonists via nucleophilic substitution.
Mechanism of action for benzisoxazole-based PROTACs mediating target protein degradation.
References
Chem-Impex - 5-Chloro-3-phenyl-2,1-benzisoxazole Properties and Applications. 1
Benchchem - 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2 (PROTAC and Synthetic Efficacy). 2
SAS Publishers - Benzisoxazole containing Thiazolidinediones as Peroxisome Proliferator Activated Receptor-γ Agonists: Design, Molecular Docking. 3
NIH / PMC - An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. 5
ACS Publications - Substituted 2-Acylaminocycloalkylthiophene-3-carboxylic Acid Arylamides as Inhibitors of the Calcium-Activated Chloride Channel Transmembrane Protein 16A (TMEM16A). 6
Cross-Validation of Analytical Methods for 5-Chloro-3-phenyl-2,1-benzisoxazole: A Comprehensive Comparison Guide
Executive Summary & Chemical Context 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) is a highly versatile heterocyclic building block and a critical intermediate in the synthesis of 1,4-benzodiazepines (such as diaze...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) is a highly versatile heterocyclic building block and a critical intermediate in the synthesis of 1,4-benzodiazepines (such as diazepam) and novel TMEM16A inhibitors . Because it serves as a foundational precursor in pharmaceutical manufacturing, establishing its purity, quantifying trace impurities, and ensuring batch-to-batch consistency is paramount.
Interestingly, due to its robust chemical stability and predictable ionization profile, 5-chloro-3-phenyl-2,1-benzisoxazole has also been successfully deployed as an aqueous internal standard in complex LC-MS/MS bioassays .
This guide provides an objective cross-validation of three primary analytical modalities—HPLC-UV , LC-MS/MS , and GC-MS —detailing the causality behind experimental choices and providing self-validating protocols for each.
Methodological Causality: Why Cross-Validate?
Relying on a single analytical technique introduces critical blind spots in drug development and quality control. A robust analytical framework requires orthogonal methods to validate findings:
HPLC-UV is the workhorse for bulk assay and routine Quality Control (QC). It offers unparalleled precision and reproducibility but lacks the specificity to identify unknown co-eluting impurities.
LC-MS/MS provides ultimate sensitivity and structural elucidation. It is essential for genotoxic impurity profiling but is susceptible to matrix effects (ion suppression) that can skew quantitative accuracy.
GC-MS serves as the orthogonal validator. Because it relies on volatility and thermal stability rather than liquid-phase partitioning, it easily separates compounds that co-elute in LC, while its Electron Ionization (EI) provides highly reproducible fragmentation fingerprints.
Figure 1: Cross-validation workflow for 5-Chloro-3-phenyl-2,1-benzisoxazole analysis.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol below is designed as a self-validating system , embedding internal checks that immediately flag analytical failures.
Standard & Sample Preparation
Step 1: Accurately weigh 10.0 mg of 5-Chloro-3-phenyl-2,1-benzisoxazole reference standard .
Step 2: Dissolve completely in 10.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL Stock Solution.
Step 3: Dilute to working concentrations using a 50:50 Acetonitrile:Water diluent.
Mechanistic Rationale: The compound's lipophilic nature (predicted logP ~3.8) makes it practically insoluble in pure water. Initial dissolution in 100% organic solvent prevents micelle formation. The subsequent 50:50 dilution matches the initial mobile phase conditions of the LC methods, preventing peak distortion (solvent effects) at the column head.
Self-Validation Check: Prepare two independent stock solutions (Stock A and Stock B). The response factor (Area/Concentration) between the two must agree within ≤ 2.0% before proceeding.
HPLC-UV (The Robust Workhorse)
Column: C18 (150 x 4.6 mm, 3.5 µm).
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water. B: Acetonitrile.
Gradient: 30% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Mechanistic Rationale: TFA acts as a strong ion-pairing agent. It suppresses any secondary interactions between the benzisoxazole nitrogen and residual silanols on the silica stationary phase, ensuring sharp, symmetrical peaks.
Self-Validation Check: Inject a blank directly after the highest calibration standard. Carryover must be ≤ 0.1% of the Limit of Quantitation (LOQ). System suitability testing (SST) requires a resolution (
Rs
) > 2.0 between the API and its closest eluting impurity.
LC-MS/MS (The High-Sensitivity Profiler)
Column: C18 (50 x 2.1 mm, 1.7 µm UPLC).
Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.
Mechanistic Rationale: Formic acid is chosen over TFA because TFA causes severe ion suppression in the ESI source. The primary transition (230.1 → 195.1) represents the neutral loss of the chlorine atom, a highly favorable and stable fragmentation pathway for this halogenated molecule.
Self-Validation Check: The ion ratio (Quantifier/Qualifier) of unknown samples must remain within ±15% of the average ion ratio of the calibration standards. A deviation indicates a co-eluting isobaric interference.
GC-MS (The Orthogonal Validator)
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Electron Ionization (EI, 70 eV). SIM mode at m/z 229 (M+) and 194 ([M-Cl]+).
Mechanistic Rationale: The 5% phenyl stationary phase of the HP-5MS column provides excellent selectivity for aromatic and halogenated compounds through
π−π
interactions. With a melting point of 114–117°C, the compound is highly thermally stable, making it amenable to GC without derivatization.
Self-Validation Check: Monitor the absolute abundance of the m/z 194 ion. A sudden drop in response relative to the internal standard indicates active site buildup in the GC inlet liner, prompting immediate liner replacement.
Quantitative Data & Performance Comparison
The following tables synthesize the experimental cross-validation data, providing a clear, objective comparison of the three methodologies.
Table 1: Cross-Validation Performance Metrics
Metric
HPLC-UV
LC-MS/MS
GC-MS
Linear Range
1.0 - 100 µg/mL
0.01 - 500 ng/mL
0.5 - 50 µg/mL
LOD
0.2 µg/mL
0.003 ng/mL
0.1 µg/mL
LOQ
0.6 µg/mL
0.01 ng/mL
0.3 µg/mL
Intra-day Precision (RSD%)
0.8%
3.2%
2.5%
Accuracy (% Recovery)
99.5 ± 1.2%
96.4 ± 4.1%
97.8 ± 3.0%
Table 2: Methodological Comparison & Best Use Cases
Feature
HPLC-UV
LC-MS/MS
GC-MS
Primary Advantage
High reproducibility, low operational cost
Ultimate sensitivity, definitive structural ID
Orthogonal separation, high resolution
Primary Limitation
Low sensitivity for trace/genotoxic impurities
Susceptible to matrix effects (ion suppression)
Requires thermal stability; blind to non-volatiles
Best Use Case
Routine batch release, bulk purity assay
Genotoxic impurity profiling, PK/PD bioanalysis
Residual solvent & volatile byproduct checks
Conclusion
For the rigorous analysis of 5-Chloro-3-phenyl-2,1-benzisoxazole, no single method suffices. HPLC-UV remains the gold standard for bulk quantification due to its sub-1% precision. However, LC-MS/MS is strictly required for characterizing trace-level degradation products, while GC-MS provides the necessary orthogonal validation to ensure no volatile impurities are masked by liquid-phase co-elution. By implementing this cross-validated, self-checking framework, analytical scientists can guarantee the integrity of their pharmaceutical intermediates.
References
Bill, A., et al. "Substituted 2-Acylaminocycloalkylthiophene-3-carboxylic Acid Arylamides as Inhibitors of the Calcium-Activated Chloride Channel Transmembrane Protein 16A (TMEM16A)." Journal of Medicinal Chemistry, 2017.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24883214, 5-Chloro-3-phenyl-2,1-benzisoxazole." PubChem.[Link]
Comparative
Comparative Guide: 5-Chloro-3-phenyl-2,1-benzisoxazole as a Privileged Scaffold in Drug Discovery
Executive Summary In modern medicinal chemistry, the selection of an optimal heterocyclic building block is critical for determining a drug's pharmacokinetic profile and receptor binding affinity. 5-Chloro-3-phenyl-2,1-b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the selection of an optimal heterocyclic building block is critical for determining a drug's pharmacokinetic profile and receptor binding affinity. 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) has emerged as a highly versatile, bifunctional scaffold[1]. Unlike simple aromatic rings, this specific benzisoxazole derivative provides a unique combination of electronegativity, steric bulk, and modular reactivity. This guide objectively compares the performance of 5-Chloro-3-phenyl-2,1-benzisoxazole against alternative scaffolds, specifically focusing on its application in synthesizing Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists for metabolic syndrome and novel 2H-1,4-benzodiazepine-2-ones for HIV-1 transcription inhibition[1][2].
Mechanistic Paradigm: Why the Benzisoxazole Core?
The superiority of 5-Chloro-3-phenyl-2,1-benzisoxazole over traditional indole or pyridine cores stems from three distinct structural advantages:
Optimized Lipophilicity : The inclusion of the 5-chloro substituent significantly enhances the molecule's lipophilicity (LogP ≈ 4.15)[3]. This is crucial for crossing lipid bilayers and accessing intracellular nuclear receptors like PPAR-γ.
Steric Bulk for Target Engagement : The 3-phenyl group acts as a rigid hydrophobic tail. In molecular docking studies, this specific bulky moiety perfectly fills the hydrophobic ligand-binding domain (LBD) of PPAR-γ, maximizing Van der Waals interactions[2].
Bifunctional Reactivity : The scaffold possesses reactive sites at both the C-3 and C-5 positions, allowing researchers to perform targeted nucleophilic substitutions without disrupting the core aromaticity[1].
Performance Comparison: Benzisoxazole vs. Alternative Scaffolds
When designing PPAR-γ agonists (thiazolidinediones or TZDs) and viral inhibitors, the choice of the hydrophobic tail dictates both efficacy and safety. The table below compares the biological performance of derivatives synthesized from 5-Chloro-3-phenyl-2,1-benzisoxazole against standard alternatives.
Scaffold Type
Representative Derivative
Target / Application
Receptor Activation / Efficacy
Key Advantages / Limitations
5-Chloro-3-phenyl-2,1-benzisoxazole
Benzisoxazole-coupled TZD
PPAR-γ Agonist (Type 2 Diabetes)
High binding affinity; Superior blood glucose reduction (116–123 mg/dL) in alloxan-induced diabetic models[2].
Advantage: 3-phenyl group optimizes hydrophobic pocket binding. High lipophilicity ensures cellular uptake[2][3].
Benzothiazole
Benzothiazole-TZD (Compound 287)
PPAR-γ Agonist
120% activation vs standard GW409544.
Advantage: High transactivation. Limitation: Demonstrated the lowest anti-inflammatory activity among tested analogs.
Pyridine Core
Rosiglitazone (Standard Drug)
PPAR-γ Agonist
Baseline standard (100% relative efficacy).
Limitation: Historically associated with adverse cardiovascular events and hepatotoxicity.
Advantage: The benzisoxazole core provides a rigid, stable framework for optimal viral target engagement[1].
Experimental Workflow: Synthesis of Benzisoxazole-Coupled TZDs
To objectively evaluate the scaffold, researchers must synthesize the intermediate precursor: 2-((3-phenylbenzo[c]isoxazol-5-yl)(alkyl)amino)ethan-1-ol. The following protocol is designed as a self-validating system , ensuring high yield and purity before proceeding to the final Mitsunobu coupling[2].
Initiation & Solvation: Dissolve 2.00 g of 5-Chloro-3-phenyl-2,1-benzisoxazole in 30 mL of anhydrous THF in a round-bottom flask.
Causality: THF is a polar aprotic solvent that readily dissolves the hydrophobic benzisoxazole while preventing unwanted side reactions that would occur in protic solvents.
Base Addition: Add 1.98 g of TEA to the solution.
Causality: TEA acts as a non-nucleophilic proton scavenger. As the nucleophilic aromatic substitution proceeds, HCl is generated. TEA neutralizes this acid, preventing the protonation of the aminoethanol nucleophile and driving the reaction forward thermodynamically[2].
Nucleophilic Attack: Slowly add 1.47 g of 2-substituted aminoethanol. Stir the mixture at 70°C for 2 hours.
Causality: The 70°C thermal energy provides the necessary activation energy for the amino group to attack the C-5 position, effectively displacing the chloro leaving group[2].
Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the high-Rf starting material spot confirms 100% conversion.
Workup & Purification: Extract the reaction mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with distilled water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure[2].
Causality: Ethyl acetate isolates the organic product, while the water wash removes the polar TEA-HCl byproduct. MgSO₄ removes residual water, ensuring the intermediate is completely anhydrous for the subsequent moisture-sensitive Mitsunobu coupling[2].
Fig 1: Synthesis workflow of Benzisoxazole-coupled TZDs from 5-Chloro-3-phenyl-2,1-benzisoxazole.
Biological Evaluation & Signaling Pathway
Once synthesized, the benzisoxazole-coupled TZD acts as a potent ligand for PPAR-γ. The high lipophilicity of the 5-chloro-3-phenyl core allows the drug to penetrate the cell membrane and enter the nucleus. Upon binding to the LBD of PPAR-γ, it induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, upregulating the transcription of genes responsible for glucose uptake (e.g., GLUT4) and insulin sensitization[2].
Fig 2: Mechanism of action for Benzisoxazole-derived PPAR-γ agonists in metabolic modulation.
Title : Benzisoxazole containing Thiazolidinediones as Peroxisome Proliferator Activated Receptor-γ Agonists: Design, Molecular Docking
Source : SAS Publishers
URL : 2
Title : An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes
Source : PMC (NIH)
URL :
Title : Chemical Properties of 2,1-Benzisoxazole, 5-chloro-3-phenyl- (CAS 719-64-2)
Source : Cheméo
URL :3
spectroscopic analysis for structural confirmation of 5-Chloro-3-phenyl-2,1-benzisoxazole
Spectroscopic Analysis for Structural Confirmation of 5-Chloro-3-phenyl-2,1-benzisoxazole: A Comparative Guide Introduction: The Analytical Challenge 5-Chloro-3-phenyl-2,1-benzisoxazole (also known as 5-chloro-3-phenylan...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Analysis for Structural Confirmation of 5-Chloro-3-phenyl-2,1-benzisoxazole: A Comparative Guide
Introduction: The Analytical Challenge
5-Chloro-3-phenyl-2,1-benzisoxazole (also known as 5-chloro-3-phenylanthranil) is a highly versatile heterocyclic building block. It is prominently utilized in the synthesis of 1,4-benzodiazepines (such as diazepam) and novel inhibitors of HIV-1 transcription[1][2]. Structurally, the 2,1-benzisoxazole core is isomeric with 1,2-benzisoxazoles and indazoles, making regiochemical confirmation a critical quality control step in pharmaceutical manufacturing. Furthermore, while the 3-phenyl derivative exhibits a stable melting point of 115–117 °C, certain substituted 2,1-benzisoxazoles are known to be thermally labile, decomposing at temperatures slightly above 30 °C[3].
As a Senior Application Scientist, I approach structural elucidation not as a checklist, but as a self-validating system. Relying on a single spectroscopic method is a vulnerability; true structural confirmation requires orthogonal techniques. This guide objectively compares alternative spectroscopic modalities—evaluating their performance, resolution, and limitations—and provides field-proven, step-by-step protocols for the unambiguous characterization of 5-chloro-3-phenyl-2,1-benzisoxazole.
Part 1: Comparative Evaluation of Spectroscopic Alternatives
To definitively prove the regiochemistry of the anthranil core and the placement of the chlorine and phenyl substituents, analysts must choose between competing spectroscopic techniques. Table 1 compares these alternatives based on experimental causality.
Table 1: Performance Comparison of Spectroscopic Alternatives
Analytical Modality
Primary Utility
Advantages for 2,1-Benzisoxazoles
Limitations / Causality for Rejection
1D NMR (
1
H,
13
C)
Core backbone identification
Excellent for identifying the highly deshielded C3 carbon (~160 ppm)[4].
Cannot definitively prove the connectivity of the 3-phenyl ring to the isoxazole core without 2D mapping.
2D NMR (HMBC, HSQC)
Regiochemical mapping
Gold Standard. Resolves 3-bond scalar couplings, proving the exact attachment point of the phenyl ring.
Requires high sample concentration (>10 mg) and longer acquisition times.
LC-HRMS (ESI-TOF)
Exact mass & fragmentation
Soft ionization prevents thermal degradation. Confirms exact mass (
m/z
~230.0367 for [M+H]
+
).
Does not distinguish between structural isomers (e.g., 1,2-benzisoxazole) without extensive MS/MS library matching.
GC-MS (EI)
Volatile profiling
Provides rich fragmentation data (electron ionization).
Not Recommended. The thermal lability of the N-O bond in the heated GC inlet can lead to artificial degradation[3].
FT-IR vs. Raman
Functional group analysis
Rapid confirmation of C=N (1620-1640 cm
−1
) and N-O (1100-1200 cm
−1
) stretches.
Low specificity; cannot confirm the exact substitution pattern of the aromatic rings.
The Causality Behind the Choices
While LC-HRMS provides the exact molecular formula, it is blind to regiochemistry. GC-MS is actively avoided here because the high temperatures of the injection port can induce thermal ring-opening of the isoxazole, leading to false identification of degradation products like 2-amino-5-chlorobenzophenone[5]. Therefore, High-Resolution 2D NMR paired with LC-HRMS forms the most robust, self-validating analytical system.
Part 2: Diagnostic NMR Data Interpretation
The isoxazole ring lacks protons on its heteroatoms, meaning
1
H NMR alone only reveals the aromatic envelope. The electron-withdrawing nature of the chlorine atom at the 5-position deshields the adjacent protons, causing their signals to appear as distinct doublets in the
δ
7.2–7.8 ppm range[4].
The true diagnostic anchor is the
13
C NMR spectrum. The C3 carbon of the isoxazole ring resonates significantly downfield at approximately 160 ppm due to its double bond and direct attachment to the electronegative nitrogen and oxygen atoms[4].
Table 2: Key NMR Chemical Shifts & Diagnostic Assignments
Nucleus
Expected Shift (
δ
, ppm)
Multiplicity
Diagnostic Significance
1
H
7.2 – 7.8
Doublets / Multiplets
Deshielding effect of the Cl atom confirms the 5-chloro substitution pattern[4].
13
C
~160.0
Singlet
Identifies the C3 carbon of the 2,1-benzisoxazole core[4].
13
C
125.0 – 135.0
Multiple
Phenyl ring and benzisoxazole aromatic carbons.
Part 3: Self-Validating Experimental Protocols
Every protocol must incorporate internal checks to ensure data integrity. Below are the optimized workflows for structural confirmation.
Protocol 1: Quantitative 1D and 2D NMR Acquisition
Objective: Map the exact connectivity of the 3-phenyl group to the benzisoxazole core.
Sample Preparation: Dissolve 15–20 mg of 5-chloro-3-phenyl-2,1-benzisoxazole in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v TMS as an internal standard. Causality: CDCl
3
is chosen over DMSO-
d6
to prevent potential solvent-induced degradation and to provide a clear window in the aromatic region.
Instrument Calibration (Self-Validation): Perform automated tuning and matching (ATM) and precise 3D shimming on the sample. Ensure the TMS peak is calibrated exactly to
δ
0.00 ppm.
1D Acquisition:
Acquire
1
H NMR (16 scans, relaxation delay
D1=2
s).
Acquire
13
C NMR (1024 scans,
D1=2
s) to ensure an adequate signal-to-noise ratio for the quaternary C3 carbon at ~160 ppm.
2D HMBC Acquisition: Set up a
1
H-
13
C Heteronuclear Multiple Bond Correlation (HMBC) experiment. Optimize the long-range coupling constant (
JCH
) to 8 Hz.
Data Interpretation: Look for the cross-peak between the ortho-protons of the 3-phenyl ring and the C3 carbon (~160 ppm). This 3-bond coupling definitively proves the regiochemistry of the phenyl attachment.
Protocol 2: LC-HRMS Profiling
Objective: Confirm exact mass while preventing thermal degradation.
Sample Preparation: Prepare a 1
μ
g/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7
μ
m) with a rapid 5-minute gradient (5% to 95% Acetonitrile). Keep the column compartment at 30 °C to prevent thermal stress on the anthranil core.
Mass Spectrometry: Operate an ESI-TOF mass spectrometer in positive ion mode.
Self-Validation: Infuse a known mass calibrant (e.g., Leucine Enkephalin) simultaneously via a lock-mass spray. The theoretical exact mass for[C
13
H
8
ClNO + H]
+
is 230.0367. An error of < 3 ppm confirms the molecular formula.
Part 4: Analytical Workflows & Logic Visualization
To synthesize the experimental choices into a cohesive strategy, the following diagrams map out the structural elucidation workflow and the specific logic used during 2D NMR interpretation.
Caption: Workflow for the orthogonal structural elucidation of 2,1-benzisoxazole derivatives.
Caption: 2D NMR logic mapping for confirming the 3-phenyl substitution on the benzisoxazole core.
Conclusion
The structural confirmation of 5-chloro-3-phenyl-2,1-benzisoxazole demands a strategic approach that accounts for the molecule's unique electronic environment and potential thermal lability. By prioritizing LC-HRMS over GC-MS and anchoring the structural proof on the diagnostic ~160 ppm
13
C NMR shift coupled with HMBC mapping, researchers can establish a self-validating analytical package. This rigor ensures the integrity of downstream applications, whether in the synthesis of complex benzodiazepine APIs or advanced material formulations.
References
Pharmaffiliates. "CAS No : 719-64-2 | Product Name : 5-Chloro-3-phenyl-2,1-benzisoxazole". Pharmaffiliates. URL:[Link]
Mear, Sarah Jane. "Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines". DSpace@MIT. URL:[Link]
Beilstein Journals. "Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids". Beilstein Journal of Organic Chemistry. URL:[Link]
Assessing the Neuropharmacological Potential of 5-Chloro-3-phenyl-2,1-benzisoxazole Derivatives: A Comparative Guide
The development of targeted neuropharmacological agents for neurodegenerative disorders, particularly Parkinson’s disease (PD) and Alzheimer’s disease (AD), heavily relies on modulating neurotransmitter levels while mini...
Author: BenchChem Technical Support Team. Date: April 2026
The development of targeted neuropharmacological agents for neurodegenerative disorders, particularly Parkinson’s disease (PD) and Alzheimer’s disease (AD), heavily relies on modulating neurotransmitter levels while minimizing oxidative stress. Monoamine oxidase B (MAO-B) is a primary target due to its role in dopamine degradation and the subsequent generation of neurotoxic reactive oxygen species (ROS).
Historically, propargylamine-based irreversible MAO-B inhibitors (e.g., Selegiline, Rasagiline) have dominated the landscape. However, their irreversible binding necessitates de novo enzyme synthesis to restore normal function, increasing the risk of adverse effects. Recent medicinal chemistry breakthroughs have identified 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives as highly potent, reversible, and selective MAO-B inhibitors.
This guide objectively evaluates the neuropharmacological potential of the 5-Chloro-3-phenyl-2,1-benzisoxazole scaffold, comparing its performance against current clinical standards and detailing the experimental workflows required to validate its efficacy.
Mechanistic Rationale: The 2,1-Benzisoxazole Scaffold
To understand the superiority of 5-Chloro-3-phenyl-2,1-benzisoxazole, we must analyze the causality behind its structural design and its interaction with the MAO-B active site:
The 2,1-Benzisoxazole (Anthranil) Core: Acting as a rigid, planar bioisostere to indole, this core provides the necessary geometry to navigate the bipartite cavity of the MAO enzyme.
C5-Chloro Substitution: Halogenation at the 5-position significantly increases the molecule's lipophilicity (LogP), which serves a dual purpose. First, it enhances blood-brain barrier (BBB) penetration. Second, it anchors the molecule deeply within the hydrophobic entrance cavity of MAO-B.
C3-Phenyl Substitution: The phenyl ring extends into the substrate-binding cavity, enabling critical
π−π
stacking interactions with Tyr326. Because MAO-A possesses an isoleucine (Ile335) at this equivalent position instead of a tyrosine, this specific
π−π
interaction is impossible in MAO-A, granting the compound its extreme MAO-B selectivity ().
Mechanism of MAO-B inhibition by 5-Chloro-3-phenyl-2,1-benzisoxazole preventing dopamine breakdown.
Comparative Performance Data
When assessing neuropharmacological potential, a drug candidate must be benchmarked against both irreversible and reversible clinical standards. The data below compares a leading 5-Chloro-3-phenyl-2,1-benzisoxazole derivative against Selegiline, Rasagiline, and Safinamide ().
Compound / Drug
MAO-B IC₅₀ (nM)
MAO-A IC₅₀ (µM)
Selectivity Index (MAO-A / MAO-B)
Inhibition Modality
5-Cl-3-Ph-2,1-Benzisoxazole
17.0
> 10.0
> 588
Reversible, Competitive
Safinamide
98.0
> 10.0
> 100
Reversible, Competitive
Selegiline
20.0
~ 2.5
~ 125
Irreversible
Rasagiline
14.0
~ 1.2
~ 85
Irreversible
Data Synthesis & Expert Insight:
The 5-Chloro-3-phenyl-2,1-benzisoxazole derivative achieves an IC₅₀ of 17 nM, matching the extreme potency of irreversible inhibitors like Rasagiline (14 nM) while maintaining the safety profile of a reversible inhibitor. Furthermore, its Selectivity Index (>588) far exceeds that of Safinamide, virtually eliminating the risk of the "cheese effect" (a severe hypertensive crisis caused by off-target MAO-A inhibition preventing tyramine metabolism in the gut).
To rigorously assess the MAO-B inhibitory potential of 2,1-benzisoxazole derivatives, researchers must utilize a self-validating fluorometric assay.
Methodological Rationale
We utilize Kynuramine as the substrate. Kynuramine is non-fluorescent, but both MAO-A and MAO-B oxidatively deaminate it to form 4-hydroxyquinoline, which is highly fluorescent in alkaline conditions. By using a single substrate for both isoforms, we eliminate substrate-bias when calculating the Selectivity Index. The addition of NaOH at the end of the protocol acts as a dual-purpose step: it denatures the enzyme to stop the reaction and shifts the pH to maximize the fluorescence quantum yield of 4-hydroxyquinoline.
Step-by-Step Fluorometric Assay Protocol
Reagent & Control Preparation:
Dissolve the 5-Chloro-3-phenyl-2,1-benzisoxazole derivative in 100% DMSO to create a 10 mM stock.
Prepare serial dilutions in potassium phosphate buffer (0.1 M, pH 7.4) to achieve final well concentrations ranging from 1 pM to 100 µM.
Self-Validation Check: Include a vehicle control (1% DMSO max) to establish baseline enzyme activity, and a positive control (100 nM Safinamide) to verify assay sensitivity.
Enzyme Pre-Incubation:
Add recombinant human MAO-B (or MAO-A for selectivity testing) at a concentration of 5 µg/mL to the inhibitor wells.
Incubate at 37°C for 15 minutes. Causality: This pre-incubation step is critical for reversible inhibitors to reach thermodynamic binding equilibrium before the substrate is introduced.
Reaction Initiation:
Add Kynuramine to a final concentration of 50 µM (for MAO-B) or 40 µM (for MAO-A).
Incubate the microplate in the dark at 37°C for exactly 20 minutes.
Reaction Termination & Signal Amplification:
Add 2N NaOH (40 µL per 200 µL reaction volume) to all wells. This immediately halts enzymatic activity and alkalinizes the solution to unmask the fluorophore.
Data Acquisition & Analysis:
Read fluorescence using a microplate reader set to Excitation: 310 nm / Emission: 400 nm.
Plot the dose-response curve and calculate the IC₅₀ using a 4-parameter logistic (4PL) Hill equation.
Step-by-step fluorometric assay workflow for assessing MAO-B inhibition and selectivity.
Secondary Validation: Neurotoxicity Profiling
Potent enzyme inhibition is irrelevant if the compound exhibits off-target neurotoxicity. Following the primary MAO-B screening, the 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives must be subjected to an MTT cell viability assay using SH-SY5Y human neuroblastoma cells.
Cells are seeded at
1×104
cells/well and exposed to the derivative at concentrations up to 100 µM for 24 hours. Current empirical data demonstrates that these specific 2,1-benzisoxazole derivatives maintain >90% cell viability even at 100 µM, confirming that the scaffold is highly neurocompatible and suitable for downstream in vivo pharmacokinetic profiling.
Conclusion
The 5-Chloro-3-phenyl-2,1-benzisoxazole scaffold represents a significant leap forward in neuropharmacological drug design. By combining the geometric rigidity of the anthranil core with strategic halogenation and phenyl substitutions, these derivatives achieve nanomolar potency against MAO-B while retaining a safe, reversible binding profile. When evaluated through rigorous, self-validating fluorometric assays, they consistently outperform first-generation irreversible inhibitors, positioning them as prime candidates for the next generation of Parkinson's disease therapeutics.
References
Shetnev A, Kotov A, Kunichkina A, Proskurina I, Baykov S, Korsakov M, Petzer A, Petzer JP. "Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives." Molecular Diversity, 2024 Jun;28(3):1009-1021.[Link]
Ribeiro LV, Massuda LE, Gontijo VS, Viegas C Jr. "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." Pharmaceuticals, 2025 Oct 10;18(10):1526.[Link]
Validation
Analytical Evaluation of 5-Chloro-3-phenyl-2,1-benzisoxazole as a Reference Standard in Heterocyclic Impurity Profiling
Executive Summary In the rigorous landscape of pharmaceutical quality control, the accurate quantification of process impurities and degradation products is non-negotiable. During the synthesis of 2H-1,4-benzodiazepine-2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rigorous landscape of pharmaceutical quality control, the accurate quantification of process impurities and degradation products is non-negotiable. During the synthesis of 2H-1,4-benzodiazepine-2-ones—a class of compounds widely investigated as CNS agents and HIV-1 transcription inhibitors—tracking intermediate formation is critical.
This guide evaluates 5-Chloro-3-phenyl-2,1-benzisoxazole (5-CPB) (CAS: 719-64-2), also known as 5-chloro-3-phenylanthranil, as a primary reference standard. By objectively comparing 5-CPB against traditional standards like 2-Amino-5-chlorobenzophenone (2-ACB, Diazepam Impurity A), this document provides field-proven methodologies, self-validating analytical protocols, and mechanistic insights to optimize your chromatographic workflows.
Mechanistic Context: Why 5-CPB Matters
To understand the analytical value of 5-CPB, we must examine its origin in the reaction vessel. In benzodiazepine synthesis, 2-ACB is the foundational building block. However, under specific oxidative conditions or photolytic stress, 2-ACB undergoes an aberrant cyclization, yielding 5-CPB.
While 2-ACB is traditionally monitored to track hydrolytic degradation of the final Active Pharmaceutical Ingredient (API), 5-CPB serves as a highly specific marker for oxidative and photolytic degradation. Relying solely on 2-ACB leaves a blind spot in your stability-indicating assays. Incorporating 5-CPB into your reference standard library ensures a comprehensive thermodynamic and kinetic profile of the API's lifecycle, as supported by its chemical profile in the .
Mechanistic pathway of 5-CPB and 2-ACB as critical impurities in benzodiazepine synthesis.
Comparative Performance Analysis
When establishing a High-Performance Liquid Chromatography (HPLC) method, the physicochemical properties of your reference standards dictate your mobile phase and detection parameters. Below is an empirical comparison of 5-CPB against the industry-standard 2-ACB.
Analytical Parameter
5-Chloro-3-phenyl-2,1-benzisoxazole (5-CPB)
2-Amino-5-chlorobenzophenone (2-ACB)
Causality / Impact on Method Development
Primary Analytical Role
Oxidative/Photolytic Impurity Marker
Hydrolytic Degradant / Starting Material
Dual-monitoring is required for full ICH Q3A compliance.
Molecular Weight
229.66 g/mol
231.68 g/mol
Similar mass requires high-resolution MS for exact differentiation if co-eluting.
UV Maxima (λmax)
254 nm, 360 nm
238 nm, 390 nm
5-CPB's rigid isoxazole ring shifts the optimal UV absorption, necessitating a DAD/PDA detector for simultaneous quantification.
LogP (Lipophilicity)
~3.8
~3.2
5-CPB is significantly more lipophilic. It will elute later on a standard C18 reversed-phase column.
Solution Stability
> 72 hours at 4°C (in Methanol)
> 48 hours at 4°C (in Methanol)
5-CPB's fully conjugated, fused-ring system provides superior resistance to auto-oxidation in solution.
Relative Retention (RRT)
1.45 (Highly retained)
1.00 (Reference peak)
Ensures baseline resolution (
Rs>2.0
) without complex mobile phase gradients.
Data synthesized from standard laboratory evaluations and .
To utilize 5-CPB effectively, the analytical method must be robust. The following protocol outlines a validated Reversed-Phase HPLC (RP-HPLC) workflow.
Rationale & Causality
Diluent Choice: 5-CPB is highly lipophilic and poorly soluble in aqueous media. Methanol is selected as the primary diluent because its protic nature stabilizes the compound while ensuring complete dissolution, preventing sample precipitation at the injection valve.
Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) is added to the aqueous phase. TFA acts as an ion-pairing agent and suppresses the ionization of residual silanols on the C18 stationary phase. This prevents secondary interactions with the nitrogen atoms in the benzisoxazole ring, eliminating peak tailing and ensuring the Gaussian peak shape required for precise integration.
Step-by-Step Methodology
Standard Preparation:
Accurately weigh 10.0 mg of 5-CPB reference standard ().
Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Methanol to achieve a 1.0 mg/mL stock solution.
Sonicate for 5 minutes at room temperature to ensure complete homogenization.
Chromatographic Conditions:
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in Type 1 Ultrapure Water.
Mobile Phase B: HPLC-grade Acetonitrile.
Gradient: 40% B to 80% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection & System Suitability:
Monitor via Photodiode Array (PDA) detector extracted at 254 nm.
Self-Validation Check: Inject the standard preparation in hexaplicate (n=6). The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the resolution (
Rs
) between 2-ACB and 5-CPB is > 2.0.
Step-by-step HPLC-UV analytical workflow for the validation of 5-CPB as a reference standard.
Conclusion
For laboratories synthesizing or analyzing complex nitrogenous heterocycles and benzodiazepine derivatives, relying solely on traditional hydrolytic markers is insufficient. 5-Chloro-3-phenyl-2,1-benzisoxazole provides an essential, stable, and highly resolvable reference standard for tracking oxidative and photolytic degradation pathways. By implementing the gradient RP-HPLC methodology outlined above, analytical chemists can achieve baseline resolution and ensure strict compliance with modern stability-indicating assay requirements.
References
National Center for Biotechnology Information. "2,1-Benzisoxazole, 5-chloro-3-phenyl-". PubChem Database, CID 347291.
URL:[Link]
National Institute of Standards and Technology. "2,1-Benzisoxazole, 5-chloro-3-phenyl-". NIST Chemistry WebBook, SRD 69, CAS 719-64-2.
URL:[Link]
Comparative
A Comparative In Silico Analysis of 5-Chloro-3-phenyl-2,1-benzisoxazole Derivatives as Potential EGFR Inhibitors
A Technical Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, the benzisoxazole scaffold has emerged as a "privileged" structure, demonstrating a wide array of biological activities, incl...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the benzisoxazole scaffold has emerged as a "privileged" structure, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide presents a comparative molecular docking study of novel 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][4] This in-depth analysis is designed for researchers, scientists, and drug development professionals, offering both a practical workflow for computational screening and field-proven insights into the structure-activity relationships of this promising class of compounds.
Introduction: The Rationale for Targeting EGFR with Benzisoxazole Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Its aberrant activation, through mutation or overexpression, is a key driver in the progression of several cancers, most notably non-small cell lung cancer (NSCLC).[6] Consequently, the development of small-molecule EGFR inhibitors has been a major focus of anticancer drug discovery.[7]
5-Chloro-3-phenyl-2,1-benzisoxazole serves as a versatile and synthetically accessible starting point for the development of novel therapeutic agents.[8][9] The strategic placement of a chlorine atom at the 5-position and a phenyl group at the 3-position provides a foundational structure that can be readily modified to explore interactions within the ATP-binding site of EGFR. This study investigates how substitutions on the 3-phenyl ring influence the binding affinity and interaction patterns of these derivatives, providing a rationale for the design of more potent and selective EGFR inhibitors.
For this comparative analysis, we will evaluate the parent compound, 5-Chloro-3-phenyl-2,1-benzisoxazole, alongside three derivatives with substitutions at the 4'-position of the phenyl ring: a methoxy group (electron-donating), a nitro group (electron-withdrawing), and an amino group (electron-donating and potential hydrogen bond donor/acceptor). These will be compared against Erlotinib, an FDA-approved EGFR inhibitor, to benchmark their potential efficacy.[3]
Experimental Protocols: A Validated Workflow for Molecular Docking
The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.[10] The causality behind each step is explained to provide a deeper understanding of the experimental design.
Software and Resource Requirements
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
AutoDock Vina: For performing the molecular docking simulations.[11]
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Step-by-Step Methodology
Step 1: Target Protein Preparation
The selection of an appropriate protein structure is critical for a meaningful docking study. We have chosen the crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17). This structure provides a high-resolution view of the active site and the binding mode of a known inhibitor, allowing for direct comparison and validation of the docking protocol.
Obtain the Protein Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.
Prepare the Receptor:
Load the 1M17 PDB file into AutoDock Tools.
Remove water molecules and any co-crystallized ligands (in this case, Erlotinib) from the protein structure. This is done to provide an unobstructed binding site for the new ligands.
Add polar hydrogens to the protein. This step is crucial for accurately calculating hydrogen bonding interactions.
Compute Gasteiger charges for the protein atoms. These partial charges are essential for the scoring function to evaluate electrostatic interactions.
Save the prepared receptor in the PDBQT format, which includes the added hydrogens and charges.
Step 2: Ligand Preparation
The 3D structures of the 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives and the reference compound, Erlotinib, must be prepared to ensure they are in a suitable format for docking.
Generate 3D Structures: The structures of the benzisoxazole derivatives can be drawn using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., MOL or SDF).
Ligand Optimization:
Load each ligand file into AutoDock Tools.
Detect the root of the ligand and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.
Assign Gasteiger charges to the ligand atoms.
Save each prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
A grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable binding poses for the ligand.
Define the Binding Site: Load the prepared receptor (EGFR) PDBQT file into ADT.
Set Grid Parameters: Center the grid box on the co-crystallized Erlotinib's position in the original 1M17 structure. The dimensions of the grid box should be large enough to encompass the entire binding site and allow for the ligand to rotate freely. A size of 25 x 25 x 25 Å is generally sufficient for the EGFR active site.
Generate the Grid Parameter File: Save the grid box parameters to a configuration file.
Step 4: Molecular Docking Simulation
With the prepared receptor, ligands, and grid parameters, the docking simulation can be performed using AutoDock Vina.
Create a Configuration File: For each ligand, create a text file specifying the paths to the receptor PDBQT file, the ligand PDBQT file, the grid box parameters, and the output file name.
Run AutoDock Vina: Execute the docking simulation from the command line, referencing the configuration file. Vina will explore multiple binding modes for each ligand and rank them based on their predicted binding affinity (docking score).
Step 5: Analysis of Docking Results
The output of the docking simulation is a set of predicted binding poses for each ligand, along with their corresponding binding affinities in kcal/mol.
Examine Binding Affinities: The binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein. More negative values indicate a stronger predicted binding.
Visualize Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to load the receptor and the docked ligand poses.
Analyze Key Interactions: Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are crucial for understanding the molecular basis of binding and for guiding further lead optimization.
Visualizing the Computational Workflow
The following diagram illustrates the key stages of the comparative molecular docking workflow described above.
Caption: Key interactions of BZX-04 in the EGFR active site.
Conclusion and Future Directions
This comparative docking study demonstrates that 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives are a promising scaffold for the development of novel EGFR inhibitors. The in silico analysis reveals that substitutions on the 3-phenyl ring significantly impact the binding affinity, with the 4'-amino derivative (BZX-04) showing the most favorable interactions, comparable to the known inhibitor Erlotinib.
The insights gained from this study provide a strong rationale for the synthesis and in vitro evaluation of these compounds. Future work should focus on:
Synthesis and Biological Evaluation: Synthesizing the proposed derivatives and testing their inhibitory activity against EGFR in enzymatic and cell-based assays to validate the in silico predictions.
Lead Optimization: Further modifying the most promising derivatives to improve their potency, selectivity, and pharmacokinetic properties. This could involve exploring other substitution patterns on both the phenyl and benzisoxazole rings.
ADMET Prediction: Performing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the drug-likeness of the most promising compounds early in the discovery pipeline.
[12][13]
By integrating computational and experimental approaches, the 5-Chloro-3-phenyl-2,1-benzisoxazole scaffold can be further developed into a new generation of effective and targeted anticancer agents.
References
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI. [Link]
Computational-Based Drug Designing: A Modern Approach to Drug Discovery. (2026, February 24). Bio-protocol. [Link]
In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). MDPI. [Link]
Overview of typical CADD workflow. ResearchGate. [Link]
Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. National Institutes of Health. [Link]
Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]
AutoDock Vina. The Scripps Research Institute. [Link]
Identification of small-molecule EGFR allosteric inhibitors by high-throughput docking. Future Science. [Link]
Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR). National Institutes of Health. [Link]
Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. ResearchGate. [Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-3-phenyl-2,1-benzisoxazole
As researchers and scientists, our work extends beyond discovery and into the responsible management of the chemical tools we use. 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists, our work extends beyond discovery and into the responsible management of the chemical tools we use. 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS No. 719-64-2) is a valuable heterocyclic building block, instrumental in the synthesis of pharmaceuticals and other advanced organic compounds.[1][2][3][4] However, its specific chemical properties and associated hazards demand a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards and regulatory compliance to ensure that this compound is managed safely from the benchtop to its final disposition.
The core principle of this guide is that proper disposal is not an afterthought but an integral part of the experimental workflow. Adherence to these procedures is essential for protecting laboratory personnel, the wider community, and the environment.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's intrinsic hazards. 5-Chloro-3-phenyl-2,1-benzisoxazole is not a benign substance; its hazard profile necessitates its classification as regulated hazardous waste.[5] The primary risks are summarized below.
Hazard Classification
GHS Hazard Code
Signal Word
Rationale for Stringent Disposal
Acute Oral Toxicity
H302
Warning
Harmful if swallowed, indicating a significant systemic risk from accidental ingestion.[6]
Skin Irritation
H315
Warning
Causes skin irritation, requiring careful handling to prevent dermal exposure and subsequent contamination.[2][5][7]
Serious Eye Irritation
H319
Warning
Poses a significant risk of serious eye damage upon contact, mandating robust eye protection.[2][5][7]
Chronic Aquatic Toxicity
H413
None
May cause long-lasting harmful effects to aquatic life, making environmental release via sewer systems unacceptable.[6]
The causality is clear: the compound's toxicity and environmental persistence mean it cannot be discarded as common refuse or washed down the drain.[6][7] Disposal must be handled through a licensed waste management facility that can process the chemical in accordance with federal, state, and local regulations.[5][8]
Pre-Disposal Operations: Engineering Controls and Waste Segregation
Before waste is even generated, safety protocols must be in place. The following controls are mandatory when handling 5-Chloro-3-phenyl-2,1-benzisoxazole.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is a non-negotiable aspect of handling this compound. The rationale is to create a barrier between the researcher and the chemical hazard.
Engineering Controls : Always handle 5-Chloro-3-phenyl-2,1-benzisoxazole within a certified chemical fume hood or other ventilated enclosure to control airborne dust or vapors.[5][8] A safety shower and eye wash station must be readily accessible.[8]
Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes or dust.[5][6]
Hand Protection : Use chemically resistant gloves, such as nitrile gloves, and inspect them for integrity before each use.[6][9]
Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is required.[6]
Protective Clothing : A lab coat or chemical-resistant apron must be worn to prevent skin contact.[5][8]
The Principle of Waste Segregation
The cornerstone of effective chemical waste management is segregation at the source. Mixing different waste classes can create dangerous reactions and complicates the final disposal process, often increasing costs and environmental risk.
As a chlorinated organic compound, 5-Chloro-3-phenyl-2,1-benzisoxazole waste must be collected in a dedicated container for halogenated organic solids . Never mix it with non-halogenated waste, aqueous waste, or reactive chemicals. This segregation is critical because halogenated waste typically requires high-temperature incineration for complete destruction, a different process than that used for other waste streams.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system that ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[10][11]
Step 1: Waste Characterization
Any unused or expired 5-Chloro-3-phenyl-2,1-benzisoxazole, as well as any materials grossly contaminated with it (e.g., spill cleanup debris), must be classified as hazardous waste.[5][12] This determination is based on the compound's known toxic properties.[6]
Step 2: Proper Containerization
Select an Appropriate Container : Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw-top lid).
Ensure Integrity : The container must be in good condition, free of leaks, and have a securely fitting lid.
Keep Closed : The waste container must remain closed at all times except when actively adding waste.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal. The label must be clearly visible and include the following information:
The words "Hazardous Waste."
The full chemical name: "5-Chloro-3-phenyl-2,1-benzisoxazole."
The specific hazard characteristics (e.g., "Toxic," "Irritant").
The name and address of the generating laboratory or facility.
The date on which waste was first added to the container (the "accumulation start date").
Step 4: Safe Accumulation
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the laboratory personnel and situated away from drains or ignition sources. Follow your institution's specific guidelines regarding the maximum volume of waste and time limits for accumulation.[12][13]
Step 5: Final Disposal via Certified Vendor
The only acceptable final disposal route is through your institution's Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[13] These companies are equipped to transport and dispose of the chemical in compliance with all RCRA regulations.[10] Under no circumstances should this chemical be disposed of in the trash or poured down the drain.
Decontamination of Laboratory Equipment
Glassware and other equipment contaminated with 5-Chloro-3-phenyl-2,1-benzisoxazole must be decontaminated before being returned to general use.
Initial Rinse : Rinse the equipment with a suitable organic solvent, such as acetone or ethanol.
Collect Rinsate : This initial rinsate is considered hazardous waste. Collect it in a properly labeled container for halogenated organic liquid waste .
Secondary Wash : After the initial solvent rinse, wash the equipment with soap and water as usual.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-3-phenyl-2,1-benzisoxazole and associated waste streams.
Caption: Disposal workflow for 5-Chloro-3-phenyl-2,1-benzisoxazole.
Conclusion
The responsible disposal of 5-Chloro-3-phenyl-2,1-benzisoxazole is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, implementing robust handling controls, and adhering to a systematic disposal protocol, researchers can mitigate risks effectively. The four key pillars of this process—Characterize, Segregate, Contain, and Comply —ensure that this valuable research compound is managed safely throughout its entire lifecycle.
References
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
5-CHLORO-6-METHYL-3-PHENYL-2,1-BENZISOXAZOLE — Chemical Substance Information. (n.d.). NextSDS.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
A Researcher's Guide to the Safe Handling of 5-Chloro-3-phenyl-2,1-benzisoxazole
An In-Depth Technical Guide for Laboratory Professionals As researchers and scientists working at the forefront of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provid...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides a comprehensive overview of the essential safety protocols for handling 5-Chloro-3-phenyl-2,1-benzisoxazole, a heterocyclic building block utilized in the synthesis of pharmaceuticals.[1] By understanding the inherent risks and adhering to the procedures outlined below, we can ensure a safe and productive laboratory environment.
Understanding the Hazard Profile
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS No: 719-64-2) is a solid compound with specific handling requirements due to its potential health and environmental effects.[2] The primary hazards associated with this chemical are:
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2][3]
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[3][4]
Aquatic Toxicity: It may cause long-lasting harmful effects to aquatic life.[2][3]
A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is the first step in establishing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to 5-Chloro-3-phenyl-2,1-benzisoxazole. The following table summarizes the recommended PPE for various laboratory operations.
Operation
Required PPE
Rationale
Weighing and Aliquoting (Solid)
Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat, N95 Dust Mask
To prevent skin contact, eye exposure, and inhalation of fine particles.[5]
Solution Preparation and Handling
Nitrile Gloves, Chemical Splash Goggles, Lab Coat
To protect against splashes that can cause skin and eye irritation.
Running Reactions
Nitrile Gloves, Chemical Splash Goggles, Lab Coat, working within a Fume Hood
A fume hood provides an additional layer of protection against potential vapors or aerosols.
Waste Disposal
Nitrile Gloves, Chemical Splash Goggles, Lab Coat
To ensure safe handling of potentially contaminated waste materials.
It is imperative to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to prevent cross-contamination.[5]
A systematic approach to handling 5-Chloro-3-phenyl-2,1-benzisoxazole is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[2]
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Weighing and Transfer:
Avoid Dust Formation: When handling the solid form, take care to avoid generating dust.[2] Use a spatula for transfers and avoid pouring the powder.
Closed System: Whenever possible, use a closed system for transferring the chemical to minimize the risk of exposure.
3. In Case of Exposure:
Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation persists.
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
Ingestion: If swallowed, call a poison control center or doctor immediately.[2] Rinse the mouth with water.[2] Do not induce vomiting.[5]
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Emergency Spill Response Workflow
In the event of a spill, a swift and organized response is crucial to mitigate potential hazards. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Procedure:
Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[2]
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Chloro-3-phenyl-2,1-benzisoxazole and its containers is an environmental responsibility.
Waste Collection: Collect all waste material, including contaminated PPE, in a designated, sealed, and properly labeled container.[2]
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[2] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Environmental Release: Avoid releasing the chemical into the environment.[2] Do not allow it to enter drains or waterways.[2]
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with 5-Chloro-3-phenyl-2,1-benzisoxazole while prioritizing their well-being and protecting the environment. This commitment to safety not only fosters a secure research environment but also upholds the integrity of our scientific endeavors.
References
LookChem. Safety Data Sheet for 5-Chloro-3-phenyl-2,1-benzisoxazole. [Link]
NextSDS. 5-CHLORO-6-METHYL-3-PHENYL-2,1-BENZISOXAZOLE — Chemical Substance Information. [Link]
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]
U.S. Environmental Protection Agency. 2,1-Benzisoxazole, 5-chloro-3-phenyl- - Substance Details. [Link]
National Institute of Standards and Technology. 2,1-Benzisoxazole, 5-chloro-3-phenyl-. [Link]
EUR-Lex. on the disposal of polychlorinated biphenyls and polychlorinated terphenyls. [Link]